Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUIJYPQHAHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393971 | |
| Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63131-30-6 | |
| Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(4-iodophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a halogenated β-keto ester of significant interest in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development. Its unique bifunctional structure, incorporating a reactive β-keto ester moiety and an iodinated aromatic ring, makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The presence of the iodine atom not only influences the electronic properties of the molecule but also serves as a heavy atom for crystallographic studies and a potential site for radiolabeling, rendering it particularly useful in the development of imaging agents and radiopharmaceuticals.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to support its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of sound scientific research. This section details the nomenclature and core physical properties of this compound.
Nomenclature and Structural Identifiers
The compound is systematically named according to IUPAC conventions, but is also known by various synonyms in commercial and literature contexts.
Table 1: Chemical Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 63131-30-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁IO₃ | [1][3] |
| Molecular Weight | 318.11 g/mol | [1][3] |
| InChI Key | DOIUIJYPQHAHLM-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)I |[2] |
Physicochemical Data
The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Data not available; analogous bromo- and fluoro-compounds are oils or liquids.[4][5] | |
| Boiling Point | Data not available in provided sources. | [6] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere. |[1][7] |
The iodinated phenyl group and the ester functionality contribute to the molecule's moderate polarity, suggesting solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols. The recommended storage conditions indicate a sensitivity to light, air, or temperature, which necessitates careful handling to prevent degradation.[1][7]
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of this compound are paramount for its use as a synthetic intermediate.
Representative Synthesis: Claisen Condensation
A robust and widely applicable method for the synthesis of β-keto esters is the Claisen condensation. This involves the base-mediated reaction between a ketone and an ester. For this compound, a logical synthetic route involves the condensation of 4'-iodoacetophenone with diethyl carbonate.
Caption: Representative synthesis workflow for this compound.
Causality in Experimental Design: The choice of sodium ethoxide as the base is critical. Using a base with the same alkoxide as the ester (ethoxide for an ethyl ester) prevents transesterification, a common side reaction that would lead to a mixture of ester products. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol (ethanol). A final acidic workup is required to neutralize the enolate and afford the final keto-ester product.
Protocol 1: Synthesis via Claisen Condensation
Materials:
-
4'-Iodoacetophenone (1.0 eq)
-
Diethyl carbonate (2.0-3.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add 4'-iodoacetophenone followed by diethyl carbonate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the residue in an ice bath and slowly acidify with 1 M HCl until the pH is ~5-6.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed below.
Spectroscopic Profile
While specific spectra for this exact compound are not publicly indexed, its structure allows for a reliable prediction of its key spectroscopic features based on data from closely related analogs and fundamental principles.[4][5][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this molecule. The molecule exists as a mixture of keto and enol tautomers, which would be observable in the NMR spectrum, particularly in the ¹H NMR.
Table 3: Predicted ¹H NMR Spectral Data (Keto-form, in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.85 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by adjacent carbonyl and iodine. |
| ~ 7.65 | Doublet | 2H | Ar-H (ortho to I) | Less deshielded than ortho-carbonyl protons. |
| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Typical ethyl ester quartet. |
| ~ 3.95 | Singlet | 2H | -CO-CH₂ -CO- | Active methylene protons between two carbonyls. |
| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Typical ethyl ester triplet. |
Note: Data is predicted based on an analysis of the bromo-analog.[4]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3080 | C-H stretch | Aromatic C-H |
| ~ 2980 | C-H stretch | Aliphatic C-H |
| ~ 1745 | C=O stretch | Ester Carbonyl |
| ~ 1685 | C=O stretch | Ketone Carbonyl |
| ~ 1580 | C=C stretch | Aromatic Ring |
| ~ 1250 | C-O stretch | Ester C-O |
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 318 would be expected. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and the formation of the stable 4-iodobenzoyl cation (m/z = 233).
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of the β-keto ester functional group. This moiety is a cornerstone of carbon-carbon bond formation and heterocycle synthesis.[11][12][13]
Caption: Key reactivity pathways of the β-keto ester moiety.
Enolate Chemistry: Alkylation
The methylene protons situated between the two carbonyl groups are acidic and can be readily removed by a suitable base to form a stabilized enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form α-substituted derivatives.[14] This is a fundamental strategy for carbon chain extension.[1]
Heterocycle Synthesis
The 1,3-dicarbonyl arrangement makes this compound an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry.
Knorr Pyrazole Synthesis: This is a classic condensation reaction between a β-keto ester and a hydrazine derivative to produce pyrazoles or pyrazolones.[15][16] These heterocycles are core components of numerous pharmaceuticals, including anti-inflammatory and anticancer agents.[15] The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization and dehydration.[16][17]
Protocol 2: Synthesis of 5-(4-iodophenyl)-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or 1-Propanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[15]
-
Add hydrazine hydrate dropwise to the stirring solution at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon reaction completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, add cold water to the reaction mixture to induce precipitation of the product.[15]
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Self-Validation: The product should be characterized by ¹H NMR to confirm the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the pyrazolone ring, and by melting point analysis.
Biginelli Reaction: This is a one-pot, three-component reaction between a β-keto ester, an aldehyde (often aromatic), and urea to form 3,4-dihydropyrimidinones (DHPMs).[18][19][20][21][22] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, and calcium channel blocking effects. The reaction is typically acid-catalyzed.[18][19]
Applications in Research and Drug Development
The unique structural features of this compound define its primary applications.
-
Medicinal Chemistry Intermediate: As demonstrated, its primary value lies in its role as a versatile starting material for constructing more complex molecules, particularly heterocyclic compounds with potential therapeutic value.[1] Its use has been cited in literature exploring antiproliferative agents and quorum sensing modulators.[2]
-
Radiopharmaceutical and Imaging Agent Development: The stable iodine atom on the phenyl ring is a key feature.[1] It can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The entire molecule can serve as a precursor for ligands that target specific biological receptors, with the iodine atom acting as the imaging payload.[1]
-
Asymmetric Synthesis: The ketone can undergo asymmetric reduction (e.g., asymmetric transfer hydrogenation) to create a chiral β-hydroxy ester.[2][4] These chiral products are valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[24]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[23] Avoid contact with skin, eyes, and clothing.[24]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place as recommended (2-8°C).[1][7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[24]
Conclusion
This compound is a strategically important chemical intermediate. Its value is derived from the synergistic combination of a versatile β-keto ester group and a functionalizable iodinated aryl ring. This structure provides chemists and drug development professionals with a powerful tool for the efficient synthesis of diverse and complex molecules, from heterocyclic drug candidates to advanced diagnostic imaging agents. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.
References
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Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Biginelli reaction: Significance and symbolism. (2024). Wisdomlib. Retrieved January 11, 2026, from [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 11, 2026, from [Link]
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Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved January 11, 2026, from [Link]
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Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY. (n.d.). Cleanchem Laboratories. Retrieved January 11, 2026, from [Link]
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Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Ethyl 3-(4-bromophenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). PubMed. Retrieved January 11, 2026, from [Link]
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Methods for the synthesis of aryl α‐ketoester. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. (n.d.). Aurigene Pharmaceutical Services. Retrieved January 11, 2026, from [Link]
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Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (C11H11FO3). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS 63131-30-6): Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and the strategic value of its application in medicinal chemistry.
Introduction: A Molecule of Strategic Duality
This compound, CAS number 63131-30-6, is more than a mere building block; it is a versatile scaffold embodying a strategic duality of reactive sites. Its structure features a β-ketoester system—a classic precursor for a vast array of heterocyclic compounds—and an iodo-aryl group, which serves as a highly effective "handle" for advanced carbon-carbon bond-forming reactions.[1][2] This combination makes it an exceptionally valuable intermediate in the synthesis of complex molecules, from pharmaceutical imaging agents to targeted cancer therapeutics like Alectinib.[3][4] This document will serve as a detailed exploration of its properties, synthesis, analysis, and critical applications.
Core Physicochemical & Safety Profile
A thorough understanding of a compound's properties is the foundation of its effective use. The key data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 63131-30-6 | [5][6][7][8] |
| Molecular Formula | C₁₁H₁₁IO₃ | [5][6][8] |
| Molecular Weight | 318.11 g/mol | [3][5][6] |
| IUPAC Name | This compound | [7] |
| SMILES | CCOC(=O)CC(=O)C1=CC=C(I)C=C1 | [5][7] |
| Boiling Point | 349.7 °C at 760 mmHg | [9] |
| Flash Point | >110 °C (>230 °F) | [9] |
| Refractive Index | n20/D 1.6070 | [9] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |
| Purity (Typical) | ≥97% | [3][6] |
Safety & Handling: While a specific, comprehensive safety profile for this compound is not universally published, data from halogenated analogues and general chemical safety principles dictate a cautious approach.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors.[12][13] Wash hands thoroughly after handling.
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[12][13] Seek medical attention if any irritation or adverse symptoms develop.
Synthesis: A Mechanistic Approach via Crossed Claisen Condensation
The synthesis of this β-ketoester is a classic example of a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[14][15] The term "crossed" is used because two different ester-type molecules (or an ester and a ketone) react.[15][16] For this reaction to be synthetically useful and avoid a complex mixture of products, one of the reactants must lack α-protons, rendering it unable to self-condense.[16]
The most logical and field-proven approach involves the reaction between 4'-Iodoacetophenone and diethyl carbonate using a strong, non-nucleophilic base like sodium hydride (NaH).
Causality of Experimental Choices:
-
Reactants: 4'-Iodoacetophenone provides the iodo-phenyl and keto-carbon backbone. Its methyl protons are the acidic α-protons that will be abstracted to form the nucleophilic enolate.[17][18] Diethyl carbonate acts as the electrophilic source of the ethyl ester group and, critically, has no α-protons, preventing self-condensation.
-
Base: Sodium hydride (NaH) is an excellent choice. It is a powerful, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the initial enolate formation forward. The only byproduct is hydrogen gas, which is non-reactive and easily removed. Using a base like sodium ethoxide is possible but can lead to reversible reactions and potential side reactions if not used carefully.[14][19]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the base and the enolate intermediate.
-
Work-up: The reaction is quenched with a dilute acid (e.g., HCl). This step is crucial because the final product, the β-ketoester, is acidic and exists as its conjugate base (a resonance-stabilized enolate) under the basic reaction conditions.[14][20] Acidification neutralizes the reaction mixture and protonates the enolate to yield the final, neutral product.[14]
Caption: Mechanism of Crossed Claisen Condensation.
Experimental Protocol: Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and suspend the NaH in anhydrous THF.
-
Enolate Formation: Dissolve 4'-iodoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Acylation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture. After the addition, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M aqueous HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Analytical Characterization: A Self-Validating System
Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | ~ 7.9-8.1 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group, deshielded. ~ 7.6-7.8 ppm (doublet, 2H): Aromatic protons ortho to the iodine atom. ~ 4.2 ppm (quartet, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group. ~ 4.0 ppm (singlet, 2H): Active methylene protons (-CO-CH₂-CO-), a key signature. ~ 1.2 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group. |
| ¹³C NMR | ~ 190-195 ppm: Ketone carbonyl carbon. ~ 165-170 ppm: Ester carbonyl carbon. ~ 138 ppm: Aromatic carbon bearing the iodine (C-I). ~ 128-135 ppm: Other aromatic carbons. ~ 100 ppm: Aromatic carbon bearing the carbonyl group. ~ 62 ppm: Methylene carbon (-O-CH₂-CH₃) of the ethyl group. ~ 45 ppm: Active methylene carbon (-CO-CH₂-CO-). ~ 14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl group. |
| IR Spectroscopy | ~ 1740-1750 cm⁻¹: Strong C=O stretch (ester). ~ 1680-1690 cm⁻¹: Strong C=O stretch (aryl ketone). ~ 3000-3100 cm⁻¹: Aromatic C-H stretches. ~ 1600 cm⁻¹: Aromatic C=C stretches. ~ 1150-1250 cm⁻¹: C-O stretch (ester). |
| Mass Spectrometry | m/z 318: Molecular ion peak [M]⁺. Key Fragments: m/z 273 ([M-OEt]⁺), m/z 245 ([M-COOEt]⁺), m/z 231 (iodobenzoyl cation, [IC₆H₄CO]⁺). |
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its application. Its two distinct reactive centers can be addressed selectively to build molecular complexity.
Pillar 1: The β-Ketoester as a Heterocycle Precursor
The β-dicarbonyl motif is a classic starting point for forming five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. For example, reaction with hydrazine derivatives yields pyrazoles, while reaction with amidines or ureas can produce pyrimidines.[2] This allows for the rapid generation of compound libraries for high-throughput screening.
Caption: Heterocycle synthesis from the β-ketoester core.
Pillar 2: The Aryl Iodide as a Cross-Coupling Handle
The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition to palladium(0) catalysts.[1] This reactivity is the cornerstone of modern cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[1][17] This allows medicinal chemists to strategically "decorate" the 4-position of the phenyl ring with a wide variety of other chemical groups (e.g., other aryl rings, alkyl chains, alkynes) during the lead optimization phase of drug discovery.
Caption: Aryl iodide as a handle for Pd-catalyzed cross-coupling.
Conclusion
This compound is a prime example of an enabling chemical intermediate. Its logical and efficient synthesis, straightforward characterization, and, most importantly, its dual-handle reactivity make it a powerful tool in the arsenal of medicinal and synthetic chemists. Its documented use in the synthesis of advanced therapeutics underscores its importance, transitioning it from a simple catalog chemical to a key player in the development of life-saving medicines.
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An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(4-iodophenyl)-3-oxopropanoate, also commonly known as ethyl 4-iodobenzoylacetate, is a halogenated β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive β-dicarbonyl moiety and an iodinated aromatic ring, renders it a versatile precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and in-depth analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a critical resource for researchers in drug discovery and development, offering insights into the causality behind experimental choices and providing a foundation for its application in the synthesis of novel pharmaceutical agents and imaging probes.[1]
Introduction: Strategic Importance in Synthesis
This compound (Figure 1) is a key synthetic intermediate whose value is derived from its bifunctional nature. The β-keto ester functionality provides a nucleophilic α-carbon, enabling a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations. Simultaneously, the iodo-substituent on the phenyl ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This dual reactivity makes it a valuable building block in the construction of complex molecular scaffolds, particularly in the development of iodinated aromatic derivatives for use as imaging agents and in the preparation of ligands for radiopharmaceuticals.[1]
Figure 1: Molecular Structure of this compound
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Abstract
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate, pivotal in the synthesis of diverse pharmaceutical compounds and complex organic molecules.[1] Its structure, featuring an aromatic iodide, a ketone, and an ester, provides multiple reaction sites for further functionalization, particularly in cross-coupling reactions and enolate chemistry.[1][2] This guide provides a comprehensive, field-proven methodology for its synthesis via a mixed Claisen condensation and details the essential analytical techniques for its thorough characterization. The document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring both reproducibility and a deeper understanding for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Overview
A foundational understanding of the target compound's properties is critical for successful synthesis, handling, and analysis.
| Property | Value | Reference |
| CAS Number | 63131-30-6 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₁IO₃ | [1][4][5][6] |
| Molecular Weight | 318.11 g/mol | [1][4][5][6] |
| IUPAC Name | This compound | [3] |
| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)I | [3][4][5] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [5] |
Synthesis via Mixed Claisen Condensation
The synthesis of this compound is most effectively achieved through a mixed Claisen condensation. This reaction forms a new carbon-carbon bond by reacting an ester enolate with a second ester molecule, yielding a β-keto ester.[7][8][9]
Principle of the Reaction
The Claisen condensation involves the base-mediated self-condensation of an ester containing at least two α-hydrogens.[9] In this "mixed" variation, we use two different esters: ethyl acetate, which possesses acidic α-hydrogens and can form an enolate, and ethyl 4-iodobenzoate, which lacks α-hydrogens and can only act as the electrophilic acylating agent.
The base, typically sodium ethoxide, serves two critical functions:
-
Enolate Formation: It deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.[9] The choice of ethoxide is deliberate; it matches the ester's alkoxy group, preventing transesterification, a potential side reaction.[10]
-
Driving Equilibrium: The reaction is an equilibrium. The resulting β-keto ester product has highly acidic α-hydrogens (pKa ≈ 11) located between two carbonyl groups. The ethoxide base deprotonates this product, forming a stabilized enolate anion.[9][10] This final, irreversible deprotonation step drives the entire reaction sequence to completion according to Le Châtelier's principle, necessitating the use of a full stoichiometric equivalent of base rather than a catalytic amount.[8][9]
Reaction Mechanism
The mechanism proceeds through several distinct steps, beginning with enolate formation and culminating in an acidic workup to yield the final neutral product.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Ethyl 4-iodobenzoate (1.0 eq)
-
Ethyl acetate (3.0 eq, serves as reactant and solvent)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Toluene or THF (optional, as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq).
-
Reagent Addition: Add anhydrous ethyl acetate (3.0 eq) to the flask. Stir the suspension under a nitrogen atmosphere.
-
Acylating Agent: Dissolve ethyl 4-iodobenzoate (1.0 eq) in a minimal amount of anhydrous ethyl acetate and add it dropwise to the stirring suspension at room temperature over 30 minutes.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH of the aqueous phase is acidic (~pH 2-3). This protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to extract the organic product. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. As a β-keto ester, this compound exists in a dynamic equilibrium between its keto and enol tautomers, which influences its spectroscopic data.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[11] The spectrum will be dominated by strong absorptions from the two carbonyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| Ester C=O Stretch | ~1735 - 1745 | Strong, sharp absorption.[12] |
| Ketone C=O Stretch | ~1715 - 1720 | Strong, sharp absorption. Conjugation with the phenyl ring may lower this frequency slightly.[12] |
| C-O Stretch (Ester) | ~1150 - 1300 | Two strong bands are characteristic of esters.[13] |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium to weak absorptions. |
| sp² C-H Stretch (Aromatic) | > 3000 | Medium to weak absorptions. |
| sp³ C-H Stretch (Alkyl) | < 3000 | Medium absorptions. |
Note: If a significant amount of the enol tautomer is present, additional peaks may be observed around 1650 cm⁻¹ (conjugated C=O) and 1620 cm⁻¹ (C=C), along with a broad O-H stretch from the intramolecular hydrogen bond.[11][12]
¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is best understood by analyzing the distinct spin systems.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.85 | Doublet | 2H | Protons ortho to the carbonyl group. |
| Aromatic | ~7.65 | Doublet | 2H | Protons ortho to the iodine atom. |
| **Ethyl (CH₂) ** | ~4.20 | Quartet | 2H | Methylene protons of the ethyl ester. |
| Methylene (α) | ~3.95 | Singlet | 2H | Methylene protons between the two carbonyls. |
| Ethyl (CH₃) | ~1.25 | Triplet | 3H | Methyl protons of the ethyl ester. |
Note: These chemical shifts are predictive and based on analogous structures like ethyl 3-(4-bromophenyl)-3-oxopropanoate.[14] The presence of the enol tautomer may result in a separate singlet for the enolic proton (>12 ppm) and a singlet for the vinylic proton (~5.6 ppm), with a corresponding decrease in the integration of the α-methylene signal at ~3.95 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): The primary confirmation of identity is the molecular ion peak. For C₁₁H₁₁IO₃, the expected m/z value is 318.11 . The presence of iodine (¹²⁷I is 100% abundant) will give a clear M⁺ peak.
-
Key Fragmentation Patterns: Common fragmentation pathways for β-keto esters include:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺, resulting in a peak at m/z ≈ 273.
-
Loss of the entire ester functional group (-CO₂CH₂CH₃): [M - 73]⁺, resulting in a peak at m/z ≈ 245.
-
Formation of the 4-iodobenzoyl cation: A prominent peak at m/z ≈ 233 corresponding to [I-C₆H₄-CO]⁺.
-
Characterization Workflow
Conclusion
The synthesis of this compound via a mixed Claisen condensation is a reliable and efficient method for producing this versatile chemical intermediate. The success of the synthesis hinges on a clear understanding of the reaction mechanism, particularly the crucial role of the stoichiometric base in driving the equilibrium towards the product. This guide has provided a detailed, step-by-step protocol for its synthesis and purification, complemented by a thorough outline for its structural confirmation using modern spectroscopic techniques. By adhering to these methodologies, researchers can confidently and reproducibly synthesize and validate this key building block for applications in medicinal chemistry and materials science.
References
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The Organic Chemistry Tutor. (2020, March 11). Synthesis using the Claisen Condensation. YouTube. Available at: [Link]
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An In-depth Technical Guide to Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Executive Summary: This document provides a comprehensive technical overview of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a key β-ketoester intermediate in synthetic organic and medicinal chemistry. It details the compound's nomenclature, physicochemical properties, synthesis, and applications. A validated experimental protocol for its preparation via Claisen condensation is provided, emphasizing the rationale behind procedural steps to ensure reproducibility and safety. This guide is intended for researchers and professionals in drug discovery and chemical development, offering authoritative insights into the utility and handling of this versatile building block.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is foundational for all research and development activities. The nomenclature and various identifiers for the title compound are consolidated below.
-
IUPAC Name : this compound[1]
-
Common Synonyms : Ethyl 4-iodobenzoylacetate, Ethyl 3-(4-iodophenyl)-3-oxopropionate
-
SMILES : CCOC(=O)CC(=O)C1=CC=C(C=C1)I[1]
-
InChI Key : DOIUIJYPQHAHLM-UHFFFAOYSA-N[1]
The structure features an ethyl ester, a ketone, and an iodinated phenyl ring, making it a valuable and versatile intermediate. The presence of the iodine atom is particularly significant, as it provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a reagent is critical for its proper handling, storage, and use in experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.11 g/mol | [2][3][4] |
| Appearance | Data not consistently available; typically a solid or oil. | - |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2][3][5] |
| Purity | Commercially available up to ≥98% |[4] |
Safety and Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Synthesis and Mechanistic Insights
The most common and direct method for preparing β-ketoesters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation between an ester and a ketone (or in this case, two ester molecules).
Reaction Scheme: The synthesis involves the reaction of Ethyl 4-iodobenzoate with ethyl acetate in the presence of a strong base, such as sodium ethoxide.
-
Step 1 (Deprotonation): The base (sodium ethoxide) abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate. This step is crucial as it generates the nucleophile for the reaction.
-
Step 2 (Nucleophilic Acyl Substitution): The ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of Ethyl 4-iodobenzoate. This forms a tetrahedral intermediate.
-
Step 3 (Reformation of Carbonyl): The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the β-ketoester product.
-
Step 4 (Final Deprotonation): The newly formed β-ketoester has acidic protons on the central methylene group, which are readily deprotonated by the ethoxide in the reaction mixture. This final, irreversible deprotonation drives the equilibrium towards the product. An acidic workup is required to re-protonate the product.
Below is a diagram illustrating the experimental workflow for a typical Claisen condensation synthesis.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate due to its multiple reactive sites.
-
Medicinal Chemistry : The β-ketoester moiety is a classic pharmacophore and a precursor for synthesizing various heterocyclic systems. For example, it can undergo condensation reactions with hydrazine or urea derivatives to form pyrazoles and pyrimidines, respectively—scaffolds that are prevalent in many bioactive molecules.[6] The iodophenyl group allows for late-stage functionalization via cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Organic Synthesis : It serves as a building block in carbon chain extension reactions through its enolate chemistry.[2] The ketone can be targeted by reducing agents for asymmetric transfer hydrogenation to produce chiral hydroxy esters, which are valuable chiral building blocks.[7]
-
Radiopharmaceuticals : The presence of a stable iodine atom allows the molecule to be used in the preparation of ligands for radiopharmaceuticals.[2] The non-radioactive iodine can be exchanged with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in imaging agents or targeted radiotherapy.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from Ethyl 4-iodobenzoate and ethyl acetate.
Materials and Reagents:
-
Ethyl 4-iodobenzoate (1.0 eq)
-
Ethyl acetate (3.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Toluene
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add sodium ethoxide (1.5 eq).
-
Rationale: The reaction must be conducted under anhydrous conditions as sodium ethoxide is moisture-sensitive and the enolate intermediate can be quenched by water. A nitrogen atmosphere prevents atmospheric moisture from entering the system.
-
-
Addition of Reagents : Add anhydrous toluene, followed by ethyl acetate (3.0 eq). Stir the suspension for 15 minutes. Add Ethyl 4-iodobenzoate (1.0 eq) dissolved in a minimal amount of anhydrous toluene dropwise over 20 minutes.
-
Rationale: Using ethyl acetate in excess ensures it acts as both a reactant and a solvent, driving the reaction forward. Dropwise addition of the limiting reagent (Ethyl 4-iodobenzoate) helps to control the reaction rate and minimize side reactions.
-
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensation. TLC is used to confirm the consumption of the starting material.
-
-
Work-up : Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly quench the reaction by adding glacial acetic acid until the solution is acidic (pH ~5-6).
-
Rationale: Cooling prevents an uncontrolled exothermic reaction during quenching. The acid protonates the product enolate to yield the neutral β-ketoester and neutralizes any remaining base.
-
-
Extraction and Isolation : Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The aqueous washes remove salts and water-soluble impurities. The bicarbonate wash removes residual acetic acid. The brine wash helps to break up emulsions and begin the drying process. Anhydrous sodium sulfate removes trace water from the organic solvent.
-
-
Purification : Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product. Purify the residue by silica gel column chromatography using a hexanes/ethyl acetate gradient.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and non-polar byproducts.
-
-
Characterization : Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound is a high-value synthetic intermediate with broad applicability in scientific research, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis via Claisen condensation, combined with its versatile reactive sites, makes it an essential tool for the construction of complex molecular architectures. Adherence to established safety and handling protocols is paramount for its effective and safe utilization in the laboratory.
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-
Cheméo. Chemical Properties of Ethyl 4-iodobenzoate (CAS 51934-41-9). [Link]
-
PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | C11H11FO3 | CID 2758844. [Link]
-
PubChem. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | C11H11ClO3 | CID 101336. [Link]
-
PubChem. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891. [Link]
-
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-
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-
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An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Introduction
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a halogenated aromatic β-keto ester of significant interest to the scientific community, particularly those in drug discovery and development. As a functionalized building block, its structure is primed for a variety of organic transformations. The presence of an iodine atom on the phenyl ring makes it a valuable precursor for introducing isotopic labels in radiopharmaceuticals or for use in cross-coupling reactions.[1] Furthermore, the β-keto ester moiety allows for diverse synthetic manipulations, including enolate chemistry for carbon-chain extensions.[1]
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to serve as a practical resource for researchers, offering not just data, but also the underlying scientific context and detailed experimental protocols for in-house validation.
Section 1: Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its fundamental identity. These identifiers are crucial for database searches, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 63131-30-6 | [2][3][4] |
| Molecular Formula | C₁₁H₁₁IO₃ | [1][3][4] |
| Molecular Weight | 318.11 g/mol | [1][3] |
| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)I | [2] |
| InChI Key | DOIUIJYPQHAHLM-UHFFFAOYSA-N | [2] |
Section 2: Physicochemical Properties
While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs and general chemical principles. The data presented below combines available information with scientifically grounded predictions.
| Property | Value / Description | Rationale & Comparative Insights |
| Appearance | Predicted: Colorless to yellow oil or low-melting solid | Analogs such as Ethyl 3-(2-bromophenyl)-3-oxopropanoate and Ethyl 3-(4-fluorophenyl)-3-oxopropanoate are described as yellow oils.[5][6][7] The presence of iodine can sometimes impart a slight color. |
| Melting Point | Data not available | The fluoro-analog is reported as a liquid, suggesting the target compound may also be a liquid or a solid with a melting point near room temperature.[6][7] |
| Boiling Point | Data not available; likely decomposes upon heating | One supplier explicitly lists the boiling point as undetermined.[3] β-keto esters can be thermally sensitive, and high temperatures required for distillation at atmospheric pressure may cause decomposition. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., CHCl₃, CH₂Cl₂, Ethyl Acetate, Acetone); Insoluble in water. | The molecule possesses both polar (ester, ketone) and nonpolar (iodophenyl) regions, making it amenable to dissolution in a wide range of organic solvents. Its large nonpolar surface area predicts poor aqueous solubility. |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere | [1] This indicates sensitivity to light, air (oxidation), and potentially temperature, which is common for complex organic intermediates. |
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a compound. The following sections detail the predicted spectral data for this compound.
Keto-Enol Tautomerism
A critical feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers in solution. This equilibrium is influenced by the solvent, temperature, and pH. The presence of both forms will be evident in NMR spectroscopy, providing a distinct signature for this class of molecules.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the keto and enol forms. Based on data from the analogous Ethyl 3-(4-fluorophenyl)-3-oxopropanoate[6][7], we can predict the following spectrum in CDCl₃:
-
Keto Tautomer:
-
~7.8 ppm & ~7.6 ppm (2H each, doublet, J ≈ 8.5 Hz): Two signals for the aromatic protons on the iodophenyl ring. The protons ortho to the carbonyl will be further downfield.
-
~4.2 ppm (2H, quartet, J ≈ 7.1 Hz): The methylene protons (-O-CH₂-CH₃) of the ethyl ester group.
-
~3.9 ppm (2H, singlet): The active methylene protons (-CO-CH₂-CO-) situated between the two carbonyl groups.
-
~1.2 ppm (3H, triplet, J ≈ 7.1 Hz): The methyl protons (-O-CH₂-CH₃) of the ethyl ester group.
-
-
Enol Tautomer:
-
~12.5 ppm (1H, broad singlet): The highly deshielded enolic hydroxyl proton (-C(OH)=), a characteristic signal.
-
~7.7 ppm & ~7.5 ppm (2H each, doublet, J ≈ 8.5 Hz): Aromatic protons, slightly shifted compared to the keto form.
-
~5.6 ppm (1H, singlet): The vinylic proton (-C(OH)=CH-).
-
~4.3 ppm (2H, quartet, J ≈ 7.1 Hz): The ethyl ester methylene protons, often slightly shifted from the keto form.
-
~1.3 ppm (3H, triplet, J ≈ 7.1 Hz): The ethyl ester methyl protons.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will also reflect the tautomeric mixture. The chemical shifts are predicted based on standard values and the influence of the iodine substituent.[8][9][10]
-
Keto Tautomer:
-
~190 ppm: Ketone carbonyl carbon (Ar-C=O).
-
~167 ppm: Ester carbonyl carbon (-O-C=O).
-
~138 ppm & ~129 ppm: Aromatic carbons (CH).
-
~135 ppm: Aromatic carbon bearing the carbonyl group (quaternary C).
-
~100 ppm: Aromatic carbon bearing the iodine atom (quaternary C-I).
-
~62 ppm: Ester methylene carbon (-O-CH₂-).
-
~45 ppm: Active methylene carbon (-CO-CH₂-CO-).
-
~14 ppm: Ester methyl carbon (-CH₃).
-
-
Enol Tautomer:
-
~175 ppm: Enolic carbon attached to oxygen (Ar-C=OH).
-
~169 ppm: Ester carbonyl carbon.
-
~138 ppm & ~129 ppm: Aromatic carbons.
-
~130 ppm: Aromatic quaternary carbon.
-
~98 ppm: Aromatic carbon (C-I).
-
~90 ppm: Vinylic carbon (=CH-).
-
~61 ppm: Ester methylene carbon.
-
~14 ppm: Ester methyl carbon.
-
Predicted Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Monoisotopic Mass: 317.9702 g/mol for C₁₁H₁₁IO₃.
-
Expected Ionization: Electrospray ionization (ESI) would likely yield the protonated molecule [M+H]⁺ at m/z 318.9775 or the sodium adduct [M+Na]⁺ at m/z 340.9594.
-
Key Fragmentation: Common fragmentation pathways would involve the neutral loss of ethanol (C₂H₅OH) from the parent ion, or cleavage at the α-position to the carbonyls.
Section 4: Experimental Protocols for Verification
To ensure scientific integrity, all synthesized or purchased batches of a compound should be independently verified. The following protocols are standard methodologies for characterizing the physical properties of a novel or uncharacterized organic compound.
Workflow for Physicochemical Characterization
Protocol for NMR Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and assess purity.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[11] Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).[11]
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans (e.g., 512 or more) will be necessary due to the low natural abundance of ¹³C.[11]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the keto and enol forms of the molecule.
-
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass of the compound, thereby confirming its elemental formula.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a dilute solution for analysis (e.g., 1-10 µg/mL) from the stock solution.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high mass accuracy.[12]
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode (ESI+) is typically used to generate [M+H]⁺ or [M+Na]⁺ ions.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Set the acquisition range to scan from m/z 100 to 500.
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). Compare the measured accurate mass to the theoretical mass calculated for the formula C₁₁H₁₁IO₃. The mass error should be less than 5 ppm to confidently confirm the elemental composition.
-
Section 5: Safety and Handling
While a specific safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices for handling novel or uncharacterized chemicals should be strictly followed. Analogs with bromo- and chloro-substituents are classified as irritants.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: As per supplier recommendations, store in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
References
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MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved January 11, 2026, from [Link]
- Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters. Retrieved January 11, 2026, from a relevant source providing NMR experimental parameters.
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Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - Supplementary Information. Retrieved January 11, 2026, from [Link]
- Pavia, D. L., et al. (n.d.). Chapter 4: Carbon-13 NMR Spectroscopy. In Introduction to Spectroscopy.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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A Technical Guide to the Spectral Analysis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Introduction
Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS No. 63131-30-6) possesses a molecular formula of C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol .[1][2][3] Its structure, featuring a β-keto ester functional group and an iodinated phenyl ring, makes it a valuable precursor in the synthesis of various organic molecules.[1] Accurate spectral characterization is paramount for verifying its identity, purity, and for understanding its chemical behavior in subsequent reactions.
Molecular Structure:
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR Spectroscopy
Experimental Protocol:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or 500 MHz spectrometer.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group adjacent to a methylene in an ethyl ester. Coupling to the adjacent methylene protons results in a triplet. |
| ~3.95 | Singlet | 2H | -CO-CH₂ -CO- | The methylene protons are flanked by two carbonyl groups, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. Coupling to the three methyl protons results in a quartet. |
| ~7.65 | Doublet | 2H | Ar-H (ortho to C=O) | Aromatic protons ortho to the electron-withdrawing benzoyl group are deshielded and appear downfield. They are coupled to the meta protons. |
| ~7.85 | Doublet | 2H | Ar-H (ortho to I) | Aromatic protons ortho to the iodine atom are also deshielded. Their chemical shift is influenced by both the iodine and the para-carbonyl group. |
Interpretation:
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent proton environments in the molecule. The ethyl group will be clearly identifiable by its characteristic triplet and quartet signals. The singlet for the active methylene protons is a key indicator of the β-dicarbonyl moiety. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of these aromatic protons is due to the electron-withdrawing nature of the carbonyl group and the iodine atom.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group, appearing in the typical aliphatic region. |
| ~45.0 | -CO-CH₂ -CO- | The methylene carbon is significantly deshielded due to its position between two carbonyl groups. |
| ~61.5 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom. |
| ~101.0 | C -I | The carbon atom directly bonded to iodine will be significantly shielded due to the "heavy atom effect" of iodine. |
| ~129.5 | C H (aromatic, meta to I) | Aromatic carbons ortho to the carbonyl group. |
| ~138.0 | C H (aromatic, ortho to I) | Aromatic carbons meta to the carbonyl group. |
| ~135.0 | C -CO (aromatic) | The ipso-carbon attached to the benzoyl group. |
| ~167.0 | Ester C =O | The carbonyl carbon of the ester group, appearing in the characteristic downfield region for ester carbonyls. |
| ~191.0 | Ketone C =O | The ketone carbonyl carbon, typically found further downfield than the ester carbonyl. |
Interpretation:
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The aliphatic carbons of the ethyl group and the active methylene carbon will appear in the upfield region. A key feature will be the signal for the carbon attached to the iodine, which is expected to be shifted upfield due to the heavy atom effect. The four distinct aromatic carbon signals confirm the 1,4-disubstitution pattern. The two carbonyl carbons will be observed at the downfield end of the spectrum, with the ketone carbonyl resonating at a lower field than the ester carbonyl.[4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the sample can be analyzed as a thin film between salt plates (NaCl or KBr).
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | Ester C=O stretch |
| ~1685 | Strong | Ketone C=O stretch |
| ~1580, 1480 | Medium-Strong | Aromatic C=C stretches |
| ~1250 | Strong | C-O stretch (ester) |
| ~1010 | Medium-Strong | C-I stretch |
| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Interpretation:
The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl stretch is expected around 1740 cm⁻¹, while the ketone carbonyl, being part of a conjugated system, will appear at a slightly lower wavenumber, around 1685 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will be evident. The characteristic absorptions for the aromatic ring and the C-I bond will further confirm the structure. The strong band around 830 cm⁻¹ is indicative of a 1,4-disubstituted aromatic ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
A mass spectrum can be obtained using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
Predicted Mass Spectrometry Data (EI):
| m/z | Proposed Fragment |
| 318 | [M]⁺ (Molecular Ion) |
| 273 | [M - OCH₂CH₃]⁺ |
| 245 | [M - COOCH₂CH₃]⁺ |
| 231 | [I-C₆H₄-CO]⁺ |
| 127 | [I]⁺ |
| 104 | [C₆H₄-CO]⁺ |
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z 318, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a β-keto ester and an iodinated aromatic compound. Key fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 273, and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) to yield a fragment at m/z 245. A prominent peak at m/z 231, corresponding to the 4-iodobenzoyl cation, is also anticipated. The presence of a peak at m/z 127 would be a clear indication of the iodine atom.
Fragmentation Pathway Visualization:
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed and scientifically-grounded overview of the expected NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and comparative analysis with structurally related compounds, this document serves as a valuable resource for the characterization and quality control of this important chemical intermediate. The provided protocols and interpretations are designed to assist researchers in confirming the identity and purity of their synthesized material, ensuring the integrity of their scientific endeavors.
References
- BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
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reactivity of the benzylic methylene in Ethyl 3-(4-iodophenyl)-3-oxopropanoate
An In-Depth Technical Guide to the Reactivity of the Benzylic Methylene in Ethyl 3-(4-iodophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical utility is largely dictated by the reactivity of the benzylic methylene group, which is activated by two flanking carbonyl functionalities. This guide provides a comprehensive analysis of the electronic and structural factors governing the reactivity of this key functional group. We will delve into the acidity of the benzylic protons, the formation and stability of the corresponding enolate, and its subsequent application in a variety of carbon-carbon bond-forming reactions. This document will further explore the strategic use of this compound in the synthesis of complex molecular architectures, including pharmaceutical agents and imaging probes, supported by detailed experimental protocols and mechanistic visualizations.
Introduction: The Strategic Importance of a Doubly Activated Methylene Group
This compound is a β-keto ester that features a unique combination of reactive sites: a highly activated methylene group, an aromatic iodide, and an ester moiety. The benzylic methylene group, positioned between a ketone and an ester, is the focal point of this guide. Its enhanced acidity and the nucleophilicity of its conjugate base (the enolate) make it a powerful tool for the construction of complex organic molecules. This reactivity is fundamental to its application as a building block in the synthesis of pharmaceuticals and agrochemicals[1]. Furthermore, the presence of an iodine atom on the phenyl ring allows for isotopic labeling, rendering it a valuable precursor for radiopharmaceuticals and imaging agents[2]. This guide will provide a detailed exploration of the chemical principles underpinning the reactivity of the benzylic methylene and demonstrate its practical application in organic synthesis.
Electronic and Structural Features Governing Reactivity
The reactivity of the benzylic methylene in this compound is a direct consequence of its molecular architecture. Two key features dictate its chemical behavior: the β-dicarbonyl system and the 4-iodophenyl substituent.
The Influence of the β-Dicarbonyl Moiety: Acidity and Enolate Stabilization
The protons on the carbon atom situated between two carbonyl groups are significantly more acidic than those on a carbon adjacent to a single carbonyl group[3]. In this compound, the methylene protons are flanked by a ketone and an ester group. This arrangement dramatically increases their acidity, with the pKa of similar β-keto esters being significantly lower than that of simple ketones or esters[3].
The heightened acidity is attributed to the stability of the resulting conjugate base, the enolate anion. Upon deprotonation by a suitable base, the negative charge on the benzylic carbon is extensively delocalized through resonance onto the oxygen atoms of both the ketone and the ester carbonyl groups[4][5]. This charge distribution stabilizes the enolate, thereby facilitating its formation.
Caption: Keto-enol tautomerism and enolate formation.
The enolate can exist in different resonance forms, with the negative charge residing on the central carbon or on either of the two oxygen atoms. This delocalization is key to its role as a soft nucleophile in various chemical transformations.
The Role of the 4-Iodophenyl Substituent
The 4-iodophenyl group exerts a significant electronic influence on the benzylic methylene. The iodine atom is electron-withdrawing through a negative inductive effect (-I), which further increases the acidity of the methylene protons by stabilizing the negative charge of the enolate. This effect enhances the rate of enolate formation and can influence the regioselectivity of subsequent reactions.
Furthermore, the aryl iodide moiety provides a secondary reactive handle for cross-coupling reactions, such as the Sonogashira[6][7][8], Heck, or Suzuki couplings. This dual reactivity allows for sequential or tandem reactions, where the benzylic methylene is first functionalized, followed by a cross-coupling reaction at the iodine-bearing carbon, enabling the rapid assembly of complex molecular scaffolds.
Key Reactions of the Benzylic Methylene Group
The enhanced nucleophilicity of the enolate derived from this compound allows it to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Alkylation and Acylation Reactions
The enolate readily undergoes alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. These reactions are fundamental for introducing new carbon chains or functional groups at the benzylic position. The choice of base and reaction conditions is crucial to control mono- versus di-alkylation and to prevent O-alkylation.
Knoevenagel Condensation
The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base[9][10]. This reaction leads to the formation of an α,β-unsaturated product, which is a valuable intermediate for further synthetic transformations[1].
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- 10. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and drug development.[1] Its unique molecular architecture, featuring an aromatic iodide, a ketone, and an ester functional group, imparts a rich and nuanced reactivity profile. Understanding the distinct electrophilic and nucleophilic sites within this molecule is paramount for designing rational synthetic strategies and unlocking its full potential in the creation of complex molecular entities, including radiopharmaceuticals and imaging agents.[1] This guide provides a comprehensive analysis of the reactivity of this compound, offering insights into its electronic properties and practical applications.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The molecule's structure (Figure 1) reveals several key features that govern its electrophilic and nucleophilic character.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The presence of two carbonyl groups significantly influences the molecule's electronic distribution. These electron-withdrawing groups create partial positive charges on the adjacent carbon atoms, rendering them susceptible to nucleophilic attack. Conversely, the α-carbon, situated between the two carbonyls, exhibits pronounced acidity and is the primary nucleophilic site upon deprotonation.
Electrophilic Sites: Targets for Nucleophilic Attack
This compound possesses multiple electrophilic centers, each offering a distinct avenue for chemical transformation.[2]
Table 1: Key Electrophilic Sites and Their Reactivity
| Site | Description | Reactivity with Nucleophiles |
| Ketone Carbonyl Carbon | Highly electrophilic due to the polarization of the C=O bond. | Readily attacked by a wide range of nucleophiles, including organometallics, hydrides, and amines. |
| Ester Carbonyl Carbon | Also electrophilic, but generally less reactive than the ketone carbonyl. | Susceptible to nucleophilic acyl substitution, particularly with strong nucleophiles or under forcing conditions. |
| Aromatic Carbon Bearing Iodine | The carbon-iodine bond can participate in cross-coupling reactions. | Serves as an electrophilic partner in reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[3] |
The differential reactivity of the ketone and ester carbonyls allows for selective transformations. For instance, reduction with mild reducing agents like sodium borohydride will preferentially target the more reactive ketone.
Experimental Protocol: Selective Reduction of the Ketone
This protocol describes a standard procedure for the selective reduction of the ketone functionality in this compound to the corresponding alcohol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at 0 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for selective ketone reduction.
Nucleophilic Sites: The Power of the Enolate
The most significant nucleophilic character of this compound arises from the α-carbon located between the two carbonyl groups. The hydrogens attached to this carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting conjugate base, an enolate.[4][5]
Figure 2: Enolate Formation and Resonance Structures
Caption: Formation of the nucleophilic enolate.
This enolate is a soft nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions.
Key Reactions Involving the Enolate Nucleophile:
-
Alkylation: The enolate can be alkylated by treatment with an alkyl halide. This is a cornerstone of the acetoacetic ester synthesis, allowing for the construction of more complex carbon skeletons.[5][6]
-
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of β,δ-diketo esters.
-
Condensation Reactions: The enolate can act as a nucleophile in Claisen condensations with other esters or in aldol-type reactions with aldehydes and ketones.[7][8]
Experimental Protocol: α-Alkylation of this compound
This protocol details a general procedure for the alkylation of the α-carbon.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred suspension of the base (1.1 eq) in the anhydrous solvent under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting α-alkylated product by column chromatography.
Caption: Workflow for α-alkylation.
Conclusion
This compound is a molecule of significant synthetic utility, characterized by a well-defined and predictable reactivity profile. Its electrophilic centers at the carbonyl carbons and the aromatic iodide, coupled with the potent nucleophilicity of its α-carbon upon enolization, provide a rich platform for a wide array of chemical transformations. A thorough understanding of these reactive sites, as outlined in this guide, is essential for leveraging this compound's full potential in the synthesis of novel pharmaceuticals and advanced materials. The provided protocols serve as a practical starting point for researchers to explore and exploit the versatile chemistry of this valuable building block.
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A Technical Guide to the Applications of Ethyl 3-(4-iodophenyl)-3-oxopropanoate in Modern Organic Synthesis
Abstract: Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a versatile bifunctional reagent whose value in organic chemistry is derived from two key structural features: a reactive β-ketoester system and a synthetically tractable iodinated aromatic ring. This guide provides an in-depth analysis of its core reactivity and explores its applications as a strategic building block for complex molecular architectures. We will delve into its role in the synthesis of critical heterocyclic scaffolds, its utility as a substrate in metal-catalyzed cross-coupling reactions, and its emerging significance in the development of novel pharmaceutical agents and imaging probes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.
Core Molecular Profile and Significance
This compound (CAS No. 63131-30-6) is an organic compound with the molecular formula C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol .[1][2][3][4] Its structure is characterized by an ethyl ester and a ketone separated by a methylene group (a β-ketoester), attached to a phenyl ring substituted with an iodine atom at the para position. This unique combination of functional groups makes it a highly valuable intermediate in synthetic organic chemistry.
The β-dicarbonyl moiety provides a reactive site for enolate formation, enabling a wide range of carbon-carbon bond-forming reactions. Simultaneously, the carbon-iodine bond serves as a key handle for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents onto the aromatic core.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 63131-30-6[2][3][4] |
| Molecular Formula | C₁₁H₁₁IO₃[1][3][4] |
| Molecular Weight | 318.11 g/mol [1][3][4] |
| IUPAC Name | This compound[2] |
| SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)I[2][3] |
| Storage | 2-8°C, inert atmosphere, keep in dark place[1][3][4] |
Fundamental Reactivity: Keto-Enol Tautomerism
A foundational concept governing the reactivity of this compound is keto-enol tautomerism. The protons on the α-carbon (the methylene group between the two carbonyls) are significantly acidic due to the electron-withdrawing nature of both adjacent carbonyl groups. This allows for the establishment of a dynamic equilibrium between the keto form and the nucleophilic enol form.[5][6] This equilibrium is crucial as the enol or its corresponding enolate is the key reactive intermediate in many of the reactions discussed below.
The interconversion can be catalyzed by either acid or base.[5][6] While the keto form generally predominates, the presence of the enol tautomer is what enables the molecule to act as a potent carbon nucleophile.[5]
Caption: Keto-Enol equilibrium of the title compound.
Keystone Applications in Heterocyclic Synthesis
The 1,3-dicarbonyl arrangement in this compound makes it an ideal precursor for a variety of cyclocondensation reactions to form heterocyclic rings, which are ubiquitous scaffolds in medicinal chemistry.[7][8]
Synthesis of Pyrazole Derivatives
Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous pharmaceuticals. The reaction of a β-ketoester with hydrazine derivatives is a classic and efficient method for pyrazole synthesis (the Knorr pyrazole synthesis).[7] this compound can react with hydrazine hydrate to yield 5-(4-iodophenyl)-1H-pyrazol-3(2H)-one, a versatile intermediate for more complex bioactive molecules.
Caption: Workflow for Pyrazole Synthesis.
Experimental Protocol: Synthesis of 5-(4-iodophenyl)-1H-pyrazol-3(2H)-one
This protocol is adapted from established procedures for analogous fluorinated compounds.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).
-
Reagent Addition: To this solution, add hydrazine hydrate (80% solution, 1.2 eq) dropwise with continuous stirring.
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). Maintain reflux for approximately 4 hours or until TLC indicates complete consumption of the starting material.
-
Workup: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting crude solid is then purified, often by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture), to yield the final pyrazolone product.
A Versatile Substrate for Cross-Coupling Reactions
The iodophenyl group is a powerful synthetic handle, making the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl compounds. This compound can be coupled with a wide range of arylboronic acids or esters to introduce new aromatic systems. This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol based on standard conditions for coupling aryl iodides.[10]
-
Inert Atmosphere: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.
Other Palladium-Catalyzed Reactions
Beyond the Suzuki coupling, the C-I bond is amenable to a host of other transformations, including:
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne structures.[11]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Carbonylation Reactions: Introduction of a carbonyl group, for instance, by reacting with carbon monoxide.[12]
Applications in Medicinal Chemistry and Drug Development
The true potential of this compound is realized when its dual reactivity is leveraged for the synthesis of complex molecules with biological relevance.
-
Scaffold for Bioactive Molecules: As demonstrated, the molecule serves as a starting point for pyrazoles, pyrimidines, and biaryl systems. These core structures are present in a vast array of approved drugs, including anti-inflammatory agents, kinase inhibitors, and antivirals.
-
Intermediate for Imaging Agents: The presence of a stable iodine atom is particularly significant for developing imaging agents.[1] It can be used directly in single-photon emission computed tomography (SPECT) if a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I) is incorporated.
-
Precursor for Radiopharmaceuticals: The molecule can serve as a precursor for radiolabeling.[1] The C-I bond can be converted to other functionalities, or the iodine can be replaced with a radionuclide via stannyl or boryl intermediates in a subsequent step, making it valuable for the development of Positron Emission Tomography (PET) tracers.
Summary and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular construction. Its β-ketoester functionality provides a classical yet powerful avenue for forming heterocyclic systems and C-C bonds via enolate chemistry. Concurrently, its iodinated phenyl ring opens the door to the vast and powerful world of modern palladium-catalyzed cross-coupling chemistry. This duality allows for a modular and convergent approach to synthesizing complex target molecules. For researchers in drug discovery and materials science, this compound offers a reliable and versatile platform for building molecular libraries and developing novel functional molecules. Future applications will likely focus on its use in asymmetric catalysis and the development of novel, highly functionalized pharmaceutical intermediates.
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discovery and history of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
An In-depth Technical Guide to Ethyl 3-(4-iodophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications
Abstract
This compound, a halogenated β-keto ester, serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a reactive β-keto ester moiety and an iodinated aromatic ring, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the historical context of its synthesis, a detailed experimental protocol for its preparation via a crossed Claisen condensation, an analysis of its characterization, and a discussion of its current and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Physicochemical Properties
This compound (CAS No. 63131-30-6) is a fine chemical with the molecular formula C₁₁H₁₁IO₃ and a molecular weight of 318.11 g/mol .[1] It is structurally classified as a β-keto ester, a class of compounds known for their versatile reactivity. The presence of the iodine atom on the phenyl ring provides a handle for a multitude of cross-coupling reactions, while the β-keto ester functionality allows for a wide range of chemical transformations, including alkylations, acylations, and cyclizations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 63131-30-6 | [1] |
| Molecular Formula | C₁₁H₁₁IO₃ | |
| Molecular Weight | 318.11 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or high-boiling liquid | |
| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere | [2] |
Discovery and Historical Context: The Claisen Condensation
While the specific discovery of this compound is not well-documented in readily available historical records, its synthesis falls under the well-established category of the Claisen condensation. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, was first reported by Rainer Ludwig Claisen in 1887.[3][4] This reaction has since become a cornerstone of organic synthesis for the preparation of β-keto esters and related compounds.
The synthesis of aromatic β-keto esters, such as ethyl benzoylacetate (the non-iodinated analog of the topic compound), was first achieved in the late 19th century through the Claisen condensation of ethyl acetate and ethyl benzoate.[1] This historical precedent lays the foundation for the logical and expected synthesis of this compound. The reaction is a "crossed" Claisen condensation, where two different esters are used as reactants.[5][6]
Synthesis of this compound
The most logical and widely accepted method for the synthesis of this compound is the crossed Claisen condensation of ethyl 4-iodobenzoate and ethyl acetate.[5][7] In this reaction, a strong base is used to deprotonate the α-carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-iodobenzoate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.[8]
Reaction Mechanism
The mechanism of the crossed Claisen condensation for the synthesis of this compound proceeds through the following key steps:[8][9]
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 4-iodobenzoate, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than ethanol, so the ethoxide base deprotonates it to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[5]
-
Protonation: A final workup with a mild acid protonates the enolate to yield the final product, this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar crossed Claisen condensations.[3][10]
Materials:
-
Ethyl 4-iodobenzoate
-
Ethyl acetate, anhydrous
-
Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)
-
Toluene, anhydrous
-
Hydrochloric acid, dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate (for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, add sodium ethoxide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Add anhydrous ethyl acetate to the flask with stirring. Heat the mixture to reflux.
-
Slow Addition: Slowly add a solution of ethyl 4-iodobenzoate in anhydrous toluene via the addition funnel over a period of 1-2 hours.
-
Reflux: Continue to heat the reaction mixture at reflux for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-cold dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the ethyl group, the methylene group flanked by two carbonyls, and the disubstituted iodophenyl ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the ester and ketone carbonyl groups, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and iodine.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development:
-
Pharmaceutical Synthesis: The compound is used in the synthesis of pharmaceutical compounds.[11] The iodinated aromatic ring can be a key structural feature in certain drugs or can be used as a handle for further functionalization via cross-coupling reactions to build more complex molecular architectures.[2][12]
-
Imaging Agents and Radiopharmaceuticals: The presence of the iodine atom makes this compound particularly useful in the development of iodinated aromatic derivatives for use as imaging agents. The iodine can be a stable isotope for X-ray contrast agents or a radioactive isotope (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.
-
Heterocyclic Chemistry: The β-keto ester functionality is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, which are common scaffolds in many biologically active molecules.[10]
Conclusion
This compound, while not having a storied history of discovery in its own right, is a product of one of the most fundamental and powerful reactions in organic chemistry—the Claisen condensation. Its synthesis is straightforward and relies on well-established principles. The dual reactivity of its β-keto ester and iodinated phenyl moieties makes it a highly versatile and valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and diagnostic imaging. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a valuable resource for researchers and professionals in the chemical sciences.
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An In-depth Technical Guide to the Safe Handling of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS No. 63131-30-6). As a valued intermediate in pharmaceutical synthesis, particularly for iodinated aromatic derivatives used as imaging agents, a thorough understanding of its safe management is paramount.[1][2] This document synthesizes available safety data, information on analogous compounds, and established best practices for handling halogenated organic compounds to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Compound Profile and Hazard Identification
This compound is an aromatic ketone and a halogenated organic compound.[3] While specific toxicological data for this compound is limited, the available information and data from structurally similar chemicals indicate that it should be handled with care.
1.1 Physical and Chemical Properties
A clear understanding of the compound's physical properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 63131-30-6 | |
| Molecular Formula | C₁₁H₁₁IO₃ | |
| Molecular Weight | 318.11 g/mol | |
| Storage Temperature | 2-8°C |
1.2 GHS Classification and Hazards
Based on available data, this compound is classified with the following hazards:
-
Hazard Statements:
-
Precautionary Statements:
The hazards associated with this compound are consistent with those of other halogenated aromatic ketones, which are known to be irritants. The presence of the iodo- group also warrants caution, as iodinated aromatic compounds can have varying toxicological profiles.[1][5]
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential to minimize risk. This involves a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
2.1 Engineering Controls
The primary line of defense is to handle this compound in a well-ventilated area.
-
Fume Hood: All weighing, transferring, and reactions involving this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of any vapors or aerosols.
-
Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.
2.2 Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Due to the compound being an aromatic ketone, standard nitrile gloves may not offer sufficient protection. Butyl or neoprene gloves are recommended for handling ketones and aromatic solvents.[6][7][8] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.
-
Closed-toe Shoes: These are a standard requirement in any laboratory setting.
-
2.3 Hygiene Practices
Good laboratory hygiene is a simple yet effective way to prevent chemical exposure.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and launder it before reuse.
Section 3: Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining the stability of the compound and preventing accidental release.
3.1 Handling
-
Avoid direct contact with skin and eyes.
-
Do not breathe in dust or vapors.
-
Use non-sparking tools, especially when handling the compound in a non-inert atmosphere.
-
Grounding and bonding of containers and receiving equipment should be considered to prevent static discharge, particularly if large quantities are being handled.
3.2 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C.[3]
-
Store in a dark place, as some organic iodides can be light-sensitive.[3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
4.1 First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
4.2 Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
4.3 Accidental Release Measures
For spills, follow these steps:
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.
-
Environmental Precautions: Prevent the spill from entering drains or waterways.
-
Containment and Cleanup:
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Section 5: Disposal Considerations
Proper disposal of this compound and its containers is essential to protect the environment.
-
Waste Segregation: As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste.[9][11]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[9]
Section 6: Toxicological and Ecological Information
6.1 Toxicological Information
6.2 Ecological Information
Halogenated organic compounds are known to be persistent in the environment and can be toxic to aquatic life.[12][13] The environmental fate of this compound has not been extensively studied, but it should be assumed to be harmful to the environment. Therefore, all measures should be taken to prevent its release into the environment.
Diagrams
Safe Handling Workflow
A decision-making flow for emergency situations.
References
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. 63131-30-6|this compound|BLD Pharm [bldpharm.com]
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- 5. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 7. yourglovesource.com [yourglovesource.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Halogenated Compounds on the Anaerobic Digestion of Macroalgae | MDPI [mdpi.com]
An In-depth Technical Guide to Ethyl 3-(4-iodophenyl)-3-oxopropanoate for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Drug Discovery
Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a seemingly unassuming chemical compound, holds significant strategic value in the arsenal of medicinal chemists and drug development professionals. Its unique trifunctional nature—an aromatic iodide, a ketone, and an ester—renders it a highly versatile synthon for the construction of complex molecular architectures. The presence of the iodo-substituent is particularly advantageous, serving as a reactive handle for a multitude of powerful cross-coupling reactions, thereby enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on empowering researchers to effectively leverage this important intermediate in their synthetic endeavors.
Part 1: Sourcing and Commercial Availability
This compound is readily accessible from a range of reputable chemical suppliers that cater to the research and development sector. The compound is typically available in various purities, with most suppliers offering grades of 97% or higher. When procuring this reagent, it is imperative to consider not only the purity and cost but also the supplier's reliability, lead times, and the availability of comprehensive analytical data, such as a Certificate of Analysis (COA).
Key Commercial Suppliers
The following table summarizes prominent suppliers of this compound, providing a comparative overview to aid in procurement decisions. Note that stock levels and pricing are subject to change and should be confirmed directly with the respective suppliers.
| Supplier | Purity | Available Quantities |
| MySkinRecipes | 97% | 250mg, 1g, 5g[1] |
| J&K Scientific | Not specified | 5g[2] |
| BLDpharm | Not specified | Inquire for details[3] |
| Arctom Scientific | Not specified | Inquire for details[4] |
| Ambeed | Not specified | Inquire for details[5] |
| Alachem Co., Ltd. | >98% | Inquire for details[6] |
Procurement and Inbound Logistics Workflow
A systematic approach to chemical procurement is crucial for ensuring both research integrity and laboratory safety. The following workflow outlines the key steps from identification of need to receipt and storage of this compound.
Caption: A streamlined workflow for the procurement and handling of this compound.
Part 2: Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and effective use in experimental design.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 63131-30-6 | [2][3][4][6] |
| Molecular Formula | C₁₁H₁₁IO₃ | [1][3][4][6] |
| Molecular Weight | 318.11 g/mol | [1][3][4][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1][3][4] |
Safety and Handling
While specific hazard information was not detailed in the provided search results, standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Part 3: Applications in Synthetic and Medicinal Chemistry
The synthetic utility of this compound is extensive, primarily revolving around its role as a precursor to a wide array of heterocyclic compounds and as a substrate for cross-coupling reactions.
Core Reactivity and Synthetic Potential
The molecule's reactivity is centered around three key functional groups:
-
β-Ketoester Moiety: This functionality is primed for reactions such as the Hantzsch pyridine synthesis, Biginelli reaction for dihydropyrimidinone synthesis, and condensation with hydrazines to form pyrazoles.[7]
-
Aryl Iodide: The carbon-iodine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents on the phenyl ring, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification reactions.
Exemplary Application: Synthesis of Pyrazole Derivatives
A common and important application of this compound is in the synthesis of pyrazole-containing compounds. Pyrazoles are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
Experimental Protocol: Synthesis of 5-(4-iodophenyl)-1H-pyrazol-3(2H)-one
This protocol is adapted from analogous syntheses of fluorinated pyrazole derivatives.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification and Characterization: Dry the product under vacuum. The structure and purity of the resulting 5-(4-iodophenyl)-1H-pyrazol-3(2H)-one should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Conceptual Workflow: From Building Block to Bioactive Candidate
The journey from a versatile building block like this compound to a potential drug candidate is a multi-step process involving strategic synthetic transformations and biological evaluation.
Caption: A conceptual workflow illustrating the role of this compound in a drug discovery cascade.
Conclusion
This compound stands out as a commercially available and highly valuable building block for researchers in organic synthesis and drug development. Its trifunctional nature provides a robust platform for the efficient construction of diverse and complex molecular entities. A comprehensive understanding of its sourcing, properties, and reactivity, as outlined in this guide, will empower scientists to unlock its full potential in the pursuit of innovative chemical solutions and novel therapeutic interventions.
References
-
MySkinRecipes. This compound. [Link]
-
AbacipharmTech. Ethyl 3-(4-bromophenyl)-3-oxopropanoate. [Link]
-
The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]
-
Alachem Co., Ltd. 63131-30-6 | this compound. [Link]
-
CAS Common Chemistry. Carumonam sodium. [Link]
-
ChemBK. ethyl 3-(4-bromophenyl)-3-oxopropanoate. [Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]
-
PubChem. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 63131-30-6|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 63131-30-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 63131-30-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate via Crossed Claisen Condensation: An Application Note
Abstract
This technical guide provides a comprehensive protocol for the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and medicinal chemistry. The synthesis is achieved through a crossed Claisen condensation between a non-enolizable aromatic ester, ethyl 4-iodobenzoate, and an enolizable aliphatic ester, ethyl acetate. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization of the final product.
Introduction and Theoretical Background
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that joins two ester molecules in the presence of a strong base to form a β-keto ester. This transformation is pivotal for constructing complex molecular scaffolds from simple precursors.
The specific reaction detailed herein is a Crossed Claisen Condensation . This variant is employed when two different esters are used as reactants. To achieve a high yield of a single product and avoid a statistical mixture of all four possible products, a strategic pairing of reactants is essential. A synthetically useful crossed Claisen condensation is typically performed between an ester that possesses acidic α-hydrogens (and is thus enolizable) and one that does not.
In this synthesis, ethyl acetate serves as the enolizable component, providing the nucleophilic enolate, while ethyl 4-iodobenzoate, which lacks α-hydrogens, acts as the electrophilic acylating agent. This strategic choice channels the reaction pathway toward the desired product, this compound. The presence of the iodo-substituent on the aromatic ring also makes the final product a versatile intermediate for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.
Reaction Mechanism
The mechanism of the crossed Claisen condensation proceeds through several key steps:
-
Enolate Formation: A strong base, sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion. It is critical to use an alkoxide base that matches the alkoxy group of the esters to prevent transesterification side reactions.
-
Nucleophilic Attack: The ethyl acetate enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-iodobenzoate. This step forms a tetrahedral intermediate.
-
Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the β-keto ester product.
-
Thermodynamic Driving Force: The newly formed β-keto ester has α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25) due to the presence of two flanking carbonyl groups. The ethoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates the β-keto ester. This final acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium of the reaction to favor product formation.
-
Acidic Workup: A final step involving the addition of a dilute acid is required to neutralize the reaction mixture and protonate the enolate of the product, yielding the final neutral this compound.
Experimental Protocol
This protocol provides a representative method for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 4-iodobenzoate | 51934-41-9 | C₉H₉IO₂ | 276.07 | 10.0 | 1.0 |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 | 12.0 | 1.2 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 15.0 | 1.5 |
| Anhydrous Toluene | 108-88-3 | C₇H₈ | 92.14 | 50 mL | - |
| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | As needed | - |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | As needed | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from quenching the base.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (12.0 mmol) and anhydrous toluene (30 mL). Begin stirring, then add ethyl 4-iodobenzoate (10.0 mmol).
-
Enolate Formation and Reaction: In the dropping funnel, prepare a solution of ethyl acetate (15.0 mmol) in anhydrous toluene (20 mL). Slowly add this solution to the stirred reaction mixture over 30 minutes. A slow addition rate is crucial to minimize the self-condensation of ethyl acetate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ethyl 4-iodobenzoate is consumed.
-
Workup - Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add 1 M hydrochloric acid dropwise to quench the reaction and neutralize the excess base. Continue adding acid until the pH of the aqueous layer is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.
Data and Expected Results
Product Characterization
| Property | Expected Value |
| Product Name | This compound |
| CAS Number | 63131-30-6 |
| Molecular Formula | C₁₁H₁₁IO₃ |
| Molecular Weight | 318.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% (typical) |
| Storage | Store at 2-8°C under an inert atmosphere |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.85 (d, J=8.4 Hz, 2H, Ar-H ortho to I)
-
δ 7.70 (d, J=8.4 Hz, 2H, Ar-H meta to I)
-
δ 4.20 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.95 (s, 2H, -COCH₂CO-)
-
δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 190.5 (Ar-C=O)
-
δ 167.0 (Ester C=O)
-
δ 138.0 (Ar-C)
-
δ 135.5 (Ar-C)
-
δ 129.5 (Ar-C)
-
δ 101.0 (Ar-C-I)
-
δ 61.5 (-OCH₂)
-
δ 45.0 (-COCH₂CO-)
-
δ 14.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~1740 (Ester C=O stretch)
-
~1685 (Ketone C=O stretch)
-
~1580 (Aromatic C=C stretch)
-
~1200 (C-O stretch)
-
~830 (para-disubstituted C-H bend)
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (hydrolyzed by moisture).2. Insufficiently strong base.3. Reaction not at equilibrium. | 1. Use fresh, anhydrous sodium ethoxide and ensure all glassware and solvents are rigorously dried.2. Confirm the purity of the base.3. Allow for longer reaction times and monitor by TLC. |
| Formation of Side Products | 1. Self-condensation of ethyl acetate.2. Hydrolysis of esters due to water contamination. | 1. Add the ethyl acetate solution slowly to the mixture of base and ethyl 4-iodobenzoate to keep its concentration low.2. Use anhydrous conditions. |
| Difficult Purification | Incomplete reaction leading to a mixture of starting materials and product. | Ensure the reaction goes to completion via TLC monitoring before workup. Optimize chromatography conditions for better separation. |
Safety Precautions
-
Sodium Ethoxide: Highly corrosive, flammable, and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated area and avoid ignition sources.
-
Acids: Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
General: Perform all operations in a well-ventilated chemical fume hood. An emergency eyewash and safety shower should be readily accessible.
References
Application Note & Experimental Protocol: Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a valuable β-ketoester intermediate in medicinal chemistry and materials science.[1] The protocol leverages a crossed Claisen condensation, a robust carbon-carbon bond-forming reaction, to achieve the target molecule with high efficiency.[2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for success. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure reproducibility and safety.
Introduction and Significance
This compound is a key synthetic building block. The presence of three distinct functional handles—a β-ketoester moiety and an iodinated aromatic ring—makes it exceptionally versatile for constructing more complex molecular architectures. The iodophenyl group is particularly useful for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the β-ketoester can be readily manipulated to form a wide array of heterocyclic compounds, such as pyrazoles and pyrimidines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][3] Furthermore, the iodine atom can be isotopically labeled, rendering the molecule and its derivatives useful as imaging agents or in radiopharmaceutical development.[1]
The synthesis detailed herein employs a crossed Claisen condensation, which occurs between an enolizable ester and a non-enolizable ester in the presence of a strong base.[2][4] This method provides excellent control and selectivity, avoiding the mixture of products that can arise from the self-condensation of two different enolizable esters.[2]
Mechanistic Pathway: The Crossed Claisen Condensation
The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters from esters.[5] The reaction proceeds via the formation of a nucleophilic enolate from an ester possessing α-hydrogens, which then attacks the carbonyl carbon of a second ester molecule.[6][7] The key driving force for this otherwise endergonic reaction is the final deprotonation of the newly formed β-ketoester, which has a highly acidic proton located between the two carbonyl groups, forming a resonance-stabilized enolate.[5][6] This necessitates the use of at least a stoichiometric amount of base.[5]
The specific mechanism for the synthesis of this compound from ethyl 4-iodobenzoate and ethyl acetate is as follows:
-
Enolate Formation: The strong base (sodium ethoxide, NaOEt) abstracts an acidic α-hydrogen from ethyl acetate, creating a nucleophilic enolate ion.[2]
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl 4-iodobenzoate (which lacks α-hydrogens and cannot enolize). This forms a tetrahedral intermediate.[6]
-
Elimination: The tetrahedral intermediate collapses, expelling an ethoxide leaving group and forming the β-ketoester product.[2]
-
Deprotonation (Driving Force): The expelled ethoxide, or another base equivalent, immediately deprotonates the highly acidic methylene proton of the newly formed β-ketoester. This creates a highly resonance-stabilized enolate anion, which drives the reaction equilibrium to favor the product.[5][6]
-
Protonation: A final acidic workup is required to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral this compound product.[6]
Caption: Figure 1: Mechanism of Crossed Claisen Condensation
Experimental Protocol
Materials and Reagents
| Reagent / Material | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Mmol | Eq. | Notes |
| Ethyl 4-iodobenzoate | C₉H₉IO₂ | 276.07 | 10.0 g | 36.2 | 1.0 | Limiting reagent. Must be dry. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 15.9 g (17.7 mL) | 180.9 | 5.0 | Used as both reagent and solvent. Must be anhydrous. |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 1.6 g | 40.0 | 1.1 | Caution: Highly flammable and water-reactive. |
| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | - | - | Anhydrous solvent. |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | ~50 mL | - | - | For acidic workup. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 50 mL | - | - | For neutralization wash. |
| Saturated Sodium Chloride (Brine, aq.) | NaCl | 58.44 | 50 mL | - | - | For final wash. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | For drying organic layer. |
| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | ~200 mL | - | - | Reagent grade. |
| Hexanes (for chromatography) | C₆H₁₄ | - | As needed | - | - | Reagent grade. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
A. Reaction Setup and Execution
-
Preparation: Assemble the three-neck flask with the condenser, dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add anhydrous toluene (100 mL). Carefully add the sodium hydride (1.6 g, 1.1 eq) to the toluene. Causality: Using an anhydrous solvent and inert atmosphere is critical as sodium hydride reacts violently with water and air.
-
Enolate Formation: Add anhydrous ethyl acetate (17.7 mL, 5.0 eq) to the dropping funnel. Begin stirring the NaH/toluene suspension and add the ethyl acetate dropwise over 30 minutes at room temperature. Effervescence (H₂ gas) will be observed. Causality: Slow addition is necessary to control the exothermic reaction and the rate of hydrogen gas evolution.
-
Heating: After the addition is complete and hydrogen evolution has subsided, gently heat the mixture to 50-60 °C for 1 hour to ensure complete formation of the sodium enolate.
-
Addition of Electrophile: Dissolve ethyl 4-iodobenzoate (10.0 g, 1.0 eq) in a small amount of anhydrous toluene (~20 mL) and add this solution to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (~110 °C for toluene) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
B. Workup and Isolation
-
Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add ~20 mL of ethanol to quench any unreacted sodium hydride. Then, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Acidification: While stirring, slowly add 1 M HCl to the aqueous mixture until the pH is acidic (~pH 2-3). The product will precipitate or form an oil. Causality: Acidification is essential to protonate the product enolate, yielding the neutral β-ketoester which is soluble in organic solvents.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL). Causality: The bicarbonate wash removes any remaining acid, and the brine wash helps to remove residual water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
C. Purification
-
Column Chromatography: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 20%) to isolate the pure this compound.
Caption: Figure 2: Experimental Workflow Diagram
Safety and Handling
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere (glovebox or under nitrogen/argon). Keep away from water and other protic solvents.
-
Solvents: Toluene, ethyl acetate, and hexanes are flammable liquids. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.
-
Acids: Handle hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General: Always wear appropriate PPE. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
References
- JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism.
- Wikipedia. (n.d.). Claisen condensation.
- Allen Institute. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs.
- JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview.
- Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis.
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Introduction: Strategic C-C Bond Formation via the Mizoroki-Heck Reaction
An Application Guide for the Heck Reaction of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This transformation is celebrated for its versatility, functional group tolerance, and its profound impact on the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to a specific and synthetically valuable substrate: This compound . This substrate features a highly reactive aryl iodide, which facilitates milder reaction conditions, and a β-ketoester moiety, a common structural motif in medicinal chemistry and a versatile handle for further chemical modifications.[5]
The objective of these notes is to move beyond a simple recitation of steps, offering instead a deep dive into the mechanistic underpinnings of the reaction, a critical analysis of key reaction parameters, and field-proven protocols to ensure reproducible and high-yielding results.
The Catalytic Cycle: A Mechanistic Blueprint for Success
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Mizoroki-Heck reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[1] Each step presents an opportunity for control and refinement.
The generally accepted mechanism involves the following key stages:[6]
-
Pre-catalyst Activation: Most Heck reactions utilize a stable Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) species. This reduction can be effected by phosphine ligands, amines, or the solvent itself.[1][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This step converts Pd(0) to a Pd(II) intermediate and is typically rapid for aryl iodides.[8][9][10]
-
Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the square planar Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[8][10]
-
β-Hydride Elimination: For a successful Heck reaction, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming the final substituted alkene product and a hydridopalladium(II) complex.[8][10] This step dictates the regioselectivity and stereoselectivity, strongly favoring the trans isomer.[11]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydridopalladium(II) species (e.g., HPdIL₂), regenerating the Pd(0) catalyst and allowing the cycle to continue.[4][10][12]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis
The success of the Heck reaction hinges on the judicious selection of several key parameters. Given the high reactivity of the aryl iodide in this compound, a broad window of conditions can be effective.
-
Palladium Catalyst Source: Air-stable Pd(II) salts like Pd(OAc)₂ are convenient, economical, and highly effective precatalysts.[13] Direct Pd(0) sources such as Pd(PPh₃)₄ can also be used. Catalyst loading is typically kept low (0.5–2 mol%) to minimize costs and residual palladium in the final product.[11][14]
-
Ligands: The role of the ligand is to stabilize the palladium center and modulate its reactivity. For a highly reactive substrate like an aryl iodide, simple monodentate phosphines such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often sufficient. In some cases, particularly with polar aprotic solvents like DMF or NMP, the reaction may proceed efficiently without any added ligand ("ligand-free" conditions), simplifying the protocol.[15]
-
Base: A stoichiometric amount of base is essential to neutralize the HI generated in the catalytic cycle.[16] The choice of base can significantly impact the reaction.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used, especially in polar solvents like DMF or NMP.[16][17]
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used in less polar solvents like toluene or acetonitrile.
-
-
Solvent: The solvent must solubilize the reactants and is crucial for reaction efficiency.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent choices as they are highly polar, have high boiling points, and can help stabilize catalytic intermediates.[3][7]
-
Other Solvents: Acetonitrile (MeCN) and toluene are also viable options.[16] Greener alternatives like cyclic carbonates are also emerging as effective solvents.[3]
-
-
Temperature: The high reactivity of the C-I bond allows for milder heating compared to reactions with aryl bromides or chlorides. Temperatures in the range of 60–100 °C are typically sufficient to achieve a reasonable reaction rate without promoting significant catalyst decomposition or side reactions.[18]
Comparative Table of Reaction Conditions
The following table summarizes potential starting conditions for the Heck coupling of this compound with ethyl acrylate as a model alkene partner.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Notes |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | Toluene | 100 | 12-24 | Classic Jeffery conditions, robust and reliable. |
| 2 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2.0) | DMF | 80 | 8-16 | Often provides faster kinetics due to the polar solvent. |
| 3 | Pd(OAc)₂ (2) | None | NaOAc (2.0) | NMP | 90 | 6-12 | A simplified, ligand-free protocol suitable for reactive iodides.[15] |
| 4 | Pd₂(dba)₃ (0.5) | dppf (1.1) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-24 | Bidentate ligand may offer enhanced stability and yield. |
| 5 | Pd(OAc)₂ (1) | None | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4-8 | Aqueous conditions can sometimes accelerate the reaction.[19] |
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium compounds, phosphine ligands, and organic solvents can be toxic, irritant, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: Standard Heck Reaction using Pd(OAc)₂ and PPh₃
This protocol employs a classic and robust set of conditions suitable for a broad range of alkene coupling partners.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.02 equiv, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser and inert gas (N₂ or Ar) manifold
-
Standard laboratory glassware for workup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Using a syringe, add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Add the alkene coupling partner via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkene.
Protocol 2: Ligand-Free Heck Reaction
This streamlined protocol leverages the high reactivity of the aryl iodide to avoid the use of potentially toxic and expensive phosphine ligands.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
Sodium acetate (NaOAc, 2.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 1.0 equiv) (Optional, can improve reproducibility)[20]
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Schlenk tube or similar reaction vessel with stir bar
-
Inert gas (N₂ or Ar) manifold
Procedure:
-
To a dry Schlenk tube containing a stir bar, add this compound, sodium acetate, palladium(II) acetate, and optional TBAB.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous NMP via syringe to achieve a substrate concentration of 0.2-0.5 M.
-
Add the alkene coupling partner via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS. The reaction is often complete in 6-12 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a stirred solution of water and ethyl acetate.
-
Perform an aqueous workup as described in Protocol 1 (extraction with ethyl acetate, washing with brine, drying).
-
Concentrate the solvent in vacuo and purify the residue by flash column chromatography to isolate the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents. | Ensure inert atmosphere is maintained. Increase temperature in 10 °C increments. Use freshly opened, anhydrous solvents. For ligand-free conditions, consider adding a ligand (e.g., PPh₃). |
| Catalyst Decomposition | Reaction temperature is too high; Presence of oxygen. | Lower the reaction temperature. Ensure the reaction setup is rigorously purged with inert gas. The presence of hydroperoxides in solvents like NMP can also be detrimental.[15] |
| Formation of Side Products | Alkene isomerization; Double addition to the alkene; Homocoupling of the aryl iodide. | Additives like silver or thallium salts can sometimes suppress isomerization.[16] Use a smaller excess of the alkene. Ensure efficient stirring and proper temperature control. |
| Poor Reproducibility | Trace impurities (water, oxygen); Variable quality of reagents or catalyst. | Use high-purity, anhydrous solvents. Use a consistent source and batch of palladium catalyst. The addition of a phase-transfer catalyst like TBAB can sometimes improve consistency.[14] |
References
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Byrne, F. P., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
-
Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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SATHEE CUET. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Wipf Group. (2007). Basic Principles - Heck Reactions. University of Pittsburgh.
- Engle, K. M., & Yu, J.-Q. (2013). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
-
Martin, W. B., & Kateley, L. J. (2013). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education. Retrieved from [Link]
-
Zou, Y., & Zhou, J. (2014). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications. Retrieved from [Link]
-
MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts. Retrieved from [Link]
-
Qiu, Y., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development. Retrieved from [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2023). Which type of base is generally used in Heck Coupling and why?. Retrieved from [Link]
-
Köcher, S., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- National Institutes of Health. (2022). C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation.
-
Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 63131-30-6 | this compound. Retrieved from [Link]
- National Institutes of Health. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
- ResearchGate. (2022). C( sp 3 )–C( sp 3 )
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Application Note: Ethyl 3-(4-iodophenyl)-3-oxopropanoate as a Versatile Precursor for the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Ethyl 3-(4-iodophenyl)-3-oxopropanoate as a key starting material for synthesizing diverse heterocyclic scaffolds central to many kinase inhibitors. We will explore its chemical versatility, provide detailed protocols for its conversion into pyrazole, pyridine, and quinoline cores, and discuss strategies for further functionalization to generate potent and selective kinase inhibitors.
Introduction: The Strategic Advantage of this compound
This compound is a β-keto ester, a class of compounds renowned for its synthetic utility in forming a wide range of heterocyclic systems.[1][2][3] Its structure is uniquely suited for kinase inhibitor synthesis for two primary reasons:
-
The β-Keto Ester Moiety: This functional group possesses both electrophilic and nucleophilic character, making it an ideal building block for cyclization reactions that form the core heterocyclic scaffolds of many inhibitors.[3][4] These scaffolds are designed to mimic the adenine region of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase active site.
-
The 4-Iodophenyl Group: The iodine atom serves as a powerful synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and optimization of inhibitor potency and selectivity by targeting regions outside the highly conserved ATP-binding site.[5]
This dual functionality makes this compound a highly efficient and strategic precursor for building libraries of potential kinase inhibitors.
Caption: Workflow for pyrazole scaffold synthesis.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.18 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask and stir until the starting material is fully dissolved.
-
Reagent Addition: Add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 eq) dropwise to the solution at room temperature. Note: For substituted pyrazoles, a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) can be used here.
-
Reaction: Heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash the filter cake with cold ethanol (2 x 10 mL).
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield the final product, 5-(4-iodophenyl)-2,4-dihydropyrazol-3-one, as a white to off-white solid.
Causality Insights:
-
Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to occur efficiently.
-
An excess of hydrazine hydrate is used to ensure the complete consumption of the limiting β-keto ester.
Protocol 2: Synthesis of Pyridine Scaffolds via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which can then be oxidized to the corresponding aromatic pyridine. [6][7][8][9]This method is highly valuable for generating substituted pyridines.
Caption: Workflow for Hantzsch pyridine synthesis.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine this compound (3.18 g, 10 mmol, 1.0 eq), a second β-keto ester such as ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq), an aldehyde such as benzaldehyde (1.06 g, 10 mmol, 1.0 eq), and ammonium acetate (0.93 g, 12 mmol, 1.2 eq).
-
Solvent Addition: Add glacial acetic acid (50 mL) as the solvent and catalyst.
-
Reaction: Heat the mixture to reflux (~118°C) for 6-8 hours. The reaction mechanism involves the initial formation of an enamine from one equivalent of the β-keto ester and ammonia, and an α,β-unsaturated carbonyl compound from the other equivalent and the aldehyde, followed by a Michael addition and cyclization. [7]4. Work-up: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Aromatization (Oxidation): The isolated dihydropyridine intermediate can be aromatized to the final pyridine product. A common method is to dissolve the intermediate in acetic acid and add a mild oxidizing agent like nitric acid or simply expose the reaction mixture to air for an extended period. [7]7. Purification: The final pyridine product can be purified by column chromatography on silica gel or by recrystallization.
Causality Insights:
-
Ammonium acetate serves as the nitrogen donor for the pyridine ring. [6]* Acetic acid acts as both a solvent and a mild acid catalyst to promote the initial condensation steps.
-
The oxidation step is crucial as the driving force is the formation of a stable aromatic pyridine ring. [6]
Protocol 3: Synthesis of 4-Hydroxyquinoline Scaffolds via Gould-Jacobs Reaction
The quinoline scaffold is present in numerous approved kinase inhibitors. The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomer) from an aniline and a β-keto ester. [10][11][12][13] Detailed Step-by-Step Methodology:
-
Reaction Setup (Step A - Condensation): In a flask, mix this compound (3.18 g, 10 mmol, 1.0 eq) with an aniline derivative (e.g., aniline, 1.02 g, 11 mmol, 1.1 eq). Add a catalytic amount of acetic acid (2-3 drops).
-
Reaction (Step A): Heat the mixture at 100-120°C for 1-2 hours. This step forms an enamine intermediate via condensation, with the elimination of water.
-
Reaction Setup (Step B - Cyclization): The crude enamine intermediate is then added to a high-boiling point solvent like Dowtherm A or diphenyl ether in a separate flask equipped for high-temperature reactions.
-
Reaction (Step B): Heat the mixture to a high temperature (typically ~250°C). This thermal cyclization proceeds via a 6-electron electrocyclization followed by the elimination of ethanol to form the quinoline ring system. [13]The reaction is typically complete in 15-30 minutes at this temperature.
-
Work-up and Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with hexanes to facilitate further precipitation. Filter the solid product and wash thoroughly with hexanes or toluene to remove the high-boiling solvent.
-
Purification: The crude 4-hydroxy-2-(4-iodophenyl)quinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol or DMF.
Causality Insights:
-
The reaction is a two-stage process: a lower-temperature condensation followed by a high-temperature thermal cyclization. [11]* High-boiling, inert solvents are required for the cyclization step to provide the necessary thermal energy without participating in the reaction.
-
The final product is a 4-hydroxyquinoline, which is a key intermediate that can be further modified, for example, by converting the hydroxyl group to a chloride for subsequent nucleophilic substitution reactions.
Data Summary and Application
The versatility of this compound allows for the creation of a diverse set of inhibitor precursors. The table below summarizes the scaffolds and provides hypothetical, yet representative, data for context.
| Scaffold | Synthetic Method | Typical Reagents | Typical Yield | Example Kinase Target Class |
| Pyrazole | Condensation | Hydrazine Hydrate, Ethanol | 75-90% | p38 MAP Kinase, BMPR2 [14][15] |
| Pyridine | Hantzsch Synthesis | Aldehyde, NH₄OAc, Acetic Acid | 50-70% | Calcium Channel Blockers (structurally related) [6][7] |
| Quinoline | Gould-Jacobs Reaction | Aniline, Dowtherm A | 60-80% | EGFR, VEGFR |
Once the core scaffold is synthesized, the 4-iodophenyl group is exploited for diversification.
Caption: Diversification strategy using the iodophenyl group.
For example, a Suzuki coupling reaction with a boronic acid can introduce a new aryl or heteroaryl group, which can form additional interactions within the kinase active site, thereby increasing potency and modulating selectivity.
Conclusion
This compound is a commercially available and highly valuable precursor for the synthesis of kinase inhibitors. Its β-keto ester functionality provides a reliable entry point to essential heterocyclic cores like pyrazoles, pyridines, and quinolines. Furthermore, the integral iodophenyl group offers a crucial site for late-stage functionalization through robust cross-coupling chemistry. The protocols and strategies outlined in this application note provide a solid foundation for research groups in medicinal chemistry and drug discovery to efficiently generate novel and diverse libraries of compounds for screening against various kinase targets.
References
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved January 11, 2026, from [Link]
-
Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
-
Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Japp–Klingemann reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Retrieved January 11, 2026, from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved January 11, 2026, from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
This compound | 63131-30-6. (n.d.). J&K Scientific. Retrieved January 11, 2026, from [Link]
-
(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
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Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.). Retrieved January 11, 2026, from [Link]
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CAS NO. 63131-30-6 | this compound. (n.d.). BD-Chem. Retrieved January 11, 2026, from [Link]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Retrieved January 11, 2026, from [Link]
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Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved January 11, 2026, from [Link]
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The Applications of β‐Keto Amides for Heterocycle Synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: Ethyl 3-(4-iodophenyl)-3-oxopropanoate in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Identifying a Versatile Precursor for Radioiodination
In the landscape of radiopharmaceutical development, the strategic design of tracer molecules is paramount for achieving high specificity and efficacy in diagnostic imaging and targeted radiotherapy.[1] The selection of a suitable precursor molecule, amenable to efficient and rapid radiolabeling, is a critical first step in this process. Ethyl 3-(4-iodophenyl)-3-oxopropanoate emerges as a compound of significant interest due to its unique structural attributes. This molecule incorporates a stable iodophenyl group, providing a direct site for the introduction of various iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I).[2][3] Furthermore, the presence of a β-keto ester functionality offers a versatile chemical handle for subsequent molecular elaboration, enabling the synthesis of a diverse array of more complex radiopharmaceutical agents.[4][5]
The 4-iodophenyl moiety is a well-established component in the design of radiopharmaceuticals, serving as a reliable anchor for radioiodine.[6] The carbon-iodine bond on an aromatic ring offers greater in vivo stability compared to its aliphatic counterparts, a crucial factor in minimizing premature deiodination and off-target radiation exposure.[1] The choice of iodine isotope allows for a range of applications, from Single Photon Emission Computed Tomography (SPECT) with ¹²³I to Positron Emission Tomography (PET) with ¹²⁴I, and therapeutic applications with ¹³¹I.[7]
This document provides a detailed guide to the potential applications of this compound as a precursor in radiopharmaceutical synthesis. It outlines a foundational protocol for the radioiodination of this molecule via isotopic exchange and discusses strategies for its further chemical modification to generate novel radiotracers.
Key Structural Features and Synthetic Potential
The utility of this compound in radiopharmaceutical synthesis is underpinned by two key structural features:
-
The Iodophenyl Group: This serves as the primary site for radioiodination. The presence of a stable, non-radioactive iodine atom allows for straightforward isotopic exchange reactions, a common and efficient method for introducing radioiodine.[6]
-
The β-Keto Ester Moiety: This functional group is a cornerstone of synthetic organic chemistry, offering a plethora of opportunities for molecular derivatization.[4][8] The reactive α-carbon and the carbonyl groups can participate in a wide range of chemical transformations, including:
-
Alkylation and Acylation: To introduce various side chains and functional groups.
-
Knorr Pyrrole Synthesis and similar condensations: For the construction of heterocyclic scaffolds, which are prevalent in many biologically active molecules.[8]
-
Reduction of the ketone: To generate a hydroxyl group, which can be further functionalized.
-
Hydrolysis of the ester: To yield the corresponding carboxylic acid, enabling amide bond formation with peptides or other targeting vectors.
-
This inherent chemical versatility allows for the development of a library of radiopharmaceutical candidates from a single, readily accessible precursor.
Protocol 1: Radioiodination of this compound via Isotopic Exchange
This protocol describes a general method for the synthesis of radioiodinated this compound using a copper(I)-catalyzed isotopic exchange reaction. This method is often favored for its mild reaction conditions and high radiochemical yields.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | J&K Scientific | >95% purity |
| [¹²³I]Sodium Iodide or [¹²⁵I]Sodium Iodide | Radiopharmaceutical Supplier | High radiochemical purity, in 0.1 M NaOH |
| Copper(I) Iodide (CuI) | Sigma-Aldrich | 99.99% trace metals basis |
| Acetic Acid | Fisher Scientific | Glacial, ACS Grade |
| Ethanol | Decon Labs | 200 Proof, Absolute, Anhydrous |
| Water for Injection (WFI) | Local Supplier | Sterile |
| C18 Sep-Pak Cartridges | Waters | For purification |
| HPLC Solvents (Acetonitrile, Water) | Honeywell | HPLC Grade |
| 0.1% Trifluoroacetic Acid (TFA) in Water/ACN | Prepared in-house | HPLC Grade |
Experimental Workflow
Caption: Potential derivatization pathways for the precursor.
For instance, hydrolysis of the ethyl ester would yield the corresponding carboxylic acid. This carboxylic acid can then be coupled to a targeting biomolecule, such as a peptide or a small molecule inhibitor, via standard amide bond formation chemistry. This approach allows for the late-stage introduction of the radioiodinated phenyl moiety to a pre-synthesized targeting vector, a highly desirable strategy in radiopharmaceutical development.
Conclusion
This compound represents a promising and versatile precursor for the synthesis of radioiodinated pharmaceuticals. Its straightforward radioiodination via isotopic exchange, coupled with the synthetic flexibility of the β-keto ester moiety, provides a robust platform for the development of novel imaging agents and radiotherapeutics. The protocols and strategies outlined in this document are intended to serve as a foundational guide for researchers in the field, enabling the exploration of this precursor's full potential in advancing molecular imaging and targeted radionuclide therapy.
References
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New SPECT and PET Radiopharmaceuticals for Imaging Cardiovascular Disease. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. (2025, June 12). Preprints.org. Retrieved January 11, 2026, from [Link]
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Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura. (n.d.). Cnam. Retrieved January 11, 2026, from [Link]
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Synthesis of PET Radiopharmaceuticals. (2016, September 9). Radiology Key. Retrieved January 11, 2026, from [Link]
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Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]
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Recent Advances in Synthetic Methods for Radioiodination. (2020, May 5). ACS Publications. Retrieved January 11, 2026, from [Link]
-
A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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This compound | 63131-30-6. (n.d.). J&K Scientific. Retrieved January 11, 2026, from [Link]
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Synthesis, radiolabeling, and preliminary evaluation in mice of some (N-diethylaminoethyl)-4-iodobenzamide derivatives as melanoma imaging agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Antibody Labeling with Radioiodine and Radiometals. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
- Process for the preparation of radiopharmaceuticals. (n.d.). Google Patents.
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Sonogashira coupling of Ethyl 3-(4-iodophenyl)-3-oxopropanoate with terminal alkynes
Application Note & Protocol
Strategic Synthesis of Arylalkyne Scaffolds via Sonogashira Coupling: A Protocol for Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction's tolerance for a wide range of functional groups under mild conditions has cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] This document provides a detailed guide for researchers and drug development professionals on the Sonogashira coupling of this compound, a versatile building block, with various terminal alkynes. We delve into the mechanistic rationale behind the protocol, offer a robust, step-by-step experimental procedure, and present a troubleshooting guide to empower scientists in synthesizing valuable arylalkyne intermediates.
Scientific Foundation & Mechanistic Overview
The Sonogashira reaction creates a C-C bond between an aryl or vinyl halide and a terminal alkyne, a transformation of immense value.[3][4] The protocol's success hinges on a dual catalytic system involving palladium and copper(I).[5]
The Rationale for Component Selection:
-
Aryl Halide (this compound): The choice of an aryl iodide is strategic. The carbon-iodine bond is the weakest among halogens, facilitating the rate-limiting oxidative addition step to the palladium(0) catalyst. The reactivity trend is I > Br > Cl > OTf, making aryl iodides highly reactive substrates that allow for milder reaction conditions, often at room temperature.[2] The β-ketoester moiety in the substrate is a valuable functional handle for subsequent synthetic transformations.[6]
-
Catalytic System (Palladium & Copper): The reaction proceeds through two interconnected catalytic cycles.[3][7]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by oxidative addition into the aryl-iodide bond. This is followed by a transmetalation step with a copper acetylide intermediate and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[7][8] This activation of the alkyne is crucial for the subsequent transmetalation to the palladium center.[9] While copper-free versions exist, the copper co-catalyst often accelerates the reaction, allowing for lower temperatures.[1][10]
-
-
Base (Amine): A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it neutralizes the hydrogen iodide (HI) formed during the reaction.[5]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which is an undesired side reaction.[1] It also protects the active Pd(0) catalyst from oxidation.
Catalytic Cycle Diagram
The interplay between the palladium and copper cycles is visualized below.
Caption: The interconnected Palladium and Copper catalytic cycles.
Experimental Protocol & Application Scope
This section provides a robust, step-by-step protocol for the Sonogashira coupling of this compound.
Experimental Workflow Overview
Caption: A streamlined workflow from setup to product analysis.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 318 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe. Stir the resulting suspension for 10 minutes at room temperature.[7]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature (or heat to 40-50 °C if starting materials are sluggish) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Substrate Scope and Expected Yields
The protocol is versatile and can be applied to a range of terminal alkynes.
| Entry | Terminal Alkyne (R) | Product Structure | Typical Conditions | Expected Yield (%) |
| 1 | Phenylacetylene | THF, 25 °C, 4h | 90-98% | |
| 2 | 1-Hexyne | THF, 40 °C, 6h | 85-95% | |
| 3 | 3-Butyn-1-ol | DMF, 25 °C, 8h | 75-85% | |
| 4 | (Trimethylsilyl)acetylene | THF, 25 °C, 2h | >95% |
Note: Yields are illustrative and may vary based on specific reaction scale and purification efficiency. Optimization may be required for challenging substrates.
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/solvent. | Use fresh, high-purity catalysts and reagents. Ensure proper degassing of the solvent and a robust inert atmosphere. Consider a more active ligand or higher temperature. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Ensure proper stirring and avoid excessively high temperatures. Use of phosphine ligands like PPh₃ helps stabilize the Pd(0) species.[3] |
| Significant Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (a byproduct of the ligand). | Use a minimal amount of phosphine ligand. During work-up, a dilute HCl wash can sometimes help remove some amine-based impurities. |
Conclusion and Applications
The Sonogashira coupling of this compound provides a direct and efficient pathway to a versatile class of arylalkyne building blocks. The resulting products, containing both a β-ketoester and an internal alkyne, are primed for further synthetic elaboration. These scaffolds are of significant interest in drug discovery, where the rigid alkyne linker can be used to orient pharmacophores for optimal interaction with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[4][15] This reliable protocol empowers chemists to access these valuable molecular architectures with confidence and efficiency.
References
-
Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]
-
Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Publications URL: [Link]
-
Title: Optimization of reaction conditions for the Sonogashira reaction Source: ResearchGate URL: [Link]
-
Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL: [Link]
-
Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Publishing URL: [Link]
-
Title: Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand Source: PubMed URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]
-
Title: Optimization of the reaction conditions of the Sonogashira-type coupling reaction Source: ResearchGate URL: [Link]
-
Title: Sonogashira coupling Source: YouTube URL: [Link]
-
Title: this compound - MySkinRecipes Source: MySkinRecipes URL: [Link]
-
Title: Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water Source: The Royal Society of Chemistry URL: [Link]
-
Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: NIH URL: [Link]
-
Title: 63131-30-6 | this compound Source: Alachem Co., Ltd. URL: [Link]
-
Title: this compound | 63131-30-6 Source: J&K Scientific URL: [Link]
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protocol for the purification of Ethyl 3-(4-iodophenyl)-3-oxopropanoate by column chromatography
An Application Note for the Chromatographic Purification of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Introduction: Navigating the Purification of a Key Synthetic Intermediate
This compound is a valuable β-keto ester intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring an iodinated aromatic ring, makes it a precursor for introducing an iodine atom into more complex molecules, which is particularly useful for developing radiolabeled imaging agents or in cross-coupling reactions.[1] The purification of β-keto esters, however, presents unique challenges that require a carefully considered approach.[2]
This class of compounds is susceptible to two primary issues during silica gel chromatography: degradation catalyzed by the acidic nature of the silica surface and poor separation due to keto-enol tautomerism.[2][3] The acidic silanol groups (Si-OH) on standard silica gel can promote hydrolysis of the ester functionality, leading to reduced yields and the generation of impurities.[3] Furthermore, the equilibrium between the keto and enol forms can result in broadened or tailing peaks, complicating the isolation of the pure compound.[2]
This application note provides a robust, field-proven . It emphasizes a systematic approach, from the initial analytical thin-layer chromatography (TLC) to determine optimal conditions, to a detailed column chromatography procedure designed to mitigate degradation and ensure high purity of the final product.
Physicochemical Properties & Safety
| Property | Value |
| Molecular Formula | C₁₁H₁₁IO₃[4][5] |
| Molecular Weight | 318.11 g/mol [4][5] |
| Appearance | Expected to be an oil or low-melting solid |
| Storage | 2-8°C, inert atmosphere, protected from light[1][5] |
Safety Precautions: Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific data for this compound is limited, analogous halo-substituted phenylpropanoates are irritants.[6]
Part 1: Analytical TLC for Solvent System Optimization
The cornerstone of a successful column separation is the prior determination of an optimal mobile phase using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring it moves off the baseline but is well-separated from both less polar and more polar impurities.[3]
Protocol for TLC Analysis
-
Prepare TLC Chambers: Line two to three small beakers or TLC chambers with filter paper and add a few milliliters of different test solvent systems. A good starting point for β-keto esters is a mixture of ethyl acetate (EtOAc) and hexanes.[3][7]
-
Test System 1: 10% EtOAc in Hexanes (1:9 v/v)
-
Test System 2: 20% EtOAc in Hexanes (2:8 v/v)
-
Test System 3: 30% EtOAc in Hexanes (3:7 v/v)
-
-
Spot the Plate: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), use a capillary spotter to apply a small, concentrated spot of the crude reaction mixture on the baseline.
-
Develop the Plate: Place the spotted TLC plate in a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil.[8] Visualize the spots under a UV lamp (254 nm), as the aromatic ring should make the compound UV-active. Circle the visible spots. If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.[9]
-
Calculate Rf and Select System: Calculate the Rf value for the product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that provides an Rf of ~0.3 for the target compound. If the Rf is too high, decrease the polarity (less EtOAc); if too low, increase the polarity (more EtOAc).[8]
Part 2: Preparative Column Chromatography Protocol
This protocol employs flash column chromatography, which uses positive pressure to accelerate solvent flow, leading to faster and more efficient separations.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)[10]
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Triethylamine (TEA, optional, for deactivation)
-
Glass chromatography column
-
Sand (purified)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Chromatography Parameters Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard stationary phase for normal-phase chromatography of moderately polar compounds.[10] |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Provides sufficient resolving power for moderately difficult separations.[2][3] |
| Mobile Phase | Ethyl Acetate/Hexanes Gradient | A gradient from low to high polarity allows for the clean elution of non-polar impurities first, followed by the product, and finally high-polarity impurities.[11] |
| Optimal Rf (TLC) | 0.2 - 0.4 | Ensures the compound moves efficiently through the column without eluting too quickly with non-polar impurities.[2][3] |
Step-by-Step Purification Workflow
Caption: Workflow for the purification of this compound.
1. Column Preparation (Wet Slurry Method)
- Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
- In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% EtOAc in Hexanes). The amount of silica should be 30-50 times the weight of your crude sample.[2][3]
- Expert Tip (Mitigating Degradation): If TLC analysis shows streaking or new spots (potential degradation), consider deactivating the silica. To do this, prepare the slurry in a solvent containing 0.5-1% triethylamine (TEA) to neutralize acidic sites.[3]
- Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Never let the top of the silica bed run dry.[2]
2. Sample Loading (Dry Loading Recommended)
- Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
- Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11] This is your crude product adsorbed onto silica.
- Carefully add this powder as an even layer on top of the packed column bed. Add a thin protective layer of sand on top.
- Causality: Dry loading ensures that the sample is introduced to the column in a very narrow, concentrated band, which leads to better separation and sharper peaks compared to wet loading, especially if the compound has limited solubility in the mobile phase.
3. Elution and Fraction Collection
- Carefully add the initial, low-polarity mobile phase to the column.
- Apply gentle air pressure to begin the flow (flash chromatography). Maintain a steady flow rate.
- Start collecting the eluate in a series of labeled test tubes or flasks.
- Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, start with 5% EtOAc/Hexanes, then move to 10%, 15%, and 20% as needed, based on TLC monitoring. This ensures that compounds are eluted according to their polarity.[11]
4. Analysis and Product Isolation
- Monitor the collected fractions by TLC to identify which ones contain the purified product. Spot every few fractions on a single TLC plate for easy comparison.
- Fractions containing only the spot corresponding to your pure product should be combined.
- Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Product is not eluting | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.[11] |
| Product elutes too quickly with impurities | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of ethyl acetate.[11] |
| Broad or tailing peaks | 1. Keto-enol tautomerism.[2][3]2. Column was packed poorly.3. Sample was overloaded. | 1. This is an inherent property; sharp separation relies on an optimized solvent system.2. Ensure the column is packed evenly without air bubbles.3. Use a proper silica-to-sample ratio (at least 30:1). |
| Low yield, new spots on TLC of fractions | Degradation on the acidic silica gel.[3] | Deactivate the silica gel by pre-treating it with a base like triethylamine (TEA) before packing the column.[3] |
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Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Introduction and Strategic Importance
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a reactive β-dicarbonyl moiety and an iodinated aromatic ring, makes it a versatile building block for synthesizing more complex molecules.[2] Notably, it serves as a precursor for developing iodinated aromatic derivatives used as imaging agents and in the preparation of ligands for radiopharmaceuticals.[2]
The synthesis of β-keto esters is a cornerstone of modern organic chemistry, with the Claisen condensation being a classic and reliable method for carbon-carbon bond formation.[3][4] This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound via a crossed Claisen condensation. The protocol is designed for scalability, safety, and high purity, addressing the needs of researchers and process chemists in a drug development setting.
Reaction Principle: The Crossed Claisen Condensation
The synthesis proceeds via a base-catalyzed crossed Claisen condensation between an ester and a ketone.[4] In this specific application, 4'-iodoacetophenone serves as the ketone component, which possesses the necessary enolizable α-protons, while diethyl carbonate acts as the acylating agent.
The mechanism is a multi-step process driven by the formation of a highly stabilized enolate anion:
-
Enolate Formation: A strong alkoxide base, sodium ethoxide, abstracts an acidic α-proton from 4'-iodoacetophenone, generating a resonance-stabilized enolate ion.[4][5]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of diethyl carbonate.[4][5]
-
Intermediate Collapse: This forms a tetrahedral intermediate which subsequently collapses, eliminating an ethoxide (-OEt) leaving group to yield the β-keto ester.[3][5]
-
Irreversible Deprotonation (Driving Force): The resulting product has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The ethoxide generated in the previous step rapidly and irreversibly deprotonates this position. This final deprotonation step is thermodynamically favorable, forming a doubly-stabilized enolate ion and driving the entire reaction equilibrium towards the product.[3][4][5]
-
Acidic Work-up: A final protonation step during aqueous acidic work-up neutralizes the enolate to yield the desired this compound.[3]
The choice of sodium ethoxide as the base is critical. Using the conjugate base of the ester's alcohol component (ethanol) prevents transesterification, a potential side reaction that would occur if a different alkoxide base were used.[3][6]
Reaction Mechanism Diagram
Caption: Figure 1: Mechanism of Crossed Claisen Condensation
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 mole scale, starting with approximately 250 g of 4'-iodoacetophenone. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
Equipment:
-
10 L jacketed glass reactor with bottom outlet valve
-
Overhead mechanical stirrer with a high-torque motor and PTFE paddle
-
Temperature probe (thermocouple) connected to a digital display
-
Inert gas inlet (Nitrogen or Argon) with a bubbler outlet
-
2 L pressure-equalizing dropping funnel
-
Reflux condenser with coolant circulation
-
Heating/cooling circulator connected to the reactor jacket
-
Large separatory funnels (5 L)
-
Rotary evaporator with a suitable large-volume flask
-
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. | Amount Used |
| 4'-Iodoacetophenone | 246.05 | ~1.8 | 1.0 | 246 g (1.0 mol) |
| Diethyl Carbonate | 118.13 | 0.975 | 5.0 | 591 g (606 mL, 5.0 mol) |
| Sodium Ethoxide | 68.05 | ~0.86 | 1.5 | 102 g (1.5 mol) |
| Toluene (Anhydrous) | 92.14 | 0.867 | - | 2.5 L |
| Conc. HCl (37%) | 36.46 | 1.18 | ~2.0 | ~170 mL |
Step-by-Step Experimental Procedure
-
Reactor Preparation: Ensure the 10 L reactor is clean, dry, and assembled with the stirrer, condenser, temperature probe, and inert gas lines. Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Reagent Charging:
-
Charge the reactor with anhydrous toluene (1.5 L) and diethyl carbonate (606 mL, 5.0 mol).
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
-
Base Addition:
-
Cool the solvent mixture to 5-10 °C using the circulating bath.
-
CAUTION: Sodium ethoxide is a fine, lightweight powder that can be easily dispersed. It is highly reactive with moisture and corrosive.[10][11] Add the sodium ethoxide powder (102 g, 1.5 mol) to the reactor in portions over 30-45 minutes.
-
Monitor the internal temperature closely. The addition is exothermic; maintain the temperature below 20 °C. A thick slurry will form.
-
-
Substrate Addition:
-
In a separate flask, dissolve the 4'-iodoacetophenone (246 g, 1.0 mol) in anhydrous toluene (1.0 L).
-
Transfer this solution to the 2 L dropping funnel.
-
Add the 4'-iodoacetophenone solution dropwise to the stirred slurry in the reactor over 1.5-2 hours.
-
Maintain the internal temperature between 15-25 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-55 °C.
-
Maintain the reaction at this temperature with vigorous stirring for 4-6 hours. The mixture will gradually become a thicker, brownish-orange paste.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the disappearance of the 4'-iodoacetophenone spot.
-
-
Reaction Quench and Work-up:
-
Cool the reactor contents to 0-5 °C in an ice/water bath.
-
CAUTION: The quenching process is highly exothermic and will release gas. Perform this step slowly and with efficient stirring.
-
Prepare a dilute HCl solution by slowly adding concentrated HCl (~170 mL) to 2 L of cold deionized water.
-
Slowly add the cold, dilute HCl solution to the reaction mixture. Maintain the temperature below 20 °C. Continue adding acid until the mixture is acidic (pH 1-2, check with pH paper) and all solids have dissolved. Two clear layers should form.
-
-
Extraction and Isolation:
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer in the reactor with deionized water (2 x 1.5 L) and then with brine (1 x 1.5 L).
-
Drain the washed organic layer into a large flask containing anhydrous sodium sulfate (~100 g). Stir for 20-30 minutes to dry the solution.
-
-
Purification and Product Isolation:
-
Filter off the sodium sulfate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to remove the toluene and excess diethyl carbonate.
-
The crude product will be obtained as a yellow-to-orange oil or low-melting solid. For many applications, this material may be of sufficient purity.
-
For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol or purified by flash column chromatography on silica gel.
-
Safety, Handling, and Waste Management
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (neoprene or nitrile rubber are suitable).[9][12]
-
Sodium Ethoxide Handling: This reagent is a flammable solid, corrosive, and reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide.[10][11] It must be handled under an inert, dry atmosphere (e.g., in a glovebox or under a nitrogen blanket).[9][13] Ground all equipment to prevent static electricity buildup, which can be an ignition source.[9][12][13] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][11]
-
Solvent Safety: Toluene and ethyl acetate are flammable. Ensure all heating is done using controlled heating mantles or circulators, and eliminate all potential ignition sources from the work area.[11]
-
Waste Disposal:
-
Aqueous waste from the work-up will be acidic. Neutralize it with a suitable base (e.g., sodium bicarbonate) before disposal according to local regulations.
-
Organic solvent waste should be collected in a designated, properly labeled container for hazardous waste disposal.
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Method | Purpose | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Structural Confirmation | δ ~7.85 (d, 2H, Ar-H), ~7.65 (d, 2H, Ar-H), 4.20 (q, 2H, -OCH₂CH₃), 3.95 (s, 2H, -COCH₂CO-), 1.25 (t, 3H, -OCH₂CH₃).[14] |
| ¹³C NMR (CDCl₃, 100 MHz) | Structural Confirmation | Peaks corresponding to ester carbonyl, ketone carbonyl, aromatic carbons, and aliphatic carbons. |
| Mass Spec (ESI-HRMS) | Molecular Weight | Calculated for C₁₁H₁₁IO₃: 318.9753; Found: [M+H]⁺ or [M+Na]⁺ corresponding to this mass.[14] |
| HPLC | Purity Assessment | A single major peak indicating >95% purity. |
Experimental Workflow Diagram
Caption: Figure 2: Large-Scale Synthesis Workflow
References
- Gelest, Inc. (2015). SODIUM ETHOXIDE.
- Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS.
- JoVE. (2025).
- Wikipedia.
- Thermo Fisher Scientific. (2023).
- Gelest, Inc. aks740 - sodium ethoxide. 95%.
- Allen Institute.
- JoVE. (2023).
- Cole-Parmer.
- Chemistry LibreTexts. (2014). 19.
- MySkinRecipes. Ethyl 3-(4-iodophenyl)
- RSC Publishing. (2021).
- Sigma-Aldrich. 4'-Iodoacetophenone.
- The Royal Society of Chemistry.
- IRIS.
- Wikipedia.
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The Strategic Utility of Ethyl 3-(4-iodophenyl)-3-oxopropanoate in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for High-Value Heterocycles
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1][2][3][4] Among the myriad of starting materials, Ethyl 3-(4-iodophenyl)-3-oxopropanoate has emerged as a particularly valuable and versatile precursor. Its structure uniquely combines two key reactive features: a β-keto ester moiety, primed for classical cyclocondensation reactions, and a 4-iodophenyl group, which serves as a crucial handle for late-stage functionalization via cross-coupling reactions. This dual functionality allows for the efficient construction of complex molecular architectures, making it an indispensable tool for generating libraries of compounds for biological screening.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of several key classes of heterocyclic compounds, including pyrazoles, isoxazoles, and dihydropyrimidines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the strategic advantages conferred by the iodo-substituent for downstream applications.
Synthesis of 5-(4-iodophenyl)-1H-pyrazol-3(2H)-one Derivatives via Knorr Cyclocondensation
The synthesis of pyrazole derivatives is of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] The Knorr pyrazole synthesis, a robust and high-yielding reaction, is the premier method for this transformation, involving the condensation of a β-keto ester with a hydrazine derivative.[5][7][8][9]
Reaction Principle and Mechanism
The reaction is initiated by the nucleophilic attack of a hydrazine derivative on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl. Subsequent elimination of ethanol yields the stable, aromatic pyrazolone ring. The reaction is typically catalyzed by a small amount of acid.[5][7]
The resulting product, a pyrazolone, exists in tautomeric equilibrium with its more stable aromatic pyrazole (hydroxypyrazole) form.[7][8]
Visualizing the Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol
Objective: To synthesize 5-(4-iodophenyl)-1H-pyrazol-3(2H)-one.
Materials:
-
This compound (1.0 eq)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per gram of ester).
-
To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise.
-
Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture.[7][8]
-
Heat the reaction mixture to reflux (approximately 100°C) with continuous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is completely consumed (typically 1-2 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add deionized water (approx. 10 mL) to the cooled mixture to precipitate the product.[7]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the product in a vacuum oven to yield the final 5-(4-iodophenyl)-1H-pyrazol-3(2H)-one.
Rationale and Key Insights
-
Choice of Hydrazine: While hydrazine hydrate is common, substituted hydrazines (e.g., phenylhydrazine) can be used to generate N-substituted pyrazolones, adding another layer of diversity to the synthesized library.[9]
-
Acid Catalysis: The catalytic acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial condensation step with hydrazine.[5]
-
Solvent: Ethanol or propanol are excellent solvents as they readily dissolve the reactants and have a suitable boiling point for the reaction temperature.
-
Strategic Importance of the Iodo-Group: The 4-iodophenyl moiety is preserved during the cyclization. This is highly advantageous as it provides a reactive site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of substituents at a late stage of the synthesis. This strategy is paramount in medicinal chemistry for structure-activity relationship (SAR) studies.[10]
Synthesis of 3-(4-iodophenyl)-5-hydroxyisoxazole
Isoxazole derivatives are another class of heterocycles with significant therapeutic potential.[11][12] The reaction of β-keto esters with hydroxylamine provides a direct route to 3-hydroxyisoxazoles.
Reaction Principle and Mechanism
The synthesis involves the condensation of hydroxylamine with the β-keto ester. A key challenge in this synthesis is controlling the regioselectivity. Hydroxylamine can attack either the ketone or the ester carbonyl group, potentially leading to a mixture of 5-hydroxyisoxazole and 5-isoxazolinone isomers.[12] Careful control of reaction conditions, such as temperature and pH, is crucial to favor the formation of the desired 3-hydroxyisoxazole product.[12][13][14] The reaction often proceeds by first forming the sodium salt of the β-keto ester, which then reacts with hydroxylamine at low temperatures.[11][13]
Visualizing the Experimental Workflow
Caption: General experimental workflow for heterocyclic synthesis.
Detailed Experimental Protocol
Objective: To synthesize 3-(4-iodophenyl)-5-hydroxyisoxazole.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium methoxide or Sodium hydroxide (to generate the sodium salt and neutralize HCl)
-
Methanol or Ethanol
-
Concentrated HCl (for quenching)
Procedure:
-
In a flask cooled in an ice-salt bath (-10 to 0 °C), prepare a solution of sodium methoxide in methanol.
-
To this cold solution, add this compound dropwise to form the sodium salt.
-
In a separate flask, dissolve hydroxylamine hydrochloride in methanol and cool the solution.
-
Add the cold hydroxylamine solution to the stirred solution of the β-keto ester salt at low temperature. Maintain the temperature for several hours.
-
After the initial reaction, quench the mixture by carefully adding it to an excess of heated, concentrated HCl (e.g., 80°C). This step facilitates cyclization and precipitation.[13]
-
Cool the resulting mixture to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry thoroughly.
Rationale and Key Insights
-
Temperature Control: Low temperature during the initial condensation minimizes side reactions and favors the formation of the desired hydroxamic acid intermediate.[13][14]
-
pH Control: The reaction is sensitive to pH. Using the sodium salt of the keto-ester and then quenching with a strong acid helps to control the reaction pathway and improve the yield of the 3-hydroxyisoxazole isomer.[12]
-
Application of Products: The resulting 3-hydroxyisoxazole scaffold is a key feature in several neurologically active compounds. The 4-iodophenyl group again allows for extensive diversification to explore SAR.
Synthesis of 4-(4-iodophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-keto ester, and urea (or thiourea).[15][16][17][18] These scaffolds are prevalent in pharmaceuticals, notably as calcium channel blockers.[18]
Reaction Principle and Mechanism
This acid-catalyzed, one-pot reaction is believed to proceed through several key steps.[15][16][18] First, an acid-catalyzed condensation between the aldehyde (in this case, an external aldehyde is used, not the keto-ester itself) and urea forms an N-acyliminium ion intermediate. The enol form of the β-keto ester then acts as a nucleophile, attacking this iminium ion. Finally, intramolecular condensation between the remaining urea nitrogen and the ketone carbonyl of the keto-ester moiety closes the ring, which upon dehydration yields the stable dihydropyrimidine product.[15][16]
Detailed Experimental Protocol
Objective: To synthesize a 4-(4-iodophenyl)-substituted dihydropyrimidinone. Note: In this reaction, this compound is not the ideal β-ketoester. A simpler one like ethyl acetoacetate is typically used, with 4-iodobenzaldehyde serving as the aldehyde component.
Materials:
-
4-Iodobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (or Thiourea) (1.5 eq)
-
Ethanol
-
Catalytic Acid (e.g., HCl, Yb(OTf)₃)[15]
Procedure:
-
In a round-bottom flask, combine 4-iodobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like Yb(OTf)₃).[15]
-
Heat the mixture to reflux with stirring for several hours (typically 4-12 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyrimidinone.
Data Summary Table
| Heterocycle Class | Key Reagents | Typical Conditions | Strategic Value of Iodo-Group |
| Pyrazoles | Hydrazine or substituted hydrazines | Reflux in Ethanol/Propanol, catalytic acid[7] | Enables late-stage functionalization via cross-coupling.[10] |
| Isoxazoles | Hydroxylamine | Low temp, basic conditions, then acid quench[13] | Provides access to diverse neurologically active scaffolds. |
| Pyrimidines | Aldehyde, Urea/Thiourea (Biginelli Reaction)[19] | Reflux in Ethanol, acid catalyst[15] | Key for SAR studies in developing DHPM-based drugs. |
Conclusion
This compound is a powerful and strategic starting material for the synthesis of medicinally relevant heterocyclic compounds. Its bifunctional nature allows for the reliable formation of core heterocyclic scaffolds through established reactions like the Knorr synthesis, while the integral 4-iodophenyl group provides a crucial vector for diversification. The protocols and principles outlined in this guide demonstrate the efficiency and versatility of this building block, empowering researchers in drug discovery to rapidly generate novel and complex molecules for biological evaluation.
References
-
Ishida, M., et al. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Chemical and Pharmaceutical Bulletin, 34(1), 109-117. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Konkala, K., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6528. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]
-
D'Annessa, I., et al. (2020). Synthesis and synthetic utility of 3-isoxazolols. RSC Advances, 10(58), 35293-35313. Retrieved from [Link]
-
Ishida, M., et al. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Chemical and Pharmaceutical Bulletin, 34(1), 109-117. Retrieved from [Link]
-
Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 1-127. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
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-
Al-Issa, S. A. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(5), 6330-6340. Retrieved from [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International, 2014, 275894. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Belyakov, S., et al. (2011). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
-
Melikyan, G. S., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molbank, 2017(3), M948. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
-
Li, D., et al. (2020). FeO(OH)@C-Catalyzed Selective Hydrazine Substitution of p-Nitro-Aryl Fluorides and Synthesis of Phthalazinones. Chemistry – An Asian Journal, 15(18), 2828-2832. Retrieved from [Link]
-
Ferreira, L. G., et al. (2019). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 24(24), 4643. Retrieved from [Link]
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Journal of Cardiovascular Disease Research. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
Prajapat, M. (2017). Utility of Drug Discovery in Medicinal and Organic Chemistry. Modern Chemistry & Applications, 5(4). Retrieved from [Link]
-
Meanwell, N. A. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(17), 3096-3128. Retrieved from [Link]
-
Nature Communications. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]
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flow chemistry applications for the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate derivatives
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Imperative
Ethyl 3-(4-iodophenyl)-3-oxopropanoate and its derivatives are valuable intermediates in pharmaceutical synthesis, notably in the development of iodinated aromatic compounds for imaging agents and as precursors for various heterocyclic compounds.[1] The traditional batch synthesis of these β-keto esters, often relying on the Claisen condensation, can be hampered by challenges related to reaction control, scalability, and safety, especially when handling reactive intermediates.[2][3]
Continuous flow chemistry offers a paradigm shift in the synthesis of such active pharmaceutical ingredient (API) precursors, providing enhanced control over reaction parameters, improved safety, and seamless scalability.[4][5][6][7][8][9][10][11][12] This application note details a robust protocol for the synthesis of this compound utilizing a continuous flow setup, leveraging the principles of the mixed Claisen condensation. By transitioning from batch to flow, we demonstrate significant improvements in reaction time, yield, and process control.
The core of this process is the base-mediated condensation of an ester enolate with a non-enolizable ester.[3][13] In this case, the enolate of ethyl acetate attacks the carbonyl group of ethyl 4-iodobenzoate. The choice of a flow regime for this transformation is predicated on several key advantages:
-
Enhanced Safety: Flow reactors minimize the volume of reactive intermediates at any given time, significantly reducing the risks associated with exothermic reactions and the handling of strong bases.[11][12]
-
Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts.[6][7][10]
-
Rapid Optimization and Scalability: Flow chemistry allows for rapid screening of reaction parameters such as temperature, residence time, and stoichiometry, facilitating efficient optimization.[4][6] Scaling up production is achieved by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).
Reaction Mechanism: The Claisen Condensation
The synthesis proceeds via a mixed Claisen condensation. The mechanism involves the deprotonation of ethyl acetate by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-iodobenzoate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the desired β-keto ester. A full equivalent of base is necessary as it also deprotonates the product, driving the reaction to completion.[13]
Experimental Section
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 4-iodobenzoate | ≥98% | Commercially Available |
| Ethyl acetate | Anhydrous, ≥99.5% | Commercially Available |
| Sodium ethoxide | 21% solution in ethanol | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Ethyl acetate (for extraction) | ACS grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially Available |
Equipment
-
Flow Reactor System: A modular flow chemistry system (e.g., from Vapourtec, Syrris, or similar) equipped with:
-
Two high-pressure pumps for reagent delivery.
-
A T-mixer or Y-mixer for efficient reagent mixing.
-
A coiled reactor (e.g., 10-20 mL PFA or stainless steel tubing) housed in a temperature-controlled module.
-
A back-pressure regulator to maintain system pressure and prevent solvent boiling.
-
-
In-line/On-line Analytical Tools (Optional but Recommended):
-
In-line FTIR or Raman spectroscopy for real-time reaction monitoring.
-
On-line HPLC or UPLC for automated reaction sampling and analysis.
-
-
Standard Laboratory Glassware: Separatory funnel, round-bottom flasks, etc.
-
Rotary Evaporator
-
Column Chromatography System
Detailed Protocols
Protocol 1: Continuous Flow Synthesis of this compound
This protocol is adapted from optimized procedures for similar Claisen condensations in flow.[4][6]
1. Reagent Preparation:
-
Solution A (Nucleophile Precursor): In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a solution of ethyl acetate in anhydrous THF. A typical starting concentration would be in the range of 1-2 M.
-
Solution B (Base and Electrophile): In a separate dry, inert atmosphere, prepare a solution of ethyl 4-iodobenzoate and sodium ethoxide solution in anhydrous THF. The stoichiometry should be carefully controlled. A starting point is a 1:1.2 molar ratio of ethyl 4-iodobenzoate to sodium ethoxide.
2. Flow Reactor Setup and Priming:
-
Assemble the flow reactor system as illustrated in the workflow diagram below.
-
Prime the pumps and the entire system with the reaction solvent (anhydrous THF) to ensure no air bubbles are present.
-
Set the reactor temperature to the desired value (e.g., 50 °C).
-
Set the back-pressure regulator to maintain a pressure above the solvent's boiling point at the reaction temperature (e.g., 5-10 bar).
3. Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor coil.
-
The combined stream then enters the heated reactor coil where the Claisen condensation takes place.
-
The product stream exits the reactor and passes through the back-pressure regulator.
4. In-line Quenching and Collection:
-
The product stream is continuously quenched by introducing a stream of 1 M HCl solution via a third pump and a T-mixer.
-
Collect the quenched reaction mixture in a suitable vessel.
5. Work-up and Purification:
-
Transfer the collected mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Optimization of Reaction Parameters
The following table provides a starting point for the optimization of the reaction conditions. It is recommended to perform a Design of Experiments (DoE) to efficiently explore the parameter space.[4]
| Parameter | Range for Optimization | Rationale |
| Temperature | 30 - 80 °C | Higher temperatures can increase the reaction rate, but may also lead to byproduct formation. |
| Residence Time | 2 - 20 minutes | Determined by the reactor volume and total flow rate. Longer residence times can increase conversion but may also promote side reactions. |
| Stoichiometry (Base:Esters) | 1.1 - 1.5 equivalents of base | A stoichiometric amount of base is required to drive the reaction to completion. An excess may be beneficial but can also lead to side reactions. |
| Concentration | 0.5 - 2.0 M | Higher concentrations can improve throughput, but may lead to solubility issues or increased exothermicity. |
Visualizations
Reaction Scheme
Caption: Mixed Claisen condensation for the synthesis of the target β-keto ester.
Experimental Workflow
Caption: Schematic of the continuous flow setup for the Claisen condensation.
Conclusion
The transition from batch to continuous flow synthesis for the preparation of this compound derivatives offers substantial benefits in terms of safety, efficiency, and scalability. The detailed protocol and optimization guidelines provided in this application note serve as a comprehensive resource for researchers and drug development professionals seeking to implement modern manufacturing technologies. The precise control over reaction parameters inherent in flow chemistry not only improves yield and purity but also facilitates a more sustainable and reproducible synthetic process, which is crucial in the pharmaceutical industry.
References
-
Michałek, S., et al. "Fast Claisen condensation reaction optimization in a continuous flow reactor." Journal of Flow Chemistry (2021). [Link]
-
The Pharma Master. "Flow Chemistry." [Link]
-
Asynt. "What Role Does Flow Chemistry Play in API Manufacturing?" (2023). [Link]
-
Uniqsis. "Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry." (2025). [Link]
-
Pharmaceutical Technology. "Hazardous Chemistry: Choosing Batch or Flow." (2017). [Link]
-
Noël, T., et al. "A field guide to flow chemistry for synthetic organic chemists." Chemical Science (2023). [Link]
-
Organic Chemistry Portal. "Synthesis of β-keto carboxylic acids, esters and amides." [Link]
-
Beilstein Journals. "NMR reaction monitoring in flow synthesis." Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. "Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems." Molecules (2023). [Link]
- Google Patents.
-
Rávai, B., et al. "Flow chemical laboratory practice for undergraduate students: synthesis of paracetamol." Journal of Flow Chemistry (2023). [Link]
-
ACS Publications. "The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids." Organic Letters (2024). [Link]
-
ResearchGate. "Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation." [Link]
-
YouTube. "21.6 Claisen Condensation Reactions | Organic Chemistry." (2021). [Link]
-
OpenStax. "23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1." [Link]
-
Organic Chemistry Portal. "Claisen Condensation." [Link]
-
ResearchGate. "Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V)." [Link]
-
Knochel, P., et al. "The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents." (2022). [Link]
-
ACS Publications. "Mastering .beta.-Keto Esters." Chemical Reviews. [Link]
-
NIH. "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α." [Link]
-
NIH. "Continuous flow based catch and release protocol for the synthesis of α-ketoesters." (2009). [Link]
-
Chemistry LibreTexts. "23.7: The Claisen Condensation Reaction." (2024). [Link]
-
MySkinRecipes. "this compound." [Link]
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- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
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- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous flow based catch and release protocol for the synthesis of α-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Sources
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Technical Support Center: Troubleshooting Side Products in the Claisen Condensation of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Introduction: The Challenge of Purity in Crossed Claisen Condensations
The synthesis of β-keto esters via the Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3] Specifically, the formation of Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a crossed Claisen condensation, a reaction that joins two different esters—in this case, ethyl acetate and ethyl 4-iodobenzoate. This particular β-keto ester is a valuable intermediate in the synthesis of various pharmaceutical compounds and imaging agents.[4]
While elegant in principle, the Claisen condensation is notoriously sensitive to reaction conditions, and the formation of side products can significantly complicate purification and reduce yields.[5] This guide provides a troubleshooting framework for researchers, scientists, and drug development professionals to identify, minimize, and eliminate common side products encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary expected side products in the synthesis of this compound?
A1: In an ideal crossed Claisen condensation, one ester acts as the nucleophilic enolate donor and the other as the electrophilic acceptor.[6] For this synthesis, ethyl acetate is the enolate donor, and ethyl 4-iodobenzoate is the acceptor. However, several competing reactions can occur:
-
Self-Condensation of Ethyl Acetate: The most common side product is ethyl acetoacetate, formed when the enolate of ethyl acetate attacks another molecule of ethyl acetate.[2][7] This reaction competes directly with the desired crossed condensation.
-
Unreacted Starting Materials: Incomplete reactions will leave residual ethyl acetate and ethyl 4-iodobenzoate in the crude product mixture.
-
Hydrolysis Products: If any water is present in the reaction, the base can saponify the ester starting materials or the β-keto ester product.[8] This can lead to the formation of acetic acid, 4-iodobenzoic acid, and subsequently the decarboxylated ketone, 1-(4-iodophenyl)ethan-1-one, after acidic workup and heating.[9]
-
Transesterification Products: If the alkoxide base used does not match the alcohol portion of the esters (e.g., using sodium methoxide with ethyl esters), a mixture of methyl and ethyl esters can be formed, further complicating the product mixture.[10]
Q2: My reaction yield is very low, or I'm only recovering my starting materials. What went wrong?
A2: Low or no yield in a Claisen condensation typically points to issues with the base or the reaction conditions.[11]
-
Inactive or Insufficient Base: The Claisen condensation is an equilibrium process. To drive the reaction to completion, a full equivalent of a strong base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting esters.[12][13] If the base is not strong enough or has been deactivated by moisture, the equilibrium will not favor the product.[11] Sodium ethoxide is a common choice, but it must be fresh and handled under anhydrous conditions.
-
Presence of Water: Water will react with and quench the strong base needed for the reaction.[11] It can also lead to the hydrolysis of the esters.[8] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reversibility: The reaction is reversible. The final, irreversible deprotonation of the β-keto ester product is crucial for obtaining a high yield.[12][14] If this deprotonation does not occur, the reaction will not be driven to completion.
Q3: I see several unexpected spots on my TLC plate after workup. How can I identify the side products?
A3: A combination of chromatographic and spectroscopic techniques is essential for identifying impurities.
-
Ethyl Acetoacetate: This is a common impurity from the self-condensation of ethyl acetate.[8] It is generally more polar than the starting materials but may have similar polarity to the desired product.
-
4-Iodobenzoic Acid: This hydrolysis product is acidic and can be identified by its characteristic broad -OH peak in the IR spectrum and its carboxylic acid proton signal in the ¹H NMR spectrum.
-
Ethyl 4-iodobenzoate: This unreacted starting material is relatively non-polar.
-
1,3-Bis(4-iodophenyl)propane-1,3-dione: While less common in a properly controlled crossed Claisen, it's possible if ethyl 4-iodobenzoate can enolize, though it lacks alpha-hydrogens, making this highly unlikely.
A general workflow for identification involves separating a small amount of the crude mixture by preparative TLC or flash column chromatography and analyzing the isolated fractions by NMR and GC-MS.
Q4: How can I optimize my reaction to minimize side product formation?
A4: Careful control of reactants and conditions is key.
-
Leverage Reactivity: The synthesis of this compound is a "directed" crossed Claisen condensation. Ethyl 4-iodobenzoate has no α-hydrogens and thus cannot form an enolate, forcing it to act as the electrophilic acceptor.[6] To favor the desired reaction, slowly add the enolizable ester (ethyl acetate) to a mixture of the base and the non-enolizable ester (ethyl 4-iodobenzoate).
-
Stoichiometry: Using an excess of the non-enolizable ester (ethyl 4-iodobenzoate) can increase the probability of the ethyl acetate enolate reacting with it rather than with another molecule of ethyl acetate.[14]
-
Choice of Base: Use an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[10]
-
Anhydrous Conditions: Meticulously dry all solvents and glassware to prevent hydrolysis and deactivation of the base.[11]
Data Summary and Purification Strategies
| Compound | Structure | Potential Origin | Identification Notes | Purification Strategy |
| This compound | I-C₆H₄-C(=O)CH₂C(=O)OEt | Desired Product | β-keto ester signals in NMR. | Column chromatography, recrystallization. |
| Ethyl Acetoacetate | CH₃C(=O)CH₂C(=O)OEt | Self-condensation of ethyl acetate. | Often co-elutes with the product. | Careful fractional distillation or column chromatography. |
| Ethyl 4-iodobenzoate | I-C₆H₄-C(=O)OEt | Unreacted starting material. | Less polar than the product. | Easily removed by column chromatography. |
| 4-Iodobenzoic Acid | I-C₆H₄-COOH | Hydrolysis of ethyl 4-iodobenzoate. | Acidic. | Wash organic layer with aqueous NaHCO₃ solution.[8] |
| Ethyl Acetate | CH₃C(=O)OEt | Unreacted starting material. | Highly volatile. | Removed under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Under a nitrogen atmosphere, add sodium ethoxide (1.0 equivalent) to a flask containing anhydrous toluene or THF.
-
Addition of Acceptor: Add ethyl 4-iodobenzoate (1.0 equivalent) to the stirred suspension.
-
Addition of Donor: Slowly add ethyl acetate (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C and cautiously quench by adding dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~5-6).[15]
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a volatile solvent like dichloromethane.[8]
-
Instrumentation: Use a GC-MS system with a standard non-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Analysis: Use electron ionization (EI) and scan a mass range of 40-500 m/z. Compare the resulting mass spectra with a library database to identify volatile starting materials and side products.
Visualizations
Reaction and Side Reaction Pathways
Caption: Desired vs. Side Reaction in the Crossed Claisen Condensation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Claisen condensations.
References
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
- Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
University of Toronto. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling with Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Welcome to the technical support center for optimizing palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the synthesis involving Ethyl 3-(4-iodophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their synthetic routes. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to fine-tune your catalyst loading for optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the palladium catalyst loading so critical for my Suzuki coupling reaction?
A1: Optimizing the palladium catalyst loading is a balancing act between reaction efficiency and cost-effectiveness. Using too little catalyst can lead to incomplete conversion and low yields, as there may not be enough active catalytic sites to drive the reaction to completion.[1][2][3] Conversely, excessive catalyst loading not only increases costs due to the high price of palladium but can also lead to the formation of palladium black (aggregated, inactive palladium), which can complicate purification and may even hinder the reaction.[4] For pharmaceutical applications, minimizing residual palladium in the final active pharmaceutical ingredient (API) is a critical regulatory requirement.
Q2: What is a typical starting range for palladium catalyst loading in a Suzuki coupling with an aryl iodide?
A2: For aryl iodides, which are highly reactive in the oxidative addition step of the catalytic cycle, a lower catalyst loading is often sufficient compared to less reactive aryl bromides or chlorides.[5][6] A good starting point for optimization is typically in the range of 0.5 to 2 mol%.[7] However, for highly efficient catalyst systems, loadings as low as 0.04 mol% have been reported to be effective.[8]
Q3: How does the choice of ligand affect the optimal palladium catalyst loading?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[9][10] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly enhance the catalytic activity, allowing for lower catalyst loadings.[11] These ligands promote the key steps of the catalytic cycle, including oxidative addition and reductive elimination, leading to a more efficient overall transformation. Therefore, when using these advanced ligands, you can often reduce the catalyst loading compared to when using simpler ligands like triphenylphosphine (PPh₃).
Q4: Can I simply increase the catalyst loading to push a sluggish reaction to completion?
A4: While increasing the catalyst loading can sometimes improve the conversion of a slow reaction, it is not always the best solution and can be a sign of underlying issues.[12] A sluggish reaction could be due to other factors such as poor solvent choice, an inappropriate base, low reaction temperature, or the presence of impurities that are poisoning the catalyst.[13] Before increasing the catalyst loading, it is advisable to investigate these other parameters to ensure your reaction is running under optimal conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Catalyst Loading | Recommended Solution(s) |
| Low or No Yield | - Insufficient Catalyst Loading: Not enough active catalyst to turn over the starting material. - Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and can be deactivated.[14] - Catalyst Poisoning: Impurities in the starting materials or solvents can poison the catalyst.[13] | - Systematically increase catalyst loading in small increments (e.g., 0.5 mol% at a time). - Ensure rigorous degassing of solvents and reaction mixtures and maintain a strict inert atmosphere (argon or nitrogen).[15][16] - Use high-purity reagents and solvents. Consider passing solvents through a column of activated alumina. |
| Formation of Palladium Black | - High Catalyst Loading: Excess catalyst can aggregate and precipitate as inactive palladium black.[4] - Ligand Dissociation: At high temperatures, the ligand can dissociate from the palladium center, leading to catalyst decomposition. | - Reduce the catalyst loading. - Choose a more robust ligand that forms a more stable complex with palladium. Bidentate ligands can sometimes offer greater stability.[4] - Lower the reaction temperature if possible without significantly impacting the reaction rate. |
| Incomplete Conversion | - Low Catalyst Loading: The catalyst concentration may be the limiting factor in the reaction rate. - Slow Reductive Elimination: The final step of the catalytic cycle may be slow, leading to a buildup of the Pd(II) intermediate. | - Gradually increase the catalyst loading. - Switch to a bulkier ligand which can promote reductive elimination.[12] |
| Side Product Formation (e.g., Homocoupling) | - High Catalyst Loading: Can sometimes promote side reactions. - Presence of Oxygen: Can lead to homocoupling of the boronic acid.[12] | - Optimize for the lowest effective catalyst loading. - Thoroughly degas all reagents and solvents. [12] |
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][17][18][19]
Experimental Protocol: Optimizing Palladium Catalyst Loading
This protocol provides a general framework for optimizing the palladium catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid. It is recommended to run a series of small-scale reactions in parallel to efficiently screen different catalyst loadings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2)
-
Ligand (if using a palladium precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup:
-
In a series of oven-dried reaction vials, weigh the this compound, arylboronic acid, and base.
-
Prepare a stock solution of the palladium catalyst and ligand (if applicable) in the chosen solvent. This will allow for accurate dispensing of small amounts of the catalyst.
-
-
Catalyst Addition:
-
Under an inert atmosphere, add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent to each vial.
-
Further degas the reaction mixtures by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
-
Reaction:
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
-
Work-up and Analysis:
-
Once the reactions are complete (or after a set amount of time), cool the mixtures to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst loading.
-
-
Optimization:
-
Based on the results, you can identify the lowest catalyst loading that provides the desired yield in a reasonable amount of time. Further optimization of other reaction parameters may be necessary to achieve the best overall result.
-
References
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available from: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - DergiPark. Available from: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available from: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available from: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available from: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available from: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available from: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Available from: [Link]
-
(PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid - ResearchGate. Available from: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Available from: [Link]
-
Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles - Indian Academy of Sciences. Available from: [Link]
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- 6. Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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preventing dehalogenation of Ethyl 3-(4-iodophenyl)-3-oxopropanoate in cross-coupling reactions
Topic: Preventing Dehalogenation of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-CC-2026-0111
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a specific challenge in palladium-catalyzed cross-coupling reactions: a high susceptibility to dehalogenation. This side reaction, where the iodine atom is replaced by hydrogen, consumes the starting material and complicates purification, ultimately lowering the yield of the desired coupled product.
This guide provides a comprehensive troubleshooting framework to diagnose and mitigate dehalogenation. We will explore the mechanistic underpinnings of this side reaction and offer field-proven strategies, from reagent selection to protocol optimization, to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the aryl halide starting material is reduced, replacing the halogen atom with a hydrogen atom.[1] This leads to the formation of an undesired byproduct, Ethyl 3-phenyl-3-oxopropanoate in this case, instead of the intended cross-coupled product.[2]
Q2: What is the primary mechanism driving dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can be generated from various sources within the reaction, including amine bases, solvents (like alcohols), or even trace amounts of water.[1][2][3] Once formed, the Ar-Pd-I intermediate can react with the Pd-H species, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[1]
Q3: Why is this compound particularly susceptible to this side reaction?
A3: Several factors contribute to the susceptibility of this substrate:
-
Aryl Iodide: The carbon-iodine bond is the weakest among aryl halides, making it highly reactive towards oxidative addition to the Pd(0) catalyst.[4][5] This high reactivity also corresponds to a greater propensity for dehalogenation, following the general trend: I > Br > Cl.[1]
-
Electron-Withdrawing Group: The ethyl 3-oxopropanoate group is electron-withdrawing, which facilitates the initial oxidative addition step. However, electron-deficient aryl halides are often more prone to dehalogenation.[1][2]
-
β-Ketoester Moiety: While not directly participating in the dehalogenation mechanism, the acidic α-protons of the β-ketoester can be deprotonated by strong bases. This can potentially lead to other unforeseen side reactions, though the primary concern remains the Pd-H pathway.
Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation
If you are observing significant formation of Ethyl 3-phenyl-3-oxopropanoate, follow this systematic approach to diagnose and solve the issue.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Levels of Dehalogenated Byproduct | 1. Inappropriate Ligand Choice: The ligand may not be effectively promoting the desired C-C bond formation (reductive elimination) at a rate faster than the competing dehalogenation pathway. Standard ligands like PPh₃ can be insufficient. | Action: Switch to a bulkier, more electron-rich phosphine ligand.[1][2] Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) are highly effective.[1][6][7][8] These ligands accelerate the final reductive elimination step, outcompeting the dehalogenation pathway.[2] |
| 2. Base is Too Strong or a Hydride Source: Strong bases, particularly alkoxides (e.g., NaOtBu) or hydroxides (e.g., NaOH, KOH), are known promoters of dehalogenation through the formation of Pd-H species.[1][2][6] | Action: Switch to a weaker, non-nucleophilic inorganic base. Anhydrous potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are excellent choices that minimize the risk of generating hydride intermediates.[1][2] | |
| 3. Protic Solvent Participation: Solvents containing acidic protons, such as alcohols (methanol, ethanol) or even excess water, can act as hydride sources, feeding the dehalogenation cycle.[1][6] | Action: Use an anhydrous, aprotic solvent. Toluene, dioxane, or THF are generally preferred for these types of sensitive couplings.[1] Ensure all reagents and glassware are rigorously dried. | |
| 4. High Reaction Temperature: Dehalogenation can have a different activation energy than the desired coupling reaction. Elevated temperatures may disproportionately favor the side reaction. | Action: Lower the reaction temperature. Many modern catalyst systems using ligands like RuPhos are highly active and can facilitate coupling at or near room temperature.[9] Start at a lower temperature (e.g., 40-60 °C) and only increase if the desired reaction is too sluggish. | |
| Sluggish Reaction, Leading to More Side Products | 1. Slow Transmetalation Step: If the transfer of the organoboron group to the palladium center is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of it encountering a hydride source and undergoing dehalogenation.[1] | Action: Ensure high purity of the boronic acid/ester. Consider using a more active boronic ester derivative if the corresponding acid is unstable. Use a catalyst system known for rapid transmetalation (e.g., Buchwald precatalysts).[10] |
| 2. Inefficient Catalyst Activation/Decomposition: If the active Pd(0) species is not generated efficiently or decomposes (forming palladium black), the low concentration of active catalyst can slow the reaction, allowing side reactions to dominate.[4] | Action: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G3). These readily generate the active Pd(0)L species in situ and often give more reproducible results.[2][6] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[4] |
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to visualize the desired catalytic cycle and the competing pathway.
Caption: The desired catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: The competing dehalogenation pathway initiated by a palladium-hydride species.
Data Presentation: Guiding Your Experimental Choices
The selection of ligand, base, and solvent are critical parameters that must be optimized. The following tables summarize general trends observed in cross-coupling reactions.
Table 1: Effect of Phosphine Ligand Choice on Dehalogenation
| Ligand Class | Example(s) | Steric Bulk | Electron Donating | General Effect on Dehalogenation |
| Triarylphosphine | PPh₃ | Low | Moderate | Prone to dehalogenation with sensitive substrates |
| Biaryl Monophosphine | XPhos, SPhos, RuPhos | High | High | Significantly suppresses dehalogenation by promoting rapid reductive elimination[2][6] |
| N-Heterocyclic Carbene | IPr, SImes | High | Very High | Highly effective at preventing dehalogenation; offers an alternative to phosphines[7][8] |
Table 2: Effect of Base and Solvent on Dehalogenation
| Base | Solvent Type | Recommended Solvent | Dehalogenation Risk | Rationale |
| K₃PO₄, K₂CO₃, Cs₂CO₃ | Aprotic | Toluene, Dioxane, THF | Low | Weaker, non-nucleophilic bases in aprotic media are less likely to generate Pd-H species.[1][2] This is the recommended starting point. |
| NaOtBu, KOtBu | Aprotic | Toluene, Dioxane, THF | High | Strong alkoxide bases can readily generate hydride intermediates, significantly increasing dehalogenation.[1][2] Avoid if possible. |
| Et₃N, DIPEA | Protic or Aprotic | CH₃CN, DMF | Moderate to High | Amine bases can be a source of hydrides. Often used in Heck[5] and Sonogashira[4] couplings but pose a risk for sensitive substrates. |
| NaOH, KOH | Protic (Aqueous Mix) | Toluene/H₂O, Dioxane/H₂O | Moderate | While common, the presence of hydroxide and water can be a source of hydrides.[1] Weaker inorganic bases are preferred. |
Optimized Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize dehalogenation for this compound.
Reagents & Equipment:
-
This compound
-
Desired Arylboronic Acid or Pinacol Ester (1.2 equivalents)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (2 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄), powder (3.0 equivalents)
-
Anhydrous, degassed Toluene
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv), the boronic acid/ester (1.2 mmol), and anhydrous K₃PO₄ (3.0 mmol).[2]
-
Catalyst Addition: In the same flask, add the XPhos Pd G3 precatalyst (0.02 mmol) and additional XPhos ligand (0.02 mmol). Using a precatalyst and a slight excess of ligand can improve catalyst stability and activity.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL, to achieve a 0.2 M concentration) via syringe.
-
Degassing (Crucial): Ensure the reaction mixture is thoroughly degassed. This can be achieved by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can decompose the catalyst.[4]
-
Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block set to a low temperature (start with 45-50 °C). Stir vigorously.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the consumption of the starting material and the formation of the desired product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
American Chemical Society. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, April 21). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
MDPI. (2025, April 18). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available from: [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Weizmann Institute of Science. (2012, February 27). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
Reddit. (2024, October 7). Suzuki proto-dehalogenation problem. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Reddit. (2019, October 7). Significant dehalogenation in stille coupling. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). Retrieved from [Link]
-
PubMed. (2014, April 30). Cross-dehydrogenative couplings between indoles and β-keto esters: ligand-assisted ligand tautomerization and dehydrogenation via a proton-assisted electron transfer to Pd(II). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactivity and mechanistic insight into the cross coupling reaction between isochromans and β-keto esters through C–H bond activation under visible light irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross‐dehydrogenative Coupling Reactions of β‐Ketoesters. Retrieved from [Link]
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- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercially available Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS 63131-30-6). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purity-related challenges encountered during its use. Our goal is to equip you with the scientific rationale and practical protocols to identify, understand, and mitigate common impurities, ensuring the integrity of your experimental outcomes.
Introduction: The Synthetic Origin of Impurities
This compound is a valuable building block, particularly in medicinal chemistry for the synthesis of complex molecules and radiolabeled ligands.[1] It is typically synthesized via a crossed Claisen condensation reaction.[2][3][4] This synthetic route, while effective, can introduce a predictable profile of impurities stemming from unreacted starting materials, side reactions, and product degradation. Understanding these potential contaminants is the first step toward robust experimental design and troubleshooting.
A common synthetic approach involves the reaction of a non-enolizable ester, such as diethyl carbonate, with an enolizable ketone, 4-iodoacetophenone, in the presence of a strong base like sodium ethoxide.[2][5] The very nature of this equilibrium-driven reaction necessitates careful control of conditions to minimize side products.[5][6]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of unreacted 4-iodoacetophenone in my final product. What could be the cause?
A1: The presence of unreacted 4-iodoacetophenone is a common issue and can arise from several factors related to the Claisen condensation reaction:
-
Insufficient Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic one.[4][5] This is because the final product, the β-keto ester, is more acidic than the starting materials and is deprotonated by the base. This final deprotonation step is the thermodynamic driving force of the reaction.[7][8] If less than a full equivalent of base is used, the equilibrium will not be driven to completion, leaving unreacted starting materials.
-
Presence of Protic Impurities: Water or other protic impurities in your reaction solvent or starting materials will quench the strong base, rendering it ineffective for the condensation.[5]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to reach completion.
Q2: My NMR spectrum shows an unexpected singlet around 3.95 ppm and a triplet around 1.26 ppm, besides my product peaks. What could this be?
A2: These signals are characteristic of the starting material, 4-iodoacetophenone, and another common impurity, ethyl acetoacetate, which can arise from the self-condensation of ethyl acetate if it is present as a solvent or impurity. The presence of unreacted starting materials is a common issue in Claisen condensations.[9][10]
Q3: After aqueous workup, I've noticed a gradual decrease in the purity of my product, with a corresponding increase in 4-iodoacetophenone. What is happening?
A3: This observation is indicative of product degradation through hydrolysis and subsequent decarboxylation. β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, particularly under acidic or basic conditions during workup.[5][11] This β-keto acid intermediate is often unstable and can readily lose carbon dioxide, especially upon heating, to regenerate the starting ketone, in this case, 4-iodoacetophenone.[5][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction due to insufficient base or presence of water.[5] | Ensure the use of at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, LDA). Use anhydrous solvents and dry glassware. |
| Reverse reaction is favored. | The final deprotonation of the β-keto ester drives the reaction. If this cannot occur, the equilibrium may not favor the product.[5] | |
| Presence of Multiple Unidentified By-products | Use of an incorrect base leading to transesterification.[5][12] | Match the alkoxide base to the alcohol portion of your ester (e.g., use sodium ethoxide for ethyl esters). |
| Self-condensation of starting materials in a crossed Claisen reaction.[2][5] | Use one non-enolizable ester partner (like diethyl carbonate or ethyl formate) in excess. | |
| Product Degradation During Purification | Hydrolysis and decarboxylation due to harsh workup or purification conditions.[5][11] | Perform acidic workup at low temperatures. Avoid prolonged exposure to strong acids or bases. Use purification methods that do not require high temperatures, such as column chromatography over distillation if the product is thermally labile. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended to separate compounds with different polarities. For example, start with 40% acetonitrile and increase to 90% over 20 minutes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject a standard solution of your starting materials (4-iodoacetophenone and diethyl carbonate) to determine their retention times. Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to all peaks.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing both less polar (unreacted starting materials) and more polar (degradation products) impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing Impurity Formation
The following diagrams illustrate the primary reaction pathway and the formation of a key degradation product.
Caption: Synthesis of the target compound.
Caption: Common degradation pathway.
References
-
Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. ResearchGate. Retrieved from [Link]
-
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. Retrieved from [Link]
-
EapearlChem. (n.d.). Diethyl Carbonate: Green Chemistry's Versatile Ally. EapearlChem. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters.... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Wikipedia. Retrieved from [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
-
University of Calgary. (n.d.). The Claisen Condensation. University of Calgary. Retrieved from [Link]
-
ResearchGate. (2025). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate.... ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON.... Organic Syntheses. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 63131-30-6 | this compound. Alachem Co., Ltd. Retrieved from [Link]
-
RSC Publishing. (2016). Diethyl carbonate: critical review of synthesis routes.... RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities.... ACS Publications. Retrieved from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. OpenStax. Retrieved from [Link]
-
Fine Chemical Manufacturer. (n.d.). Understanding CAS 13329-40-3: Applications of 4-Iodoacetophenone.... Fine Chemical Manufacturer. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 63131-30-6. J&K Scientific. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Carbonate. PubChem. Retrieved from [Link]
-
YouTube. (2020). Synthesis using the Claisen Condensation. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl carbonate. Wikipedia. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters.... The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 8. youtube.com [youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. rsc.org [rsc.org]
- 11. aklectures.com [aklectures.com]
- 12. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Technical Support Center: Challenges in the Purification of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(4-iodophenyl)-3-oxopropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate.[1][2] The unique structure, featuring a β-keto ester functionality and an iodinated aromatic ring, presents specific challenges that require careful consideration during purification.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.
Issue 1: Low Yield and/or Product Degradation During Column Chromatography
Question: I am experiencing significant product loss and observing multiple spots on my TLC analysis of collected fractions after silica gel column chromatography. What is causing this, and how can I prevent it?
Answer: The primary culprits for degradation of β-keto esters like this compound on a standard silica gel column are its inherent acidity and the compound's susceptibility to keto-enol tautomerism.[3][4]
-
Scientific Rationale: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze the hydrolysis of the ester group or promote other side reactions.[4] Furthermore, the equilibrium between the keto and enol tautomers can lead to band broadening on the column, resulting in poor separation and the appearance of what might be mistaken for multiple compounds.[3][4]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar amine, such as 1% triethylamine (TEA) in your chosen eluent.[4] This will minimize acid-catalyzed degradation.
-
Alternative Stationary Phases: If your compound is highly sensitive, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.[4]
-
Optimize Your Solvent System: Use a solvent system that minimizes the interaction time with the stationary phase. A good starting point for β-keto esters is a mixture of ethyl acetate and hexanes.[4] Aim for an Rf value between 0.2 and 0.4 on your analytical TLC plate to ensure efficient elution.[3][4]
-
Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization
Question: My product oils out during recrystallization instead of forming crystals. How can I induce crystallization?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. For this compound, which may be an oil or low-melting solid at room temperature, this is a common issue.
-
Scientific Rationale: The goal of recrystallization is to have the compound be soluble in a hot solvent and insoluble in the same solvent when cold.[5][6][7] If the compound separates from the solution at a temperature where it is still a liquid, it will form an oil rather than a crystalline lattice.
-
Solutions:
-
Solvent System Selection: The choice of solvent is critical. A good rule of thumb is to use a solvent with a similar functional group to your compound; for esters, ethyl acetate can be a good choice.[5] Often, a binary solvent system is more effective.[5][7] For example, dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[5]
-
Controlled Cooling: Avoid rapid cooling. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[6]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
-
Issue 3: Presence of Starting Materials in the Purified Product
Question: After purification, I still detect unreacted 4'-iodoacetophenone or diethyl carbonate in my product. How can I effectively remove these?
Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification. Both starting materials have different polarities compared to the desired product, which can be exploited for their removal.
-
Scientific Rationale: this compound is typically synthesized via a Claisen condensation reaction.[8][9][10] Incomplete reaction can leave behind the starting ketone (4'-iodoacetophenone) and the acylating agent (e.g., diethyl carbonate).
-
Solutions:
-
Aqueous Work-up: A thorough aqueous work-up can remove some impurities. Washing the organic layer with a dilute acid solution can help remove any basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove acidic byproducts, and finally a brine wash.
-
Optimized Column Chromatography: If starting materials persist, careful column chromatography is necessary.
-
4'-Iodoacetophenone: This starting material is less polar than the β-keto ester product. A gradient elution during column chromatography, starting with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, should allow for the separation of the less polar ketone from the more polar product.
-
Diethyl Carbonate: This is a relatively volatile and non-polar starting material. It can often be removed under high vacuum. If it co-elutes with your product, re-purification with a less polar solvent system may be necessary.
-
-
II. Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the typical physical properties of this compound? A1: this compound has a molecular formula of C₁₁H₁₁IO₃ and a molecular weight of approximately 318.11 g/mol .[1][11] It is often a yellow oil or a low-melting solid.[12]
Q2: How should I store this compound? A2: It is recommended to store the compound in a cool, dark place, under an inert atmosphere.[11] Storage at 2-8°C is often suggested.[1][11]
Chemical Stability and Reactivity
Q3: Is this compound prone to hydrolysis or decarboxylation? A3: Yes, like other β-keto esters, it is susceptible to both hydrolysis and decarboxylation, particularly under acidic or basic conditions and at elevated temperatures.[13][14][15] Hydrolysis will yield the corresponding β-keto acid, which can then readily lose carbon dioxide upon heating to form a ketone.[13][14][15][16]
Q4: What is the significance of the keto-enol tautomerism in this compound? A4: The presence of α-hydrogens between the two carbonyl groups allows for the existence of keto-enol tautomers. This equilibrium can affect its reactivity and chromatographic behavior, often leading to broadened peaks in chromatography.[3][4] The enol form can be stabilized by intramolecular hydrogen bonding.
Analytical Characterization
Q5: What are the recommended analytical methods for characterizing the purity of this compound? A5: A combination of techniques is ideal for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to assess purity. The presence of both keto and enol forms may be observed in the NMR spectrum.[17]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for determining purity and identifying impurities.[18] For GC analysis, be aware that transesterification can sometimes occur at high inlet temperatures.[19] HPLC with a UV detector is also suitable.[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This protocol provides a general procedure for the purification of this compound using flash column chromatography with triethylamine-deactivated silica gel.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
Procedure:
-
Solvent System Preparation: Prepare the desired eluent, for example, a 10% ethyl acetate in hexanes solution containing 1% TEA.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Secure a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Do not let the column run dry.[3]
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[3]
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired product.
-
Protocol 2: Recrystallization Using a Binary Solvent System
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethyl acetate, dichloromethane)
-
"Poor" solvent (e.g., hexanes, heptane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and gently heat to dissolve the solid completely.
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
IV. Visualized Workflows
Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting common column chromatography problems.
General Purification Workflow
Caption: A general workflow for the purification of this compound.
V. References
-
BenchChem. (n.d.). Technical Support Center: Column Chromatography Techniques for Purifying Beta-Keto Esters. Retrieved from
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters. Retrieved from
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from
-
PubMed. (n.d.). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Retrieved from
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from
-
PubMed Central (PMC). (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from
-
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from
-
Royal Society of Chemistry. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO₂–H₃BO₃) as a recyclable catalyst. Retrieved from
-
MySkinRecipes. (n.d.). This compound. Retrieved from
-
Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from
-
BLDpharm. (n.d.). 63131-30-6|this compound. Retrieved from
-
PubMed Central (PMC). (2023, May 24). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Retrieved from
-
Environmental Administration, Japan. (n.d.). III Analytical Methods. Retrieved from
-
J&K Scientific. (n.d.). This compound | 63131-30-6. Retrieved from
-
PubMed. (2011, December). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from
-
ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from
-
ChemicalBook. (n.d.). Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. Retrieved from
-
University of Illinois Springfield. (n.d.). The Claisen Condensation. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate. Retrieved from
-
Google Patents. (n.d.). WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
PubMed Central (PMC). (2023, April 29). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Retrieved from
-
MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis. Retrieved from
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. Retrieved from
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from
-
MedChemExpress. (n.d.). Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Biochemical Reagent. Retrieved from
-
Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. Retrieved from
Sources
- 1. This compound [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 63131-30-6|this compound|BLD Pharm [bldpharm.com]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate CAS#: 1999-00-4 [m.chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ethyl 3-(4-iodophenyl)-3-oxopropanoate Synthesis
A Senior Application Scientist's Guide to the Critical Role of Base Selection in Claisen Condensation
Welcome to the technical support guide for the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate in their work.[1] The synthesis, typically achieved via a Claisen condensation, is highly dependent on the correct choice and application of a base. Incorrect base selection is the most frequent cause of low yields and side-product formation.
This guide provides in-depth, experience-based answers to common challenges, moving beyond simple instructions to explain the chemical reasoning behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical to the yield of this synthesis?
The synthesis of this compound is a base-mediated Claisen condensation reaction.[2][3] The base performs two critical functions:
-
Enolate Formation: It deprotonates the α-carbon of the starting material (e.g., 4'-iodoacetophenone) to form a nucleophilic enolate. This is the rate-determining step.
-
Driving the Equilibrium: The overall Claisen condensation is an equilibrium reaction.[4] The final β-keto ester product is more acidic than the starting materials. The base deprotonates this product, forming a stable enolate salt. This final, irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product side, ensuring a high yield.[4][5]
An inappropriate base can fail at either of these roles or, worse, introduce destructive side reactions.
Q2: Can I use a catalytic amount of base?
No. A full stoichiometric equivalent (or slight excess) of base is required.[5] Unlike some base-catalyzed reactions, the Claisen condensation consumes the base in the final step to deprotonate the β-keto ester product. This step is essential to drive the reaction to completion. Using a catalytic amount will result in a poor equilibrium position and, consequently, a very low yield.
Q3: Is it acceptable to use common hydroxide bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)?
Absolutely not. Using aqueous bases like NaOH or KOH is a critical error in this synthesis. These bases will readily hydrolyze the ethyl ester functionality of the product (and one of the reactants, diethyl carbonate, if used) in a process called saponification.[2][4] This irreversible side reaction consumes your starting material and product, leading to the formation of carboxylate salts and drastically reducing the yield of the desired β-keto ester.
Q4: What is transesterification and how can it be avoided?
Transesterification is a side reaction where the alkoxide base attacks the carbonyl of the ester, exchanging the original alcohol group.[4] For example, if you are synthesizing an ethyl ester but use sodium methoxide as the base, you will end up with a mixture of ethyl and methyl esters, complicating purification and reducing the yield of the desired product.
The Golden Rule: To avoid transesterification, always match the alkoxide of the base to the alcohol portion of the ester. For the synthesis of this compound, the appropriate alkoxide base is sodium ethoxide (NaOEt) .[2][4] Alternatively, a non-nucleophilic base like sodium hydride (NaH) can be used, as it does not participate in this exchange.[6]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Very low or no yield of the desired product.
-
Possible Cause A: Incorrect Base Type.
-
Diagnosis: Did you use a hydroxide base (NaOH, KOH) or an alkoxide that did not match the ester (e.g., sodium methoxide)?
-
Underlying Science: As detailed in the FAQs, hydroxide bases cause saponification, while mismatched alkoxides cause transesterification.[2][4] Both are common and fatal flaws in this procedure.
-
Solution: Re-run the reaction using an appropriate base. For this synthesis, sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that avoids both saponification and transesterification.[6][7] Sodium ethoxide (NaOEt) is also a standard and effective choice.[2]
-
-
Possible Cause B: Insufficient Quantity of Base.
-
Diagnosis: Did you use at least one full molar equivalent of active base relative to the limiting reagent?
-
Underlying Science: The reaction equilibrium must be driven forward by the final deprotonation of the product.[5] Using less than a stoichiometric amount of base leaves the reaction in an unfavorable equilibrium state.
-
Solution: Use 1.05 to 1.2 equivalents of base. Ensure the base is fresh and has not been deactivated by moisture (especially important for NaH).
-
-
Possible Cause C: Incomplete Final Acidification.
-
Diagnosis: After quenching the reaction, was the aqueous layer confirmed to be acidic (pH 1-2) before extraction?
-
Underlying Science: At the end of the reaction, your product exists as its sodium enolate salt, which is soluble in the aqueous layer. You must add a strong acid (e.g., HCl) to protonate this enolate, regenerating the neutral β-keto ester which can then be extracted into an organic solvent.[8]
-
Solution: During workup, cool the reaction mixture in an ice bath and slowly add acid (e.g., 5N HCl) until the pH is strongly acidic, then proceed with the extraction.[7]
-
Problem 2: The reaction is sluggish or does not initiate.
-
Possible Cause: Poor Quality or Inactive Base.
-
Diagnosis: Is your sodium hydride old, grey in color, or has it been exposed to air?
-
Underlying Science: Sodium hydride is a highly reactive base that is readily quenched by atmospheric moisture, forming inactive sodium hydroxide.
-
Solution: Use fresh, high-quality sodium hydride (typically a 60% dispersion in mineral oil). For the procedure, the mineral oil should be washed away with a dry, inert solvent like hexane under an inert atmosphere (Nitrogen or Argon) just before use.
-
Problem 3: The final product is impure and difficult to purify.
-
Possible Cause: Competing Side Reactions.
-
Diagnosis: Review your choice of base and reaction conditions. Was a mismatched alkoxide used? Was the temperature too high?
-
Underlying Science: Besides saponification and transesterification, excessively high temperatures can promote side reactions, such as the self-condensation of diethyl carbonate.
-
Solution: Adhere strictly to the recommended base and temperature profile. A slow, controlled addition of the 4'-iodoacetophenone to the suspension of sodium hydride and diethyl carbonate at a controlled temperature is crucial for minimizing side products.[6]
-
Data Presentation & Visualization
Table 1: Comparison of Common Bases for Claisen Condensation
| Base | Chemical Formula | Type | pKa of Conj. Acid | Key Advantage | Major Disadvantage / Side Reaction |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | ~36 | High yield; avoids transesterification. | Highly water-sensitive; requires inert atmosphere. |
| Sodium Ethoxide | NaOEt | Strong, Nucleophilic | ~16 | Effective and standard for ethyl esters. | Can cause transesterification if ester is not ethyl. |
| Lithium Diisopropylamide | LDA | Strong, Non-nucleophilic | ~36 | Very powerful; useful for kinetically controlled reactions. | Often too reactive for this synthesis; requires cryogenic temperatures. |
| Sodium Hydroxide | NaOH | Strong, Nucleophilic | ~15.7 | Inexpensive. | Causes rapid saponification (ester hydrolysis). DO NOT USE. [4] |
Diagrams
Below are Graphviz diagrams illustrating the core mechanism and troubleshooting logic.
Caption: Figure 1: The four key stages of the Claisen condensation reaction.
Caption: Figure 2: A decision tree for diagnosing the cause of low reaction yield.
Recommended Experimental Protocol
This protocol is adapted from analogous syntheses of similar β-keto esters and represents a robust starting point.[6][7]
Materials:
-
4'-Iodoacetophenone
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Diethyl Carbonate (anhydrous)
-
Dry Diethyl Ether or Tetrahydrofuran (THF)
-
5N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane (anhydrous)
Procedure:
-
Preparation (Inert Atmosphere): Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.
-
Base Preparation: Weigh sodium hydride (1.2 eq) into the flask under a positive pressure of nitrogen. Wash the NaH dispersion three times with dry hexane to remove the mineral oil. Decant the hexane carefully each time using a cannula or syringe.
-
Reaction Setup: Add anhydrous diethyl carbonate (3.0 eq) to the washed NaH. Begin stirring to create a suspension.
-
Reactant Addition: Dissolve 4'-iodoacetophenone (1.0 eq) in a minimal amount of dry diethyl ether or THF and add it to the addition funnel.
-
Initiation: Add a small portion (approx. 10%) of the 4'-iodoacetophenone solution to the stirred NaH suspension. To initiate the reaction, gently warm the flask or add a few drops of absolute ethanol (this will consume a tiny amount of NaH but helps start the reaction by forming sodium ethoxide in situ). A visible evolution of hydrogen gas should be observed.[6]
-
Reaction: Once initiation is confirmed, add the remaining 4'-iodoacetophenone solution dropwise over 1 hour, maintaining a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup - Quench & Acidify: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, add water dropwise to quench any excess NaH. Once gas evolution ceases, add 5N HCl until the aqueous phase is strongly acidic (pH 1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash them once with water, then once with saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
References
- The Claisen Condensation. (n.d.). University of Michigan. Retrieved from a URL that provides lecture notes on the Claisen condensation, explaining the mechanism and the need for an acidic workup.
- Claisen Condensation | Overview & Research Examples. (n.d.). Wiley.
- Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps.
- This compound. (n.d.). MySkinRecipes.
- Application Notes and Protocols: Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate as a Precursor for Ezetimibe. (n.d.). Benchchem.
- Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis. (n.d.). Benchchem. Retrieved from a document outlining reactions of a similar β-keto ester.
- The Claisen Condensation Reaction. (2023). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from a textbook chapter explaining that a full equivalent of base is required to drive the reaction equilibrium.
- Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (2018). The Royal Society of Chemistry.
- 63131-30-6|this compound. (n.d.). BLDpharm.
- Reaction Mechanism of Claisen condensation. (n.d.). Physics Wallah.
- Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. (n.d.). PrepChem.com.
- WO2019211868A1 - Improved process for the preparation of... (2019). Google Patents.
- This compound | 63131-30-6. (n.d.). J&K Scientific. Retrieved from a supplier page with chemical properties and references for the target compound.
- 63131-30-6 | this compound. (n.d.). Alachem Co., Ltd.
- Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. (n.d.). PubChem. Retrieved from the PubChem database entry for a similar fluoro-analogue.
- Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. (2017). Synlett.
- CAS NO. 63131-30-6 | this compound. (n.d.). Arctom Scientific.
Sources
- 1. This compound [myskinrecipes.com]
- 2. perlego.com [perlego.com]
- 3. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
managing reaction temperature for the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Technical Support Center: Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
A Guide to Managing Reaction Temperature
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical parameter of temperature management during this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this valuable β-keto ester intermediate typically proceeds via a crossed Claisen condensation or a similar acylation reaction.[1][2] In this reaction, controlling the temperature is not merely a suggestion—it is fundamental to achieving high yield and purity. This guide will walk you through the nuances of thermal management for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature profile for the synthesis of this compound?
A1: The synthesis generally requires a two-stage temperature profile. The initial stage involves the slow addition of reagents at a reduced temperature, typically 0 °C (ice bath).[3][4] This is followed by a prolonged period of stirring at ambient or room temperature (e.g., 20-25 °C) to allow the reaction to proceed to completion.[3]
Q2: Why is it critical to start the reaction at 0 °C?
A2: The initial step of the reaction, the deprotonation of the ester or ketone by a strong base like sodium hydride (NaH), and the subsequent nucleophilic attack are highly exothermic. Starting at 0 °C serves two primary purposes:
-
Controlling the Exotherm: It allows for safe and controlled dissipation of the heat generated, preventing a runaway reaction.
-
Minimizing Side Reactions: High localized temperatures can promote side reactions, such as the self-condensation of the enolizable ester or degradation of the starting materials and product.[5] Maintaining a low temperature during the addition phase ensures the desired reaction pathway is favored.
Q3: What are the consequences of allowing the reaction temperature to rise uncontrollably during reagent addition?
A3: Uncontrolled temperature spikes can lead to several undesirable outcomes:
-
Formation of Impurities: Overheating can cause decomposition of the reagents or the desired β-keto ester product.[5]
-
Reduced Yield: The formation of dark, tarry byproducts is common when the reaction overheats, which complicates purification and significantly lowers the isolated yield.
-
Safety Hazards: A rapid, uncontrolled exotherm can lead to a dangerous increase in pressure within the reaction vessel.
Q4: Can I heat the reaction to accelerate it after the initial addition phase?
A4: It is generally not recommended. The Claisen condensation is an equilibrium-driven process.[6] The final step, the deprotonation of the newly formed β-keto ester, is what drives the reaction to completion.[2][7] This step is thermodynamically favorable and does not typically require heat. Allowing the reaction to stir at room temperature for an extended period (e.g., 24-48 hours) is the standard and most effective method to ensure high conversion.[3] Applying external heat can increase the rate of side reactions and potentially lead to product degradation.[8]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems related to temperature control.
Problem 1: The reaction yields are consistently low, and analysis (TLC, LC-MS) shows a significant amount of unreacted 4-iodoacetophenone.
-
Possible Cause: The reaction may not have been allowed to proceed for a sufficient duration at room temperature after the initial cooling phase. The Claisen condensation equilibrium may not have been fully established and driven to the product side.
-
Troubleshooting Steps:
-
Verify Reaction Time: Ensure the reaction mixture is stirred for at least 24 to 48 hours at ambient temperature after the complete addition of reagents.[3]
-
Ensure Proper Mixing: Inadequate stirring can lead to poor mass transfer, preventing the reagents from interacting effectively. Use a suitable stir bar and stir rate to maintain a homogeneous suspension.
-
Check Reagent Quality: While not a temperature issue, an inactive base (e.g., sodium hydride that has been passivated by atmospheric moisture) will prevent the reaction from starting. Always use freshly opened reagents or, in the case of NaH, wash it with a dry, non-reactive solvent like pentane to remove the protective mineral oil and any surface hydroxides.[4][9]
-
Problem 2: The reaction mixture turned dark brown or black upon adding the reagents, and the final product is a complex, tarry mixture with very low yield.
-
Possible Cause: The reaction overheated significantly during the addition of the reagents. This is a classic sign of an uncontrolled exotherm.
-
Troubleshooting Steps:
-
Improve Cooling Efficiency: Ensure your ice bath is well-maintained throughout the addition. For larger-scale reactions, an ice-salt bath can be used to achieve temperatures below 0 °C.[9]
-
Slow Down Reagent Addition: The solution of the ketone (e.g., 4-iodoacetophenone) should be added dropwise via a pressure-equalizing addition funnel.[3][4] A slow addition rate is crucial for allowing the reaction heat to dissipate.
-
Monitor Internal Temperature: For pilot or large-scale syntheses, inserting a thermocouple into the reaction mixture (through a thermometer adapter) is highly recommended to monitor the internal temperature in real-time. The addition rate can then be adjusted to keep the temperature within the target range (e.g., below 5-10 °C).
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing temperature-related issues during the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Reference Protocol and Data
The following protocol is adapted from established procedures for analogous 4-substituted phenyl-3-oxopropanoates and represents a reliable method for managing reaction temperature.[3][4]
Experimental Protocol
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add 60% sodium hydride (1.2 equivalents), previously washed with dry pentane to remove mineral oil, to a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing addition funnel.
-
Solvent Addition: Add anhydrous diethyl carbonate (10 volumes) to the flask.
-
Initial Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Reagent Addition: Dissolve 4-iodoacetophenone (1.0 equivalent) in anhydrous diethyl carbonate (3 volumes) and add it dropwise to the cooled suspension over a period of 1-2 hours. Crucially, monitor the reaction to ensure the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature .
-
Stirring: Continue stirring the reaction mixture vigorously at room temperature for 24-48 hours . The progress can be monitored by TLC or LC-MS by carefully quenching a small aliquot.
-
Workup: Upon completion, carefully quench the reaction by pouring it onto crushed ice. Acidify the aqueous mixture to pH ~5-6 with a suitable acid (e.g., 5N HCl). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Table 1: Key Temperature Parameters
| Parameter | Recommended Value | Rationale |
| Initial Reagent Addition | 0 °C | To control the initial reaction exotherm and minimize side product formation.[3][4] |
| Main Reaction Phase | Room Temperature (~20-25 °C) | Allows the equilibrium to be driven towards the product without thermal degradation.[3] |
| Maximum Internal Temp. During Addition | < 10 °C | A safety and purity threshold to prevent runaway reactions and impurity formation.[9] |
Temperature vs. Reaction Outcome
The relationship between temperature and the success of the Claisen condensation is a balance between reaction rate and selectivity.
Caption: The effect of temperature on reaction rate and product purity.
References
-
StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. Available at: [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Available at: [Link]
-
BYJU'S. Claisen Condensation Mechanism. Available at: [Link]
-
Wikipedia. Claisen condensation. Available at: [Link]
-
NROChemistry. Claisen Condensation: Mechanism & Examples. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 3-(4-chloro-phenyl)-3-oxo-propionate. Available at: [Link]
Sources
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- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
alternative workup procedures for Ethyl 3-(4-iodophenyl)-3-oxopropanoate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.
Introduction
This compound is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Its synthesis, typically achieved through a Claisen condensation or related C-acylation reactions, can present several challenges during the workup and purification stages.[3][4] This guide provides alternative workup procedures and troubleshooting advice to help you navigate these potential issues and achieve a high yield of a pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Claisen condensation of ethyl 4-iodobenzoate with ethyl acetate using a strong base like sodium ethoxide.[3][5] This reaction involves the formation of an enolate from ethyl acetate, which then attacks the carbonyl group of ethyl 4-iodobenzoate.
Q2: My reaction seems to have worked, but I'm getting a low yield after workup. What are the likely causes?
A2: Low yields can stem from several factors. One common issue is the premature hydrolysis and subsequent decarboxylation of the β-keto ester product during the aqueous workup, especially under acidic conditions.[6][7][8][9][10] Incomplete reaction or side reactions, such as self-condensation of ethyl acetate, can also contribute to lower yields.
Q3: I've noticed an unexpected ketone byproduct in my final product. What is it and how can I avoid it?
A3: The ketone byproduct is likely 4'-iodoacetophenone, formed from the decarboxylation of the corresponding β-keto acid.[6][9][10] This occurs if the β-keto ester is hydrolyzed to the carboxylic acid during workup, which is unstable and readily loses CO2, particularly upon heating.[8][11] To minimize this, it is crucial to perform the acidic workup at low temperatures and avoid prolonged exposure to strong acids or bases.[7]
Q4: The crude product is a dark, oily substance that is difficult to purify. What are my options?
A4: Dark coloration can indicate impurities from side reactions or degradation. Purification can be achieved through column chromatography on silica gel or distillation under reduced pressure.[3][12] For stubborn oils, trituration with a non-polar solvent like hexane or a hexane/ether mixture can sometimes induce crystallization.
Troubleshooting Guide: Alternative Workup Procedures
Scenario 1: Presence of Unreacted Starting Materials
If you observe significant amounts of unreacted ethyl 4-iodobenzoate and ethyl acetate in your crude product, consider the following workup modification to recover the starting materials and isolate your product.
Standard Workup Protocol:
-
Quench the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1 M HCl or H₂SO₄) to neutralize the base.[7]
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[3]
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
Alternative Workup Protocol 1: Selective Extraction
This procedure aims to separate the acidic β-keto ester from the neutral starting materials.
-
After the reaction is complete, carefully quench the mixture by pouring it onto ice.
-
Extract the mixture with a water-insoluble organic solvent (e.g., diethyl ether or ethyl acetate). The desired β-keto ester, being acidic, will remain in the aqueous layer as its sodium salt.
-
Separate the organic layer, which contains the unreacted starting materials. These can be recovered by washing with water, drying, and removing the solvent.
-
Slowly acidify the cold aqueous layer with dilute acid (e.g., 1 M HCl) to a pH of 3-4, while monitoring with pH paper.
-
Extract the acidified aqueous layer multiple times with fresh organic solvent.
-
Combine these second organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product with a higher purity.
Scenario 2: Formation of Emulsions During Extraction
Emulsions can be a persistent issue, especially when using basic washes. Here’s how to address this.
Troubleshooting Emulsions:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of layers.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separation.
Scenario 3: Product Degradation (Hydrolysis and Decarboxylation)
The primary cause of product loss is often degradation during workup.[6][14] The following protocol is designed to minimize this.
Alternative Workup Protocol 2: Mild Acidic Wash at Low Temperature
This method avoids strong acids and elevated temperatures to preserve the β-keto ester.
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic environment.
-
Extract the mixture with a cold organic solvent (e.g., pre-chilled diethyl ether).
-
Wash the organic layer sequentially with cold, dilute NaHCO₃ solution and cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature.
| Workup Parameter | Standard Procedure | Alternative Protocol 2 | Rationale for Alternative |
| Quenching Agent | Dilute strong acid (HCl, H₂SO₄) | Saturated NH₄Cl (aq) | Milder acid to reduce hydrolysis. |
| Temperature | Room Temperature | 0-5 °C | Low temperature minimizes degradation rates. |
| Acidic Wash | Strong acid | Mildly acidic NH₄Cl | Prevents significant hydrolysis and decarboxylation. |
Visualizing the Process
Reaction Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121.
- Patsnap. (n.d.). Preparation method of ethyl benzoylacetate.
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
- Trost, B. M. (1980). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Accounts of Chemical Research, 13(11), 385-393.
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]
-
LookChem. (n.d.). Preparation of Ethyl benzoylacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl benzoylacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Alachem Co., Ltd. (n.d.). 63131-30-6 | this compound. Retrieved from [Link]
-
Chegg.com. (2022). Solved Introduction: The Claisen condensation is a reaction | Chegg.com. Retrieved from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Claisen Condensation EXPLAINED. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
- Li, W., et al. (2020).
-
The Pharma Review. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
Ukr Khim Zh. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
Sources
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- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
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- 14. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
scale-up challenges for the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Technical Support Center: Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the scale-up of this important β-keto ester intermediate. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the challenges of this synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of iodinated aromatic derivatives for imaging agents and other therapeutic applications.[1] Its synthesis, typically achieved through a Claisen condensation, presents several challenges, especially during scale-up. This guide provides a comprehensive overview of the synthetic process, detailed troubleshooting protocols, and frequently asked questions to ensure a robust and reproducible synthesis.
Reaction Overview: The Claisen Condensation
The most common and scalable method for synthesizing this compound is the Claisen condensation of 4-iodoacetophenone with an acylating agent, typically diethyl carbonate, in the presence of a strong base.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage or handling. | - Use a fresh, unopened container of the base. For sodium hydride, ensure it is a fine, free-flowing powder. For sodium ethoxide, prepare it fresh or use a recently purchased, sealed bottle.[2] - Ensure all glassware is rigorously dried to prevent quenching of the base. |
| 2. Insufficient Base: A stoichiometric amount of base is required to drive the reaction to completion.[3][4] | - Use at least one full equivalent of the base relative to the limiting reagent. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - For sodium hydride, a temperature of 60-80°C is often required to initiate and sustain the reaction. | |
| Formation of Significant Side Products | 1. Self-condensation of Diethyl Carbonate: If the reaction temperature is too high or the addition of 4-iodoacetophenone is too slow, diethyl carbonate can self-condense. | - Maintain a controlled reaction temperature. - Add the 4-iodoacetophenone dropwise to the mixture of base and diethyl carbonate. |
| 2. Hydrolysis and Decarboxylation: The β-keto ester product can be hydrolyzed to the corresponding β-keto acid, which can then decarboxylate, especially during acidic work-up at elevated temperatures.[5] | - Perform the acidic quench at a low temperature (0-5°C). - Avoid prolonged exposure to strong acids or bases during work-up and purification. | |
| 3. Transesterification: If using sodium ethoxide in a solvent other than ethanol, or if there are other alcohols present, transesterification can occur.[6] | - When using an alkoxide base, match it to the ester group of the product (e.g., use sodium ethoxide for the synthesis of an ethyl ester). | |
| Difficult Product Isolation/Purification | 1. Emulsion Formation during Work-up: The presence of fine solids or viscous oils can lead to persistent emulsions during aqueous extraction. | - Add a small amount of a saturated brine solution to help break the emulsion. - Filter the reaction mixture before extraction to remove any insoluble material. |
| 2. Oily Product that Fails to Crystallize: The presence of impurities can inhibit crystallization. | - Purify the crude product by vacuum distillation or column chromatography before attempting crystallization. - Try different solvent systems for crystallization (e.g., ethanol/water, heptane/ethyl acetate). | |
| Scale-up Issues | 1. Poor Temperature Control: The Claisen condensation is often exothermic, and poor heat dissipation on a larger scale can lead to runaway reactions and increased side product formation.[7][8] | - Use a reactor with efficient heat exchange capabilities. - Control the addition rate of the reagents to manage the exotherm. |
| 2. Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" and incomplete reaction. | - Use an appropriate overhead stirrer and baffle system to ensure good mixing. | |
| 3. Handling of Sodium Hydride: On a large scale, the handling of sodium hydride powder can be hazardous. | - Consider using a dispersion of sodium hydride in mineral oil for easier and safer handling. The mineral oil can be removed during work-up. |
Frequently Asked Questions (FAQs)
Q1: Which base is better for this reaction: sodium hydride or sodium ethoxide?
A1: Both sodium hydride (NaH) and sodium ethoxide (NaOEt) are effective bases for the Claisen condensation.[9]
-
Sodium Hydride: Often preferred for its higher basicity and the fact that it generates hydrogen gas as the only byproduct, which is easily removed. However, it requires careful handling due to its flammability.
-
Sodium Ethoxide: A good choice as it is less hazardous than NaH. It is crucial to use it in ethanol as the solvent to avoid transesterification.
For scale-up, the choice often depends on safety protocols and equipment availability.
Q2: What is the optimal solvent for this reaction?
A2: The choice of solvent is critical and depends on the base used.
-
With sodium hydride , a high-boiling aprotic solvent like tetrahydrofuran (THF) or toluene is commonly used.
-
With sodium ethoxide , absolute ethanol is the required solvent to prevent transesterification.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A typical eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product, being more polar than the starting materials, will have a lower Rf value. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: My final product is a yellow to brown oil. How can I improve the color?
A4: The color is likely due to impurities. Purification by vacuum distillation or column chromatography can yield a pale yellow oil or a low-melting solid. If the product is an oil, attempting crystallization from a suitable solvent system can also help in obtaining a purer, off-white solid.
Q5: What are the key safety precautions for this reaction, especially at scale?
A5:
-
Hydrogen Gas Evolution: When using sodium hydride, the reaction produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and that there are no nearby ignition sources.
-
Exothermic Reaction: The reaction can be highly exothermic. Use a well-controlled addition funnel and have an ice bath readily available to manage the temperature.
-
Quenching: The quenching of the reaction with acid should be done slowly and at a low temperature to control the exotherm and minimize hydrolysis of the product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis. Scale-up will require process safety evaluation and optimization.
Materials:
-
4-Iodoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel, add sodium hydride (1.1 eq) under a nitrogen atmosphere.
-
Add anhydrous THF to the flask to create a slurry.
-
In the addition funnel, prepare a solution of 4-iodoacetophenone (1.0 eq) and diethyl carbonate (3.0 eq) in anhydrous THF.
-
Heat the sodium hydride slurry to reflux (approximately 65-70°C).
-
Slowly add the solution from the addition funnel to the refluxing slurry over 1-2 hours. Vigorous bubbling (hydrogen evolution) will be observed.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until TLC analysis indicates the consumption of the 4-iodoacetophenone.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2M HCl until the pH of the aqueous layer is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pale yellow oil or low-melting solid.
Visualizations
Reaction Mechanism
Caption: Claisen condensation mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
- Gómez, G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
ResearchGate. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]
-
Amanote Research. (2014). Crystal Structure of Ethyl 3-Anili. Retrieved from [Link]
-
Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. (n.d.). Mastering β-keto esters. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl phenylcyanoacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic Procedures. Retrieved from [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
Pharmaceutical Analysis & Qual Assur. (2022). Pharmaceutical Analysis of Handling Raw Materials before Manufacturing. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2016). Raw Material Supply: Many Issues to Manage. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Qualification of Raw Materials for Biopharmaceutical Use. Retrieved from [Link]
-
Academy for Scientific Professionals. (2025). Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
BioPharm International. (2024). The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Claisen Condensation [organic-chemistry.org]
impact of solvent purity on the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Solvent Purity
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate. This valuable β-keto ester is a key building block in medicinal chemistry, particularly for developing imaging agents and other complex pharmaceutical compounds.[1] The success of its synthesis, typically achieved through a Claisen condensation reaction, is exceptionally sensitive to experimental conditions, with solvent purity being a paramount factor.
This document moves beyond standard protocols to explain the causality behind common experimental failures, empowering you to diagnose and resolve issues effectively.
The Synthesis at a Glance: A Mechanistic Overview
The formation of this compound is a classic example of a Claisen condensation. This reaction involves the base-mediated condensation between an ester and another carbonyl compound to form a new carbon-carbon bond.[2] In this specific synthesis, an enolate derived from ethyl acetate attacks an electrophilic 4-iodobenzoyl derivative.
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from an ester like ethyl acetate, forming a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester (or a more reactive acyl donor).
-
Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.[3]
This final product is itself acidic at the α-position and is deprotonated by the alkoxide base. This final, thermodynamically favorable deprotonation step often drives the reaction to completion, necessitating the use of a stoichiometric amount of base.[3]
Caption: Figure 1: Claisen Condensation Mechanism
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, with a direct focus on the role of solvent purity.
Q1: Why is my reaction yield extremely low or nonexistent?
A1: This is the most frequent issue and is almost always traced back to reagent and solvent quality.
-
Cause 1: Base Deactivation. The Claisen condensation requires a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride, LDA).[2][4] These bases are highly reactive and will be instantly quenched by protic impurities, primarily water. If your solvent contains even trace amounts of water, the base will be consumed in an acid-base reaction instead of deprotonating the ester, preventing the formation of the necessary enolate nucleophile.[4]
-
Cause 2: Insufficiently Strong Base. The chosen base must be strong enough to effectively deprotonate the α-carbon of the ester. If the base is weak or has degraded due to improper storage, the initial enolate formation will be inefficient.[4]
Solution:
-
Insist on Anhydrous Solvents: Use freshly opened anhydrous grade solvents or dry your solvents immediately before use. For instance, THF should be distilled from a sodium/benzophenone ketyl indicator.[4]
-
Verify Base Activity: Use fresh, properly stored base. If using sodium hydride, ensure it is a fresh dispersion and handle it under an inert atmosphere.
Q2: My final product is a complex mixture that is difficult to purify. What causes this?
A2: A messy reaction profile often points to side reactions triggered by specific solvent impurities.
-
Cause 1: Transesterification. If you are using an ethyl ester, but your solvent contains other alcohols (e.g., methanol, isopropanol), the base can catalyze a transesterification reaction.[5] This will result in a mixture of methyl, isopropyl, and ethyl esters of your product, which are often very difficult to separate chromatographically.
-
Cause 2: Hydrolysis and Decarboxylation. Water contamination can lead to the hydrolysis of both the starting ester and the final β-keto ester product, forming the corresponding carboxylic acids.[6] The resulting β-keto acid intermediate is often unstable and can decarboxylate, leading to ketone byproducts.[6]
-
Cause 3: Side Reactions with Carbonyl Impurities. Solvents like acetone can be present as impurities. These can participate in competing aldol-type condensation reactions with the desired enolate, leading to a complex mixture of byproducts.
Solution:
-
Match Base to Ester: To prevent transesterification, the alkoxide base should always match the alkoxy group of the ester (e.g., use sodium ethoxide with ethyl esters).[2]
-
Rigorous Solvent Purification: Ensure solvents are free from other alcoholic or carbonyl impurities by using high-purity grades or by purification via distillation.
Q3: The reaction starts, but then seems to stall, leading to incomplete conversion. Why?
A3: This suggests that the reaction equilibrium is not being effectively driven towards the product.
-
Cause: Insufficient Base. The final deprotonation of the β-keto ester product is crucial for driving the reaction to completion.[3] If some of your base was quenched by water in the solvent at the beginning of the reaction, you may not have a full stoichiometric equivalent remaining to deprotonate the product. This allows the reverse reaction to occur, leading to an unfavorable equilibrium and poor conversion.
Solution:
-
Use a Stoichiometric Amount of High-Quality Base: A full equivalent of base relative to the enolizable ester is required.
-
Ensure Anhydrous Conditions: This is critical to prevent the initial loss of base to water. All glassware must be rigorously dried (e.g., oven-dried and cooled under an inert atmosphere).
Troubleshooting Guide: A Systematic Approach
When faced with a failed or low-yielding reaction, a systematic diagnosis is key. Use the following workflow to pinpoint the issue.
Caption: Figure 2: Troubleshooting Workflow
Protocols and Data for Success
Adherence to validated protocols is essential for reproducibility. This section provides quantitative guidelines and a general experimental workflow.
Table 1: Recommended Solvent Purity Specifications
| Solvent | Recommended Grade | Maximum Water Content (ppm) | Key Impurities to Avoid |
| Ethanol | Anhydrous, >99.8% | < 200 | Methanol, Water |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | < 50 | Peroxides, Water |
| Diethyl Ether | Anhydrous, >99.7% | < 50 | Peroxides, Ethanol, Water |
| Toluene | Anhydrous, >99.8% | < 50 | Water, Other aromatic solvents |
Experimental Protocol: General Synthesis
This protocol provides a template for the synthesis. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: Figure 3: General Experimental Workflow
Protocol: Purity Assessment of Final Product
Ensuring the purity of the final this compound is crucial. A combination of techniques is recommended for a comprehensive purity profile.[7]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point. UV detection at a wavelength corresponding to the absorbance of the aromatic ring should be used.
-
Gas Chromatography (GC): Suitable for assessing volatile impurities. A standard non-polar column (e.g., DB-5) can be used. GC coupled with Mass Spectrometry (GC-MS) is powerful for identifying unknown impurities.[7]
-
Quantitative NMR (qNMR): This is a primary method for obtaining a highly accurate and traceable purity value.[7] By integrating the product's signals against a certified internal standard of known concentration, a precise purity can be calculated without relying on response factors.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Side Reactions in γ-Keto Ester Synthesis. Benchchem.
-
Farmer, S. (2014). A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]
- Various Authors. (n.d.). Synthetic studies of β-ketoesters. (Source document not fully specified).
-
MySkinRecipes. (2025). This compound. [Link]
- European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - EP 0937703 A1.
-
Dicks, A. P. (2009). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. ResearchGate. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]
Sources
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- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling in Suzuki reactions of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, with a primary focus on minimizing the formation of homocoupling byproducts.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds. However, the reaction is often plagued by the formation of undesired homocoupled products, which arise from the self-coupling of the boronic acid reagent. This side reaction not only diminishes the yield of the desired biaryl product but also introduces purification challenges due to the structural similarities between the product and the byproduct. This guide will provide a systematic approach to diagnosing and mitigating homocoupling and other potential side reactions in the context of your specific substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in my Suzuki reaction?
A1: The principal culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of your boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[1][2] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) at the start of the reaction can also contribute to this problem.[1]
Q2: I'm observing significant homocoupling of my boronic acid. How can I quickly address this?
A2: The most immediate and impactful step is to ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvent(s) and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the setup and reaction time.[1]
Q3: Can the choice of base influence the extent of homocoupling?
A3: Absolutely. The base is crucial for activating the boronic acid for the transmetalation step.[3] While a base is necessary, very strong bases can sometimes promote side reactions. For substrates with base-sensitive functional groups, like the β-ketoester in your molecule, it is often beneficial to use milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][3]
Q4: My starting material, this compound, seems to be degrading. What could be the cause?
A4: The β-ketoester functional group in your substrate is susceptible to hydrolysis under certain basic conditions, especially in the presence of water and at elevated temperatures. This would lead to the corresponding carboxylic acid. Using milder bases like K₂CO₃ or even potassium fluoride (KF) and avoiding excessively high temperatures can help mitigate this.[3]
Q5: Besides homocoupling, I'm also seeing a byproduct that corresponds to the dehalogenated starting material (Ethyl 3-phenyl-3-oxopropanoate). How can I prevent this?
A5: This side reaction is known as dehalogenation and is more common with reactive aryl halides like iodides. It often occurs via the formation of a palladium-hydride (Pd-H) species. To minimize dehalogenation, you can try using a less reactive boronic acid partner if possible, choosing a bulkier phosphine ligand, or using a non-protic solvent.[4]
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
This section provides a more detailed, step-by-step guide to troubleshooting and optimizing your Suzuki reaction.
The Reaction Atmosphere: Eliminating Oxygen
As established, oxygen is a key contributor to homocoupling. Rigorous exclusion of oxygen is paramount.
-
Protocol: Solvent Degassing
-
Nitrogen/Argon Sparging: Bubble a steady stream of nitrogen or argon gas through your solvent for at least 30 minutes prior to use.
-
Freeze-Pump-Thaw: For more stringent applications, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature under an inert atmosphere.
-
The Palladium Catalyst: Choosing the Right Form
The oxidation state of your palladium source is critical.
-
Pd(0) vs. Pd(II) Sources: Whenever possible, opt for a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If you must use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions promote its rapid reduction to the active Pd(0) species. This is often facilitated by the phosphine ligand or other components in the reaction mixture.
-
Precatalysts: Consider using modern palladium precatalysts, such as those from the Buchwald or Nolan groups. These are designed for clean and efficient generation of the active Pd(0) catalyst.
Ligand Selection: Steric and Electronic Effects
The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps.
-
Bulky, Electron-Rich Ligands: For aryl iodides, bulky and electron-rich phosphine ligands are often beneficial.[5] They can promote the desired reductive elimination step to form your product while sterically hindering the side reactions that lead to homocoupling.
-
Examples: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[5]
-
Base Selection: A Balancing Act
The choice of base is a critical parameter that needs to be optimized, especially with a functionally rich substrate like this compound.
-
Mild Inorganic Bases: These are generally the first choice.
-
K₂CO₃ and K₃PO₄: Often provide a good balance of reactivity and mildness.[1]
-
Cs₂CO₃: A stronger and more soluble inorganic base, often effective in challenging couplings.
-
-
Fluoride Sources:
-
KF: Can be particularly useful for base-sensitive substrates as it activates the boronic acid without significantly increasing the basicity of the medium.[3]
-
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH should be used with caution as they can promote the hydrolysis of the ethyl ester in your substrate.
Solvent System and Temperature
-
Aprotic Solvents: Solvents like dioxane, toluene, or THF are commonly used, often with a small amount of water to aid in dissolving the inorganic base.[4]
-
Temperature Control: Higher temperatures can sometimes increase the rate of side reactions. It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Visualizing the Reaction: Catalytic Cycles
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki coupling cycle and the undesired homocoupling side reaction.
Caption: A simplified pathway for the undesired homocoupling of the boronic acid.
Experimental Protocols: Recommended Starting Points
The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization may be required for your specific boronic acid partner.
Protocol 1: General Conditions with a Buchwald Ligand
This protocol utilizes a modern, highly active catalyst system known to be effective for a broad range of substrates.
| Reagent | Equivalents | Amount (for 1 mmol scale) |
| This compound | 1.0 | 318 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.01 (1 mol % Pd) | 9.2 mg |
| SPhos | 0.02 | 8.2 mg |
| K₃PO₄ | 2.0 | 424 mg |
| 1,4-Dioxane/Water (5:1) | - | 6 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction and may lead to improved yields and reduced side products.
| Reagent | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | 1.0 | 159 mg |
| Arylboronic Acid | 1.5 | 0.75 mmol |
| Pd(PPh₃)₄ | 0.03 (3 mol %) | 17.3 mg |
| K₂CO₃ | 2.0 | 138 mg |
| DMF/Water (4:1) | - | 4 mL |
Step-by-Step Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed DMF/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Troubleshooting Decision Tree
This flowchart provides a logical workflow for addressing common issues.
Caption: A decision tree for troubleshooting homocoupling in the Suzuki reaction.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid. ResearchGate. Available at: [Link].
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link].
-
Use of Base Metals in Suzuki Coupling. Wordpress. Available at: [Link].
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link].
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. Available at: [Link].
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link].
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link].
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link].
-
Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... ResearchGate. Available at: [Link].
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link].
-
Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. ACS Publications. Available at: [Link].
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Available at: [Link].
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ACS Publications. Available at: [Link].
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link].
-
Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. Available at: [Link].
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. NIH. Available at: [Link].
Sources
Technical Support Center: Strategies to Improve the Regioselectivity of Reactions with Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for Ethyl 3-(4-iodophenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The primary challenge in the synthetic application of β-keto esters like this compound is controlling regioselectivity. The molecule's α-proton is acidic, and its removal generates a resonance-stabilized enolate that can react at two different sites: the α-carbon or the enol oxygen. This dual reactivity, known as ambident nucleophilicity, can lead to mixtures of C- and O-functionalized products, complicating synthesis and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you steer your reactions toward the desired constitutional isomer with high selectivity.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying principles and actionable protocols.
Q1: My alkylation reaction is yielding a mixture of C- and O-alkylated products. How can I selectively obtain the C-alkylated product?
A1: This is a classic regioselectivity challenge in enolate chemistry. The ratio of C- to O-alkylation is highly dependent on a number of factors that can be tuned to favor the desired C-C bond formation. [1][2] The formation of the C-alkylated product is often under thermodynamic control, while O-alkylation is typically the kinetically favored pathway.[3][4] To favor the more stable C-alkylated product, you need to establish conditions that allow for equilibration.
Here are the key experimental variables to consider:
-
The Counter-ion: Smaller, "harder" cations like Li⁺ coordinate tightly to the oxygen atom of the enolate. This association blocks the oxygen site, sterically hindering O-alkylation and promoting reaction at the carbon.[5][6] Larger, "softer" cations like K⁺ or Cs⁺ result in a "freer" enolate, which can increase the proportion of O-alkylation.
-
The Solvent: Polar aprotic solvents like THF, dioxane, or DMF are generally preferred for C-alkylation. They effectively solvate the metal cation, but not the enolate anion itself, which keeps the enolate reactive.[3][4] Protic solvents (e.g., ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, reducing its nucleophilicity and thus favoring C-alkylation, but they can also lead to competitive protonation of the enolate.[3][5]
-
The Electrophile (Alkylating Agent): The Hard and Soft Acids and Bases (HSAB) principle is a powerful guide here.[7] The enolate's α-carbon is a "soft" nucleophile, while the oxygen is a "hard" nucleophile. To favor C-alkylation, use a "soft" electrophile. Alkyl iodides and bromides are softer than alkyl chlorides or tosylates.[8]
-
Temperature: Higher temperatures can favor the thermodynamically more stable C-alkylated product by providing the energy needed to overcome the higher activation barrier for C-alkylation and allowing the kinetic O-alkylated product to revert and equilibrate.[4]
Summary of Conditions for C- vs. O-Alkylation:
| Factor | Favors C-Alkylation (Thermodynamic) | Favors O-Alkylation (Kinetic) | Rationale |
| Counter-ion | Li⁺, Mg²⁺ | K⁺, Cs⁺, NR₄⁺ | Tighter coordination of hard cations to oxygen blocks O-alkylation. |
| Solvent | Polar Aprotic (THF, Dioxane) | Polar Protic (HMPA, DMSO) | Aprotic solvents lead to aggregated, less reactive enolates favoring C-alkylation. |
| Electrophile | Soft (e.g., CH₃I, CH₂=CHCH₂Br) | Hard (e.g., (CH₃)₃SiCl, R-OTs) | HSAB Principle: Soft nucleophiles (α-carbon) react with soft electrophiles.[7] |
| Temperature | Higher Temperature (e.g., Room Temp to Reflux) | Low Temperature (e.g., -78 °C) | Allows for equilibration to the more stable thermodynamic product.[4] |
Protocol: Maximizing C-Alkylation of this compound
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous THF. Cool the solution to 0 °C.
-
Base Addition: Add 1.05 equivalents of a strong, non-nucleophilic base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add 1.1 equivalents of a soft alkylating agent (e.g., methyl iodide or benzyl bromide) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Competing C- vs. O-alkylation pathways.
Q2: I am attempting a Suzuki coupling at the iodo-position, but I observe significant decomposition or side reactions involving the β-keto ester.
A2: This is a common issue when performing cross-coupling reactions on substrates that contain acidic protons.[9] The bases typically used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are often strong enough to deprotonate the α-carbon of the β-keto ester.[10] The resulting enolate can complicate the catalytic cycle, potentially leading to undesired side reactions or catalyst inhibition.
Troubleshooting Strategies:
-
Milder Base Selection: The pKa of the α-proton in ethyl acetoacetate is ~11 in DMSO. Using a milder base that is still effective for the Suzuki coupling may be a solution. For instance, potassium fluoride (KF) or weaker phosphate bases can sometimes be sufficient for the transmetalation step without causing complete deprotonation of the keto-ester.[10]
-
Protecting Group Strategy: The most robust solution is to protect the β-keto ester moiety before performing the cross-coupling reaction.[11] An ideal protecting group should be easy to install, stable to the coupling conditions, and easy to remove selectively. A common strategy is to convert the ketone to a ketal or an enol ether.
Protocol: Protection-Coupling-Deprotection Sequence
Step 1: Protection (Enol Ether Formation)
-
Dissolve this compound in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and 1.5 equivalents of ethylene glycol.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected substrate.
Step 2: Suzuki Coupling
-
To a solution of the protected substrate in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[12][13]
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the coupled product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified, coupled product in a mixture of THF and 1M aqueous HCl.
-
Stir the reaction at room temperature until the ketal is cleaved (monitored by TLC).
-
Neutralize the reaction with saturated NaHCO₃ and extract the product with an organic solvent.
-
Dry, concentrate, and purify if necessary to yield the final desired product.
Caption: Protection-Coupling-Deprotection workflow.
Q3: My acylation reaction is exclusively yielding the O-acylated enol ester. How can I promote C-acylation?
A3: Acylation of β-keto esters presents a significant regioselectivity challenge because acylating agents (like acid chlorides or anhydrides) are "hard" electrophiles, which strongly favor reaction at the "hard" oxygen nucleophile of the enolate.[14] Standard conditions often lead exclusively to the O-acylated product.
To achieve C-acylation, the reactivity of the enolate must be modified:
-
Use of Magnesium Enolates: A classic strategy is to form a magnesium chelate. Treating the β-keto ester with a magnesium base, such as magnesium ethoxide (Mg(OEt)₂), forms a tight six-membered chelate. This complex blocks the oxygen atom, forcing the acylating agent to react at the α-carbon.[15]
Protocol: C-Acylation via a Magnesium Enolate
-
Chelate Formation: In a dry flask under an inert atmosphere, suspend magnesium ethoxide (1.1 eq.) in an anhydrous aprotic solvent like THF or diethyl ether.
-
Add the this compound (1.0 eq.) and stir the mixture at room temperature for 1-2 hours to form the magnesium enolate chelate.
-
Acylation: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction by pouring it into cold, dilute acid (e.g., 1M HCl). Extract with an organic solvent, wash, dry, and concentrate.
-
Purification: The resulting β-diketone can be purified by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing C- vs. O-alkylation of the enolate?
A1: The primary guiding principle is the theory of Hard and Soft Acids and Bases (HSAB).[7][16] An enolate is an ambident nucleophile with two reactive sites: the α-carbon and the oxygen.
-
The oxygen atom is a "hard" nucleophilic center because the negative charge is concentrated on a small, highly electronegative atom. It is not easily polarized.
-
The α-carbon atom is a "soft" nucleophilic center because the charge is more diffuse and the carbon atom is more polarizable.
According to the HSAB principle, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[16][17] Therefore, "hard" electrophiles (e.g., silyl chlorides, acyl chlorides, alkyl tosylates) will preferentially react at the oxygen (O-alkylation), while "soft" electrophiles (e.g., alkyl iodides, alkyl bromides, Michael acceptors) will favor reaction at the carbon (C-alkylation).[8][18]
Q2: How does the choice of solvent influence regioselectivity?
A2: The solvent plays a critical role by mediating the state of the enolate and its counter-ion in solution.[3][4]
-
Polar Aprotic Solvents (e.g., THF, Dioxane): These solvents are good at solvating cations but poor at solvating anions. In these solvents, the enolate and its metal counter-ion (e.g., Li⁺, Na⁺) exist as tight ion pairs or larger aggregates.[6] This association shields the oxygen atom, making the carbon atom the more accessible nucleophilic site, thus favoring C-alkylation.
-
Highly Polar Aprotic Solvents (e.g., DMSO, HMPA): These solvents are extremely effective at solvating cations, leading to the dissociation of ion pairs and the formation of a "naked" or "free" enolate.[6] In this state, the reaction is governed more by the inherent charge distribution of the enolate, where the oxygen bears more negative charge, leading to faster reaction at the oxygen (kinetic control) and favoring O-alkylation.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom of the enolate. This solvation deactivates the oxygen nucleophile, leaving the carbon atom as the more reactive site.[5] However, the major drawback is that these solvents can also protonate the enolate, quenching the reaction.
Q3: Can the aryl iodide be used for intramolecular reactions with the enolate, and what factors would control this?
A3: Yes, intramolecular reactions are possible and can be a powerful strategy for constructing cyclic systems. The success and regioselectivity of such a reaction depend on forming a C-C or C-O bond between the enolate and the aryl iodide. This typically requires a transition metal catalyst.
-
Heck-type or Ullmann-type Cyclization: An intramolecular reaction could be promoted using a palladium or copper catalyst. After forming the enolate with a suitable base, a Pd(0) catalyst could undergo oxidative addition into the C-I bond. The resulting arylpalladium(II) species could then undergo reductive elimination with the enolate.
-
Controlling Regioselectivity: The regioselectivity (C- vs. O-attack) in the cyclization would be influenced by factors similar to the intermolecular case, but also by ring strain in the transition state. Baldwin's Rules for ring closure would be highly relevant. For example, forming a 6-membered ring via C-attack (a "6-endo-trig" process if attacking the carbon of the enol double bond) might be favored over the corresponding O-attack depending on the geometry of the transition state. Careful selection of the catalyst, ligands, and base would be critical to control the outcome.
References
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PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
-
University of Liverpool. (n.d.). Lecture 3: Regioselective Formation of Enolates. [Link]
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JoVE. (2023). Video: Regioselective Formation of Enolates. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Fiveable. (n.d.). Alkylation of enolates. [Link]
-
Geerlings, P., et al. (1998). Influence of Alkylating Reagent Softness on the Regioselectivity in Enolate Ion Alkylation. The Journal of Physical Chemistry A. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2008). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. [Link]
-
Wikipedia. (n.d.). HSAB theory. [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase?[Link]
-
Química Orgánica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]
-
Chemistry Stack Exchange. (2014). Regioselective enolate formation. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?[Link]
-
The Journal of Organic Chemistry. (1980). The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent. [Link]
-
Journal of the American Chemical Society. (1979). Regiospecificity in enolate reactions with .alpha.-silyl vinyl ketones. [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Journal of the American Chemical Society. (1996). Chemical Reactivity of Enolate Ions: The Local Hard and Soft Acids and Bases Principle Viewpoint. [Link]
-
Chemistry LibreTexts. (2021). Hard-soft Acids and Bases. [Link]
-
PubMed Central. (2011). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
ResearchGate. (2015). Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions. [Link]
-
PubMed. (2004). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2022). What is the rationale behind selective beta-keto ester formation?[Link]
-
PubMed Central. (2011). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. [Link]
-
Wikipedia. (n.d.). Regioselectivity. [Link]
-
Organic Reactions. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. [Link]
-
SciSpace. (2004). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. [Link]
-
University of Rochester. (n.d.). Protecting Groups. [Link]
-
YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity. [Link]
-
ScienceMadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
Organic Chemistry Portal. (2017). A Cascade Dehydrogenative Cross-Coupling/Annulation Reaction. [Link]
-
RSC Publishing. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]
-
Springer. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Verification of Ethyl 3-(4-iodophenyl)-3-oxopropanoate using ¹H and ¹³C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. In the synthesis of novel chemical entities, even minor structural ambiguities can lead to significant downstream consequences, impacting biological activity, safety, and intellectual property. This guide provides an in-depth analysis of the structural validation of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a versatile building block in medicinal chemistry, using the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Furthermore, we will objectively compare the insights derived from NMR with those from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a holistic perspective on its analytical characterization.
The Central Role of NMR in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the structural elucidation of organic molecules in solution.[2] Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2] For a molecule such as this compound, which possesses a combination of aromatic, keto, and ester functionalities, NMR provides a wealth of data to confirm its precise structure.
This guide will delve into the practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra for this specific compound, explaining the causality behind experimental choices and providing a self-validating framework for analysis.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and the appropriateness of the instrumental parameters. The following protocol is designed to yield high-resolution spectra for this compound.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing properties for a wide range of organic molecules and its relatively simple solvent residual peak.[3]
-
Concentration: Accurately weigh approximately 10-20 mg of high-purity this compound.[4] Dissolve the sample in 0.6-0.7 mL of CDCl₃. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without leading to significant line broadening.[2]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4] If not already present in the deuterated solvent, a small amount can be added.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing. A homogenous solution is crucial for acquiring sharp, well-resolved NMR signals.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | 0 to 220 ppm |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
| Acquisition Time | 4 s | 1 s |
Spectral Analysis: Decoding the Structure of this compound
The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed roadmap to its molecular structure. The presence of the β-keto-ester functionality gives rise to keto-enol tautomerism, which can be observed in the NMR spectrum. For the purpose of this guide, we will focus on the analysis of the major keto tautomer.
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} Molecular structure of this compound.
¹H NMR Spectrum Analysis (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is characterized by distinct signals for the ethyl group and the aromatic protons, as well as a key singlet for the methylene protons situated between the two carbonyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. The typical coupling constant (³J) for an ethyl group is around 7 Hz.[2] |
| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are coupled to the three methyl protons, leading to a quartet. |
| ~4.00 | Singlet | 2H | -CO-CH₂ -CO- | These active methylene protons are situated between two electron-withdrawing carbonyl groups, causing a significant downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |
| ~7.70 | Doublet | 2H | Ar-H (ortho to -CO) | The aromatic protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a lower field. They are coupled to the meta protons, resulting in a doublet. The typical ortho coupling constant (³J) is in the range of 7-9 Hz. |
| ~7.90 | Doublet | 2H | Ar-H (ortho to -I) | The aromatic protons ortho to the iodine atom are also deshielded. Their coupling to the meta protons results in a doublet. |
¹³C NMR Spectrum Analysis (Predicted, 100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group appears at a characteristic upfield position. |
| ~62.0 | -O-CH₂ -CH₃ | The methylene carbon attached to the electronegative oxygen atom is shifted downfield. |
| ~45.0 | -CO-CH₂ -CO- | The methylene carbon flanked by two carbonyl groups is significantly deshielded. |
| ~100.0 | C -I | The carbon atom directly bonded to the iodine atom experiences a deshielding effect, though less pronounced than that of more electronegative halogens. |
| ~129.0 | C H (aromatic, ortho to -I) | Aromatic carbons typically resonate in this region. |
| ~131.0 | C H (aromatic, ortho to -CO) | The electron-withdrawing effect of the carbonyl group deshields these carbons. |
| ~138.0 | C -CO (aromatic) | The quaternary aromatic carbon attached to the carbonyl group. |
| ~168.0 | -O-C =O | The ester carbonyl carbon appears at a characteristic downfield position. |
| ~195.0 | Ar-C =O | The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing at the lowest field. |
To further confirm the assignments, advanced NMR techniques such as DEPT-135, COSY, and HSQC can be employed. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, which would help in distinguishing the methylene carbons from the methyl and methine carbons.[1] COSY would show correlations between coupled protons (e.g., between the ethyl group protons), and HSQC would correlate each proton with its directly attached carbon atom, providing definitive assignments.[5]
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool for complete structure elucidation, other analytical techniques provide complementary information and are often used in conjunction for a comprehensive characterization.
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} Workflow for Structure Validation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (with high resolution MS). Fragmentation patterns provide structural clues. | High sensitivity (picomole to femtomole range), small sample requirement. | Isomers can be difficult to distinguish, does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O, aromatic C-H). | Fast, simple to operate, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
Mass Spectrometry (MS) Insights
In an Electron Ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 318. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl groups. Key expected fragments would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 273, and the formation of the 4-iodobenzoyl cation at m/z 233. The presence of iodine would also be indicated by its characteristic isotopic pattern.
Infrared (IR) Spectroscopy Insights
The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the key functional groups.[6] Strong C=O stretching vibrations would be observed for both the ketone (around 1685 cm⁻¹) and the ester (around 1735 cm⁻¹). The aromatic ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[3] The C-O stretching of the ester would also be prominent in the 1300-1100 cm⁻¹ region.[7]
Conclusion: A Multi-faceted Approach to Structure Validation
The structural validation of this compound is most definitively achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The detailed information on atomic connectivity and chemical environment provided by NMR is unparalleled. However, for a truly robust and self-validating characterization, the integration of data from Mass Spectrometry and Infrared Spectroscopy is highly recommended. MS provides crucial information on molecular weight and fragmentation, while IR offers a rapid confirmation of the presence of key functional groups. By employing this multi-technique approach, researchers can have the utmost confidence in the structural integrity of their synthesized molecules, a critical aspect in the advancement of chemical and pharmaceutical research.
References
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NIST. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. [Link]
-
Bender, M. L. (1954). The Infrared Spectra of Enolate Ions. Journal of the American Chemical Society, 76(23), 5986–5987. [Link]
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Coutts, R. T., & Malicky, J. L. (1973). Mass Spectra of β-Keto Esters. Organic Mass Spectrometry, 7(8), 985-993. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
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University of Arizona. (n.d.). Mass spectrometry. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]
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Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Snytnikova, O. A., et al. (2019). Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. Metabolomics, 15(6), 81. [Link]
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Stanker, L. H., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 16(12), 10323–10336. [Link]
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R Discovery. (n.d.). Ethyl Benzoyl Acetate Research Articles. [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
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LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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NIST. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. [Link]
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A Comparative Guide to the Reactivity of Ethyl 3-(4-halophenyl)-3-oxopropanoates for Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. Aryl halides, in particular, serve as versatile intermediates. This guide provides a comparative analysis of the reactivity of Ethyl 3-(4-iodophenyl)-3-oxopropanoate and its bromo and chloro analogs. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions, maximizing yields, and ultimately accelerating the drug discovery pipeline.
The reactivity of these compounds is fundamentally governed by the nature of the halogen substituent on the phenyl ring. This guide will delve into the electronic and steric effects of iodine, bromine, and chlorine, and how these properties influence the rates and outcomes of key chemical transformations. We will explore their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, as well as in nucleophilic substitution and ketone reduction reactions.
This document is intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of established chemical principles and experimental observations, designed to provide a practical framework for making informed decisions in the laboratory.
The Decisive Role of the Halogen: A Reactivity Overview
The reactivity of aryl halides in many common reactions follows a well-established trend: I > Br > Cl.[1][2][3] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond strength and the leaving group ability of the halide. The C-I bond is the longest and weakest, making it the most susceptible to cleavage, while the C-Cl bond is the shortest and strongest.[4]
This trend is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[1] The weaker C-I bond facilitates a faster oxidative addition compared to the C-Br and C-Cl bonds, leading to significantly higher reaction rates for the iodo analog.[5]
The electronic nature of the halogen substituents also plays a role, albeit a more complex one. Halogens are inductively electron-withdrawing but are also capable of resonance electron donation. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.[6][7][8][9][10] For para-substituents, the σp values are +0.18 for I, +0.23 for Br, and +0.23 for Cl, indicating a net electron-withdrawing effect for all three.[6] This electron-withdrawing character can influence the electrophilicity of the aromatic ring and the reactivity of the ketone carbonyl group.
Comparative Reactivity in Key Transformations
To provide a clear comparison, the following sections will discuss the relative reactivity of this compound and its bromo and chloro analogs in three fundamental reaction types.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[1][11] In a comparative study, the iodo derivative consistently demonstrates the highest reactivity.
| Aryl Halide | Relative Reactivity | Typical Catalyst System |
| This compound | Highest | Pd(PPh₃)₄ |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Intermediate | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Lowest | Pd(OAc)₂/specialized ligand (e.g., SPhos) |
Table 1: Relative Reactivity in Suzuki-Miyaura Coupling.
The superior performance of the iodo compound allows for milder reaction conditions, often with lower catalyst loadings and shorter reaction times. While the bromo analog is also a competent substrate, the chloro analog is significantly less reactive and typically requires more specialized and often more expensive catalyst systems to achieve comparable yields.[5] In some cases, the difference in reactivity can be exploited for selective cross-coupling reactions on molecules bearing multiple different halogen atoms.[2]
Nucleophilic Aromatic Substitution (SNAr)
While nucleophilic aromatic substitution is generally challenging for simple aryl halides, the presence of the electron-withdrawing keto-ester moiety in our compounds of interest can facilitate this reaction under certain conditions. The reactivity order in SNAr reactions is also influenced by the halogen. Although the C-F bond is the strongest, fluoride is the best leaving group in this specific reaction due to its ability to stabilize the negative charge in the Meisenheimer complex intermediate. However, for the heavier halogens, the leaving group ability (I > Br > Cl) becomes the dominant factor.[4]
| Aryl Halide | Relative Reactivity in SNAr | Key Influencing Factor |
| This compound | Highest | Excellent leaving group ability of iodide |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Intermediate | Good leaving group ability of bromide |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Lowest | Poor leaving group ability of chloride |
Table 2: Theoretical Relative Reactivity in Nucleophilic Aromatic Substitution.
It is important to note that for these specific substrates, palladium-catalyzed cross-coupling reactions are generally the preferred method for introducing new substituents to the aromatic ring.[12]
Reduction of the Ketone Carbonyl
The reduction of the ketone functionality to a secondary alcohol is another important transformation for these molecules. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The nature of the halogen substituent can have a subtle electronic influence on the reactivity of the carbonyl group.
The electron-withdrawing nature of the halogens (as indicated by their positive Hammett σp values) increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by a hydride reagent.[6][8] However, the differences in the σp values between I, Br, and Cl are relatively small, suggesting that the variation in reactivity for ketone reduction will likely be less pronounced compared to reactions involving the C-X bond.
| Aryl Halide | Hammett Constant (σp) | Predicted Effect on Carbonyl Reactivity |
| This compound | +0.18 | Slightly less activated than bromo/chloro analogs |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | +0.23 | Increased electrophilicity |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | +0.23 | Increased electrophilicity |
Table 3: Electronic Effects of Halogens on Ketone Reactivity.
In practice, for many synthetic applications, the choice of reducing agent and reaction conditions will have a more significant impact on the outcome of the reaction than the subtle electronic differences between the halo-substituents.[13][14][15]
Experimental Protocols
To provide a practical basis for comparison, a generalized protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is intended as a starting point and may require optimization for specific substrates and desired outcomes.[5]
Protocol: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using this compound, Ethyl 3-(4-bromophenyl)-3-oxopropanoate, and Ethyl 3-(4-chlorophenyl)-3-oxopropanoate under identical conditions.
Materials:
-
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Reaction vials
-
Magnetic stir bars
-
Heating block or oil bath
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (2 equivalents), and a magnetic stir bar to three separate reaction vials.
-
Addition of Reactants: To each vial, add phenylboronic acid (1.2 equivalents). Then, to the first vial add this compound (1 equivalent), to the second vial add Ethyl 3-(4-bromophenyl)-3-oxopropanoate (1 equivalent), and to the third vial add Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (1 equivalent).
-
Addition of Solvent: To each vial, add a 10:1 mixture of toluene and water to achieve a concentration of 0.1 M with respect to the aryl halide.
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath at 80 °C.
-
Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.
-
Analysis: Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the extracted samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting aryl halide and the formation of the product.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Workflow for the comparative experimental analysis.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and its bromo and chloro analogs has significant implications for synthetic strategy and efficiency. The iodo derivative is unequivocally the most reactive in palladium-catalyzed cross-coupling reactions, allowing for more facile and efficient C-C bond formation. While the bromo analog remains a viable and often more cost-effective option, the chloro analog presents considerable challenges due to its low reactivity. The electronic effects of the halogens on the reactivity of the ketone carbonyl are more subtle and generally of less practical consequence than their impact on reactions at the C-X bond.
By understanding these fundamental differences in reactivity, researchers can make more strategic decisions in the design and execution of synthetic routes, ultimately contributing to the more rapid and efficient development of new pharmaceutical agents.
References
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (n.d.). Retrieved from
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
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Hammett parameters for halogen substituents.. (n.d.). ResearchGate. Retrieved from [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (2017). Inorganic Chemistry Frontiers. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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A survey of Hammett substituent constants and resonance and field parameters. (n.d.). SciSpace. Retrieved from [Link]
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Hammett equation. (2023, November 26). In Wikipedia. Retrieved from [Link]
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Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (2017). ResearchGate. Retrieved from [Link]
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Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. (2025, August 9). ResearchGate. Retrieved from [Link]
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Aryl Halide Reactivity Comparison. (n.d.). Scribd. Retrieved from [Link]
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Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Comparison of reactivity of different aryl halides (a) The predicted... (n.d.). ResearchGate. Retrieved from [Link]
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63131-30-6 | this compound. (n.d.). Alachem Co., Ltd.. Retrieved from [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). BMC Chemistry. Retrieved from [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009, March 9). The Journal of Organic Chemistry. Retrieved from [Link]
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selective nucleophilic substitution. (2023, September 10). Reddit. Retrieved from [Link]
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Ethyl 3-(4-bromophenyl)-3-oxopropanoate (C11H11BrO3). (n.d.). PubChemLite. Retrieved from [Link]
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Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. (n.d.). PubChem. Retrieved from [Link]
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Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. (2023, November 30). MDPI. Retrieved from [Link]
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The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Master Organic Chemistry. Retrieved from [Link]
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The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄. (2013, December 20). PubMed. Retrieved from [Link]
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Ethyl 3-(4-bromophenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved from [Link]
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Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved from [Link]
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comparative study of different palladium catalysts for cross-coupling with Ethyl 3-(4-iodophenyl)-3-oxopropanoate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the formation of carbon-carbon bonds.[1][2] The ability to selectively and efficiently couple molecular fragments has revolutionized the synthesis of complex molecules, from life-saving drugs to advanced organic materials.[3][4] The substrate at the heart of this guide, Ethyl 3-(4-iodophenyl)-3-oxopropanoate, serves as an excellent model system. Its aryl iodide moiety provides a reactive handle for a variety of powerful transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.
This guide provides a comparative analysis of common palladium catalyst systems for these key reactions. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, the influence of ligands, and the practical outcomes of these choices, supported by comparative experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic system for their synthetic challenges.
The Foundational Chemistry: Palladium Catalytic Cycles
At the core of these transformations are elegant catalytic cycles revolving around palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding these fundamental steps—oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination or β-hydride elimination—is critical to troubleshooting and optimizing reactions.
The Suzuki-Miyaura Coupling: Forging Biaryl Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds, valued for its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based byproducts.[2][6]
Mechanistic Overview
The reaction begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. Following this, a base activates the organoboron reagent to form a boronate complex, which then undergoes transmetalation with the Pd(II) complex. The final step, reductive elimination, forms the desired biaryl product and regenerates the active Pd(0) catalyst.[6][7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Catalyst Performance
To evaluate different catalysts, this compound was coupled with phenylboronic acid under varied conditions.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| PdCl₂(dppf) (2 mol%) | Cs₂CO₃ | Dioxane/H₂O | 80 | 4 | 96 |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
Data Analysis & Causality:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, reliable "workhorse" catalyst.[8][9] It is a pre-formed Pd(0) complex, which can directly enter the catalytic cycle. However, it often requires higher temperatures and longer reaction times, and the excess triphenylphosphine ligand in solution can sometimes slow down the reaction by competing for coordination sites.[10]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)): This pre-catalyst is highly efficient. The dppf ligand possesses a large "bite angle," which is believed to promote the reductive elimination step, accelerating catalyst turnover.[11] The Pd(II) center is readily reduced in situ to the active Pd(0) species. This system allows for lower catalyst loadings and significantly shorter reaction times.[12][13]
-
Palladium(II) Acetate (Pd(OAc)₂) with a Buchwald Ligand (SPhos): This combination represents a modern, highly active catalytic system. Bulky, electron-rich dialkylbiarylphosphine ligands like SPhos are designed to accelerate both the oxidative addition and reductive elimination steps.[14] This allows for the coupling of even challenging substrates, often at lower temperatures or with extremely high efficiency, as reflected in the rapid reaction time.
Experimental Protocol: High-Yield Suzuki Coupling via PdCl₂(dppf)
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL). The use of a base is crucial for the transmetalation step.[6]
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
The Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction is a powerful tool for forming a substituted alkene by coupling an aryl halide with an alkene.[1][15] It proceeds without the need for an organometallic reagent, making it an atom-economical choice.
Mechanistic Overview
The cycle initiates with oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which releases the substituted alkene product and forms a hydridopalladium(II) species. A base is then required to regenerate the Pd(0) catalyst.[15][16][17]
Caption: The catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Comparative Catalyst Performance
This compound was coupled with ethyl acrylate to assess catalyst performance.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 100 | 6 | 92 |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Acetonitrile | 80 | 10 | 78 |
| "Ligandless" Pd(OAc)₂ (2 mol%) | DIPEA | NMP | 120 | 8 | 88 |
Data Analysis & Causality:
-
Palladium(II) Acetate (Pd(OAc)₂): Often used with phosphine ligands, Pd(OAc)₂ is a common and effective pre-catalyst that is reduced in situ to Pd(0).[17] In combination with a suitable base and solvent, it provides high yields.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): While effective, this catalyst can be less efficient for Heck reactions compared to systems starting with Pd(II) precursors. The stable 18-electron complex must first dissociate ligands to become active, a process which can be slow.[17]
-
"Ligandless" Heck Reaction: This term refers to reactions run without added phosphine or N-heterocyclic carbene (NHC) ligands.[18] It is believed that the solvent, substrate, or base can act as weak ligands, or that highly active, transient anionic palladium species are formed.[18][19][20] These conditions often require higher temperatures but can be very effective and avoid costly, air-sensitive ligands.[21]
Experimental Protocol: Efficient Heck Coupling using Pd(OAc)₂
-
Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), ethyl acrylate (1.5 mmol, 1.5 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Solvent and Base: Add N,N-dimethylformamide (DMF, 4 mL) followed by triethylamine (Et₃N, 2.0 mmol, 2.0 equiv). The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[15]
-
Reaction: Seal the tube and heat the mixture to 100 °C for 6 hours.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the trans-substituted alkene product.
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[22][23] The resulting arylalkyne motif is prevalent in pharmaceuticals, natural products, and organic materials.[22]
Mechanistic Overview
The reaction typically involves two interconnected catalytic cycles.[23] In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product and regenerates Pd(0). The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by coordination with a Cu(I) salt (typically CuI) to form the crucial copper acetylide species that participates in the transmetalation.[22][24]
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Comparative Catalyst Performance
The coupling of this compound with phenylacetylene was investigated.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (1 mol%) | Et₃N | THF | RT | 3 | 94 |
| Pd(PPh₃)₄ (5 mol%) | CuI (2.5 mol%) | Diisopropylamine | THF | RT | 3 | 91 |
| Copper-Free: Pd(OAc)₂ (2 mol%) + dppf (2.2 mol%) | None | TBAA | NMP | RT | 6 | 89 |
Data Analysis & Causality:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) / CuI: This is a highly effective and common system.[23][24] The Pd(II) is reduced in situ, and the copper(I) co-catalyst dramatically increases the rate of the reaction, allowing it to proceed efficiently at room temperature.[22]
-
Pd(PPh₃)₄ / CuI: Similar to the system above, this pre-formed Pd(0) catalyst is also very effective. The choice between Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ is often one of convenience and air stability, with the Pd(II) complex being more stable.[23]
-
Copper-Free Sonogashira: The use of a copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[22] Copper-free conditions have been developed to avoid this side reaction.[4] These systems often require a different base (like tetra-n-butylammonium acetate, TBAA) and a chelating ligand like dppf, and may proceed via a different mechanism, possibly involving a Pd-Pd transmetalation.[25] While effective, they can sometimes be slower than their copper-catalyzed counterparts.[22]
Experimental Protocol: Classic Sonogashira Coupling
-
Setup: To a flask under an inert (nitrogen or argon) atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).[24][26]
-
Solvent and Reagents: Add anhydrous THF (5 mL) and triethylamine (Et₃N, 3 mL). The amine serves as both the base and a co-solvent.[27]
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 3 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove solids. Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the arylalkyne product.
Overall Workflow and Concluding Recommendations
The successful execution of any cross-coupling reaction relies on a systematic and rigorous workflow, from careful setup under an inert atmosphere to diligent monitoring and purification.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Catalyst Selection Summary:
-
For Reliability and High Yield in Suzuki Coupling: PdCl₂(dppf) offers an excellent balance of high reactivity, lower catalyst loading, and shorter reaction times compared to the classic Pd(PPh₃)₄. For maximum activity, especially with challenging substrates, a Buchwald ligand system is the state-of-the-art.
-
For Atom Economy in Heck Reactions: Pd(OAc)₂ provides a cost-effective and highly efficient route. Exploring "ligandless" conditions can further reduce costs, though it may require higher temperatures and more rigorous optimization.
-
For Rapid and Efficient Alkyne Coupling: The classic Pd(PPh₃)₂Cl₂ / CuI system for the Sonogashira reaction remains the gold standard for its speed and effectiveness at room temperature. If alkyne homocoupling is a concern, a well-optimized copper-free protocol should be employed.
Ultimately, the choice of catalyst is a multi-faceted decision, balancing the need for reactivity and yield against considerations of cost, operational simplicity, and the potential for side reactions. This guide serves as a starting point, grounding your experimental design in mechanistic understanding and proven performance.
References
- Sonogashira coupling - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
- Heck Reaction Mechanism - BYJU'S.
- Tetrakis(triphenylphosphine)palladium(0) - Wikipedia.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Sonogashira Coupling | NROChemistry.
- Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
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A Comparative Guide to the Biological Activity of Ethyl 3-(4-iodophenyl)-3-oxopropanoate Derivatives
In the landscape of modern drug discovery, the exploration of versatile chemical scaffolds is paramount to identifying novel therapeutic agents. Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a β-ketoester, serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of the 4-iodophenyl moiety offers a unique handle for further functionalization and is known to contribute to the biological activity of various molecules. This guide provides a comparative analysis of the biological activities of prominent derivatives synthesized from this core structure, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented herein is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource to guide their investigations.
The Versatile Precursor: this compound
This compound is a key building block in organic synthesis. Its β-ketoester functionality allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of heterocyclic systems such as pyrazoles, chalcones, and thiazoles. The iodinated phenyl ring not only influences the electronic properties of the resulting derivatives but also provides a site for further chemical modifications, such as cross-coupling reactions, to generate a library of analogues with diverse biological profiles.
Anticancer Activity of Pyrazole Derivatives
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer effects.[1] The synthesis of pyrazole derivatives from this compound can be achieved through condensation reactions with hydrazine derivatives.
Structure-Activity Relationship and Comparative Efficacy
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases, interfere with DNA replication, or induce apoptosis.[2][3][4] The substitution pattern on the pyrazole and phenyl rings plays a crucial role in determining their cytotoxic potency and selectivity against different cancer cell lines.
For instance, studies on various pyrazole derivatives have demonstrated significant activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cell lines.[5][6] The presence of a 4-iodophenyl group can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and target engagement.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylpyrazole Analogue A | MCF-7 (Breast Cancer) | 5.21 | [2] |
| Phenylpyrazole Analogue B | A549 (Lung Cancer) | 8.0 | [6] |
| Phenylpyrazole Analogue C | HCT-116 (Colon Cancer) | 6.53 | [5] |
| Doxorubicin (Control) | MCF-7 | 0.5-1.0 | [7] |
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many pyrazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One common mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4] By blocking CDK activity, these compounds can induce cell cycle arrest, preventing cancer cells from dividing. Furthermore, some pyrazoles have been shown to induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins.[2]
Figure 1: Simplified signaling pathway for the anticancer action of pyrazole derivatives.
Antimicrobial Activity of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biologically active compounds.[1] They can be synthesized from this compound by first converting it to 4-iodoacetophenone, which is then condensed with a suitable benzaldehyde derivative (Claisen-Schmidt condensation).[8]
Structure-Activity Relationship and Comparative Efficacy
The antimicrobial properties of chalcones are influenced by the substituents on both aromatic rings. The presence of electron-withdrawing groups, such as halogens, or electron-donating groups, such as hydroxyl or methoxy groups, can significantly modulate their activity against both Gram-positive and Gram-negative bacteria.[9]
The 4-iodophenyl moiety in chalcones derived from the topic compound is an electron-withdrawing group that can contribute to their antimicrobial potency.
| Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4-Iodophenyl Chalcone A | Staphylococcus aureus | 19.5 | [10] |
| 4-Iodophenyl Chalcone B | Escherichia coli | 16 | [9] |
| Ciprofloxacin (Control) | Staphylococcus aureus | 22-28 | [10] |
| Ciprofloxacin (Control) | Escherichia coli | 25-33 | [10] |
Table 2: Comparative Antimicrobial Activity of Chalcone Derivatives. The zone of inhibition is a measure of the effectiveness of a compound in inhibiting bacterial growth.
Mechanism of Action: Targeting Bacterial Enzymes
One of the proposed mechanisms for the antibacterial action of chalcones involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[11] DNA gyrase is a topoisomerase that is crucial for bacterial DNA replication and repair. By inhibiting this enzyme, chalcones can disrupt these vital processes, leading to bacterial cell death.
Figure 2: Experimental workflow for assessing antimicrobial activity.
Anti-inflammatory Activity of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. They are known to possess a wide range of biological activities, including anti-inflammatory properties.[12] The synthesis of thiazole derivatives can be achieved from this compound through various synthetic routes, often involving cyclization with a sulfur-containing reagent.
Structure-Activity Relationship and Comparative Efficacy
The anti-inflammatory activity of thiazole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation.[13] The nature and position of substituents on the thiazole and phenyl rings are critical for their inhibitory potency and selectivity.
| Derivative Class | Enzyme Target | IC50 (µM) | Reference |
| Thiazole Analogue X | COX-2 | 0.28 | [14] |
| Thiazole Analogue Y | COX-2 | 0.77 | [14] |
| Celecoxib (Control) | COX-2 | 0.045 | [15] |
Table 3: Comparative Anti-inflammatory Activity of Thiazole Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The primary mechanism by which many thiazole-based anti-inflammatory agents work is through the inhibition of COX-2.[13] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins and thereby alleviate inflammatory symptoms.
Figure 3: Mechanism of action for anti-inflammatory thiazole derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.[15][19]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[20]
Protocol:
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and the test compounds.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Detection: Measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay that measures prostaglandin E2 (PGE2) levels.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented in this guide highlight the potential of pyrazole, chalcone, and thiazole derivatives in these therapeutic areas. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to optimize biological activity and selectivity.
Future research should focus on the synthesis of a broader range of derivatives, exploring various substituents on the heterocyclic and phenyl rings to further refine their pharmacological profiles. In-depth mechanistic studies are also crucial to fully elucidate their modes of action and identify specific molecular targets. Ultimately, the continued investigation of these compounds holds significant promise for the discovery of new and effective drugs to address unmet medical needs.
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A Cost-Benefit Analysis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate in Multi-Step Synthesis: A Comprehensive Guide for Researchers
In the intricate landscape of multi-step organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, cost-effectiveness, and the overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a versatile building block, particularly in the context of palladium-catalyzed cross-coupling reactions and radiolabeling applications. We will objectively compare its performance with its bromo- and chloro-analogs, supported by experimental data and established chemical principles, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound stands out as a valuable reagent in multi-step synthesis due to the unique reactivity of the carbon-iodine bond. While it is generally the most expensive among its halogenated counterparts (iodo, bromo, and chloro derivatives), its superior performance in cross-coupling reactions often justifies the initial cost. The significantly lower bond dissociation energy of the C-I bond leads to faster reaction times, milder reaction conditions, and often higher yields, which can translate to overall cost savings in terms of energy, catalyst loading, and purification efforts. Furthermore, the presence of the iodine atom opens up unique applications in the synthesis of radiolabeled compounds for imaging and therapeutic purposes, a benefit not offered by its bromo and chloro analogs.
The Critical Role of the Halogen in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide in these reactions is paramount and generally follows the trend: I > Br > Cl . This is a direct consequence of the carbon-halogen bond dissociation energy.
dot graph TD; A[Reactivity Trend in Cross-Coupling] --> B{I > Br > Cl}; B --> C[Decreasing Bond Dissociation Energy]; C --> D[Facilitated Oxidative Addition]; D --> E[Milder Reaction Conditions & Lower Catalyst Loading]; E --> F[Higher Yields & Faster Reactions]; subgraph Cost Implication G(Cost per gram) --> H{Iodo > Bromo > Chloro}; end F --> I{Potential for Overall Lower Process Cost}; H --> I;
end
Figure 1: Relationship between reactivity and cost for aryl halides in cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The choice of the aryl halide significantly impacts the reaction conditions and outcomes.
| Aryl Halide | Typical Catalyst Loading | Reaction Temperature | Reaction Time | Typical Yield |
| This compound | 1-3 mol% | Room Temp. to 80 °C | 1-6 hours | >90% |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 3-5 mol% | 80-110 °C | 6-24 hours | 70-85% |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | >5 mol% with specialized ligands | >110 °C | 12-48 hours | 50-70% |
Table 1: Representative comparison of reaction parameters for the Suzuki-Miyaura coupling of Ethyl 3-(4-halophenyl)-3-oxopropanoates with phenylboronic acid. Data is compiled from general trends in Suzuki-Miyaura reactions of analogous aryl halides.
The higher reactivity of the iodo-compound allows for the use of lower catalyst loadings and milder reaction conditions, which not only saves on the cost of the palladium catalyst and energy but also can be crucial for the stability of complex molecules with sensitive functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium acetate and triphenylphosphine.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Performance in Heck Coupling: A Similar Trend
The Heck reaction, which couples an aryl halide with an alkene, shows a similar reactivity trend. The use of this compound generally leads to higher yields and requires less forcing conditions compared to its bromo and chloro analogs.
| Aryl Halide | Typical Catalyst Loading | Reaction Temperature | Reaction Time | Typical Yield |
| This compound | 1-3 mol% | 80-100 °C | 2-8 hours | >85% |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 3-5 mol% | 100-120 °C | 8-24 hours | 65-80% |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | >5 mol% with specialized ligands | >120 °C | 18-48 hours | 40-60% |
Table 2: Representative comparison of reaction parameters for the Heck coupling of Ethyl 3-(4-halophenyl)-3-oxopropanoates with an alkene (e.g., styrene). Data is compiled from general trends in Heck reactions of analogous aryl halides.
The Unique Advantage: Application in Radiolabeling
A significant benefit of using this compound is its direct applicability in the synthesis of radioiodinated compounds. The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), which is a powerful tool in the development of diagnostic imaging agents (SPECT and PET) and radiotherapeutics. This is a unique advantage that the bromo and chloro analogs do not offer.
The synthesis of radioiodinated tracers often involves the iododestannylation of a trialkyltin precursor or the direct electrophilic or nucleophilic radioiodination of an appropriate precursor. The presence of the stable iodine atom in this compound allows for its use as a precursor in isotopic exchange reactions or as a reference standard in the development of new radiopharmaceuticals.
Conceptual Protocol: Radioiodination via Isotopic Exchange
This is a conceptual protocol and requires handling in a licensed radiochemistry facility.
Materials:
-
This compound
-
Radioactive sodium iodide (e.g., Na¹²⁵I)
-
Copper(I) catalyst (e.g., CuI)
-
A suitable solvent (e.g., DMF)
Procedure:
-
In a shielded vial, dissolve this compound in the solvent.
-
Add the radioactive sodium iodide solution.
-
Add the copper(I) catalyst.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for a specific duration.
-
Monitor the incorporation of the radioisotope by radio-TLC or radio-HPLC.
-
Purify the radiolabeled product using HPLC.
dot graph TD; subgraph "Precursor" A["this compound"]; end subgraph "Radioiodination" B["+ Na¹²⁵I"]; C["Cu(I) catalyst, heat"]; A -- B --> C; end subgraph "Product" D["Ethyl 3-(4-[¹²⁵I]iodophenyl)-3-oxopropanoate"]; end subgraph "Application" E["SPECT/PET Imaging Agent Precursor"]; end C --> D --> E;
end
Figure 3: Conceptual workflow for radioiodination.
Cost Analysis: A Holistic Perspective
While the upfront cost of this compound is higher than its bromo and chloro counterparts, a comprehensive cost analysis must consider the entire synthetic process.
| Factor | This compound | Ethyl 3-(4-bromophenyl)-3-oxopropanoate | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate |
| Reagent Cost | High | Medium | Low |
| Catalyst Cost | Low (lower loading) | Medium | High (higher loading, specialized ligands) |
| Energy Cost | Low (milder conditions) | Medium | High (higher temperatures) |
| Time Cost | Low (faster reactions) | Medium | High (slower reactions) |
| Purification Cost | Potentially lower (cleaner reactions) | Medium | Potentially higher (more side products) |
| Overall Process Cost | Potentially Lower | Medium | Potentially Higher |
Table 3: Qualitative cost-benefit analysis of using different Ethyl 3-(4-halophenyl)-3-oxopropanoates in multi-step synthesis.
The potential for lower overall process costs with the iodo-compound arises from savings in catalyst, energy, and time, as well as potentially simpler purification procedures due to higher reaction efficiency and fewer side products.
Conclusion and Recommendations
The choice between this compound and its halogenated analogs is a strategic one that depends on the specific goals of the synthesis.
-
For rapid, high-yielding cross-coupling reactions under mild conditions, especially in complex syntheses with sensitive functional groups, this compound is the superior choice. The higher initial cost is often offset by savings in other areas of the process.
-
For applications requiring the introduction of a radioactive iodine isotope for imaging or therapeutic purposes, the iodo-compound is indispensable.
-
For large-scale, cost-driven syntheses where reaction efficiency is less critical and more forcing conditions are acceptable, the bromo- or even the chloro-analog may be more economical. However, this requires careful optimization of the reaction conditions and may necessitate the use of more expensive and specialized catalyst systems for the chloro-analog.
Ultimately, a thorough evaluation of the entire synthetic route, including reagent costs, reaction conditions, and purification requirements, will guide the most informed and cost-effective decision.
References
- A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided here.
A Senior Scientist's Guide to Strategic 4-Iodophenyl Moiety Introduction: A Comparative Analysis of Reagents Beyond Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Introduction: The Strategic Importance of the 4-Iodophenyl Group
In the landscape of modern drug discovery and materials science, the 4-iodophenyl moiety stands out as a uniquely versatile building block. Its utility extends far beyond that of a simple halogenated aromatic ring. The iodine atom serves as a powerful and highly reactive "handle" for a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of molecular complexity, a critical advantage in the synthesis of compound libraries for lead optimization. The C-I bond's relatively low bond dissociation energy makes it significantly more reactive than its bromide or chloride counterparts, often enabling reactions to proceed under milder conditions with lower catalyst loadings.[1]
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a common and effective reagent for embedding this moiety into a molecular scaffold. It provides a pre-packaged system containing both the reactive aryl iodide handle and a β-keto ester functionality, whose acidic α-protons allow for facile enolate formation and subsequent elaboration. However, reliance on a single building block can be synthetically constraining. The specific reactivity of the β-keto ester may not be compatible with all substrates, or alternative synthetic strategies may offer a more convergent and efficient route to the desired target.
This guide provides an in-depth comparison of alternative reagents and strategies for introducing the 4-iodophenyl moiety. We will move beyond a simple one-to-one replacement and instead explore different bond-forming strategies, providing the experimental context and data necessary for researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic planning.
The Benchmark: Understanding the Utility of this compound
Before exploring alternatives, it is crucial to understand the benchmark's strengths and weaknesses. This β-keto ester is a bifunctional building block.
-
Active Methylene Reactivity : The methylene group (C2) is flanked by two carbonyl groups, rendering its protons acidic (pKa ≈ 11 in DMSO). Treatment with a mild base generates a stabilized enolate, a potent carbon nucleophile for alkylation, acylation, and condensation reactions.[2]
-
Aryl Iodide Handle : The iodide at the 4-position of the phenyl ring is a prime substrate for transition-metal-catalyzed cross-coupling, enabling the formation of new C-C, C-N, and C-O bonds.
This dual reactivity allows for a synthetic sequence where the β-keto ester is first used to construct a carbon skeleton, and the aryl iodide is subsequently used as a coupling point. However, the conditions required for enolate chemistry may not be tolerated by other functional groups in a complex molecule, necessitating a broader toolkit of reagents.
Alternative Strategies for 4-Iodophenylation
We will evaluate four primary alternative strategies, each forming a different type of bond to the 4-iodophenyl ring and offering distinct advantages in terms of scope, conditions, and starting material compatibility.
Strategy 1: Direct Acylation via 4-Iodobenzoyl Chloride
This is the most direct alternative for synthesizing 4-iodophenyl ketones and β-dicarbonyl compounds. Instead of starting with the pre-formed β-keto ester, one can construct it by acylating a suitable enolate with 4-iodobenzoyl chloride.
Principle & Mechanism: This strategy involves the nucleophilic acyl substitution of an enolate (or equivalent nucleophile) on the highly electrophilic carbonyl carbon of 4-iodobenzoyl chloride. The reaction is typically driven to completion by the formation of a stable chloride salt. For active methylene compounds, a base is used to generate the nucleophilic enolate.
Performance & Scope: This method is highly effective for acylating a wide range of carbon nucleophiles, including malonic esters, acetoacetic esters, and simple ketone enolates.[2] The use of Lewis acids, such as Ytterbium(III) triflate [Yb(OTf)₃], can catalyze Friedel-Crafts acylations on electron-rich arenes, providing another route to 4-iodophenyl ketones.[3][4][5] Yb(OTf)₃ is noted for its high catalytic activity, stability, and reusability.[4][6]
Advantages:
-
Directness: Excellent for creating 1,3-dicarbonyl systems bearing the 4-iodophenyl group.
-
Versatility: Can be used with a wide variety of enolates and carbon nucleophiles.
-
Availability: 4-Iodobenzoyl chloride is a readily available starting material.
Disadvantages:
-
Harshness: The generation of HCl as a byproduct may not be suitable for acid-sensitive substrates.
-
Stoichiometric Base: Often requires at least a stoichiometric amount of base for enolate formation.
Representative Experimental Protocol: Acylation of Diethyl Malonate
-
To a stirred, cooled (0 °C) solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of 4-iodobenzoyl chloride (1.05 eq.) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategy 2: Palladium-Catalyzed Cross-Coupling via 4-Iodophenylboronic Acid
The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming aryl-aryl or aryl-vinyl bonds.[7] Using 4-iodophenylboronic acid as the coupling partner offers a highly reliable and functional-group-tolerant approach.
Principle & Mechanism: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the palladium catalyst into the C-I bond of an aryl/vinyl halide/triflate partner; (2) Transmetalation where the 4-iodophenyl group is transferred from the boron atom to the palladium center; and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[7]
Performance & Scope: The reactivity of the C-I bond is a significant advantage. The general reactivity trend for aryl halides in the rate-determining oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[1] This means reactions involving aryl iodides (as the coupling partner for 4-iodophenylboronic acid) or 4-iodophenylboronic acid itself (coupling with an aryl bromide, for example) often proceed faster, at lower temperatures, and with lower catalyst loadings than their bromide or chloride counterparts.[1] The reaction tolerates a vast array of functional groups and has been used extensively in complex molecule synthesis.[8]
Advantages:
-
High Reliability & Yield: One of the most robust C-C bond-forming reactions.
-
Mild Conditions: The high reactivity of the C-I bond allows for milder conditions.
-
Exceptional Functional Group Tolerance: Compatible with esters, ketones, amides, nitriles, etc.
-
Commercial Availability: A vast array of boronic acids and coupling partners are available.
Disadvantages:
-
Requires Pre-functionalization: Both coupling partners must be synthesized beforehand (e.g., as a halide and a boronic acid).
-
Cost: Palladium catalysts and some complex ligands can be expensive, although catalyst loadings are typically low.
Representative Experimental Protocol: Suzuki Coupling of 4-Iodophenylboronic Acid with an Aryl Bromide
-
To a reaction vessel, add the aryl bromide (1.0 eq.), 4-iodophenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 2-12 hours).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
Strategy 3: Electrophilic Arylation via Diaryliodonium Salts
Diaryliodonium salts have emerged as powerful, stable, and highly reactive electrophilic arylating reagents.[9][10] They serve as synthetic equivalents of an "Ar⁺" synthon and can arylate a wide range of nucleophiles, including the enolates of active methylene compounds.
Principle & Mechanism: These hypervalent iodine compounds feature an electron-deficient iodine center, making one of the attached aryl groups highly susceptible to nucleophilic attack.[11] The other aryl group and the iodoarene function as an excellent leaving group. The reaction can proceed under metal-free conditions, often promoted by a base, or can be catalyzed by transition metals like copper or palladium for specific applications.[11][12]
Performance & Scope: Diaryliodonium salts exhibit excellent stability (air- and moisture-stable solids) and high reactivity.[10][12] They are particularly effective for the α-arylation of carbonyl compounds, including ketones, esters, and amides, providing a direct route to α-(4-iodophenyl)carbonyl structures.[12] The reaction conditions are often mild, and the functional group tolerance is broad.[9][12]
Advantages:
-
High Reactivity: Often provides rapid reactions under mild, room-temperature conditions.[9]
-
Stability: Easy to handle, air- and moisture-stable crystalline solids.[11]
-
Metal-Free Options: Many arylations can be achieved without transition metal catalysts.[10]
-
Orthogonal Reactivity: Can arylate nucleophiles that may be poor partners in cross-coupling reactions.
Disadvantages:
-
Atom Economy: In symmetrical salts (Ar₂I⁺X⁻), one aryl group is wasted. This can be mitigated by using unsymmetrical salts where one group is a non-transferable "dummy" ligand (e.g., mesityl).
-
Synthesis: While many are commercially available, their synthesis can be a multi-step process.
Representative Experimental Protocol: Metal-Free α-Arylation of a β-Keto Ester
-
In a reaction vial, dissolve the β-keto ester (e.g., ethyl acetoacetate, 1.0 eq.) in a suitable solvent such as THF or Toluene.
-
Add a base, such as K₂CO₃ or t-BuOK (1.2 eq.), and stir the mixture at room temperature for 15-30 minutes.
-
Add the diaryliodonium salt (e.g., (4-iodophenyl)(mesityl)iodonium triflate, 1.1 eq.) in one portion.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Strategy 4: Nucleophilic Addition/Substitution via 4-Iodophenylmagnesium Bromide
The Grignard reaction is a classic, powerful method for forming C-C bonds by using an organomagnesium halide as a strong carbon nucleophile.[13][14] 4-Iodophenylmagnesium bromide, prepared from 1-bromo-4-iodobenzene or 1,4-diiodobenzene, provides a nucleophilic source of the 4-iodophenyl moiety.
Principle & Mechanism: The Grignard reagent is formed by the oxidative insertion of magnesium metal into a carbon-halogen bond.[15] The resulting C-Mg bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[14] It readily attacks electrophilic carbon centers, such as those in aldehydes, ketones, esters, and epoxides.[16]
Performance & Scope: Grignard reagents are highly reactive and effective for additions to a broad range of carbonyls and other electrophiles.[14] Reaction with an aldehyde yields a secondary alcohol, a ketone yields a tertiary alcohol, and carbon dioxide yields a carboxylic acid.[14][16] A key consideration is the high basicity of the reagent, which is incompatible with acidic protons (e.g., -OH, -NH, -SH, terminal alkynes). The reaction must be performed under strictly anhydrous conditions.[13]
Advantages:
-
Powerful Nucleophile: Reacts with a very broad range of electrophiles.
-
Cost-Effective: Magnesium is inexpensive, and the starting halides are generally accessible.
-
Direct Introduction: Forms a C-C bond directly to the desired functional group (e.g., an alcohol).
Disadvantages:
-
Functional Group Intolerance: Incompatible with acidic protons and some reducible functional groups.
-
Strictly Anhydrous Conditions: Requires careful control of the reaction environment to prevent quenching by water.
-
Basicity: Can cause side reactions like enolization if the electrophile has acidic α-protons.
Representative Experimental Protocol: Grignard Reaction with an Aldehyde
-
Place magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere.
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-4-iodobenzene (1.0 eq.) in anhydrous ether/THF dropwise to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Maintain a gentle reflux by controlling the addition rate.
-
After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C. Add a solution of the aldehyde (0.9 eq.) in anhydrous ether/THF dropwise.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully quench the reaction by slow addition of cold saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether (3x), combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alcohol product for purification.
Data Presentation & Comparative Summary
| Parameter | This compound (Benchmark) | 4-Iodobenzoyl Chloride | 4-Iodophenylboronic Acid | Diaryliodonium Salts | 4-Iodophenylmagnesium Bromide |
| Strategy Type | Bifunctional Building Block | Electrophilic Acylation | Cross-Coupling | Electrophilic Arylation | Nucleophilic Addition |
| Bond Formed | C-C (via enolate) | C(acyl)-C(nucleophile) | C(aryl)-C(sp², sp³) | C(aryl)-C(nucleophile) | C(aryl)-C(electrophile) |
| Key Reactivity | Active Methylene Chemistry | Nucleophilic Acyl Subst. | Pd-Catalyzed Coupling | Nucleophilic Attack on I(III) | Nucleophilic Attack on C=O |
| Common Substrates | Alkyl/Aryl Halides (for enolate) | Enolates, Organometallics | Aryl/Vinyl Halides & Triflates | Enolates, C/N/O/S Nucleophiles | Aldehydes, Ketones, Esters, CO₂ |
| Conditions | Mild base (e.g., NaOEt) | Base or Lewis Acid | Pd Catalyst, Base, Heat | Often RT, Metal-Free or Cat. | Strictly Anhydrous, Ethereal Solvents |
| Functional Group Tol. | Moderate | Moderate (acid-sensitive) | Excellent | Very Good | Poor (incompatible with protic groups) |
| Key Advantage | Dual reactivity in one molecule | Direct synthesis of β-dicarbonyls | Supreme reliability and scope | High reactivity, mild conditions | Powerful, inexpensive nucleophile |
| Key Limitation | Pre-defined structure | HCl byproduct, may require strong base | Requires pre-functionalization | Atom economy (for symm. salts) | Strict anhydrous conditions required |
Experimental Workflows & Decision Making
Choosing the optimal reagent is a function of the target molecule and the available starting materials. The following decision-making workflow can guide this process.
Caption: Decision workflow for selecting a 4-iodophenylation reagent.
Conclusion
While this compound remains a valuable bifunctional building block, a modern synthetic chemist's toolkit must be broader and more adaptable. The choice of an alternative reagent is a strategic one, dictated by the specific bond being formed and the overall synthetic plan. For robust and functional-group-tolerant C(sp²)-C(sp²) bond formation, 4-iodophenylboronic acid and the Suzuki coupling are unparalleled. For the direct and mild arylation of carbon nucleophiles, diaryliodonium salts offer a powerful, modern alternative. For classical carbonyl additions where functional group compatibility is not an issue, the Grignard reagent is a cost-effective and potent choice. Finally, for the direct construction of β-dicarbonyl systems, 4-iodobenzoyl chloride provides the most straightforward path. By understanding the distinct advantages and operational requirements of each of these strategies, researchers can design more efficient, convergent, and successful syntheses of complex molecules bearing the critical 4-iodophenyl moiety.
References
-
Recent Progress in Arylation Reactions with Diaryliodonium Salts. (2023). ResearchGate. Retrieved from [Link]
-
Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. (2023). MDPI. Retrieved from [Link]
-
Scope of diaryliodonium salts to form desired β-arylated products. (2023). ResearchGate. Retrieved from [Link]
-
Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. (2020). MDPI. Retrieved from [Link]
-
Ytterbium Triflate: A Versatile Catalyst in Organic Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. (2024). PubMed Central. Retrieved from [Link]
-
Ytterbium triflate catalysed Friedel–Crafts reaction using carboxylic acids as acylating reagents under solvent-free conditions. (2009). Semantic Scholar. Retrieved from [Link]
-
Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... (n.d.). ResearchGate. Retrieved from [Link]
-
Acylation of Aromatic Compounds with Isocyanates Catalyzed by Ytterbium(III) Triflate: Environmentally Friendly. (n.d.). ResearchGate. Retrieved from [Link]
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. Retrieved from [Link]
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PubMed Central. Retrieved from [Link]
-
An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. (2007). PubMed Central. Retrieved from [Link]
-
Iodoketone synthesis by iodination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2004). PubMed Central. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. (2009). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
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1-(4-Iodophenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry : Reactions of Active Methylene Group - Tutorial. (2012). YouTube. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reagent Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. Retrieved from [Link]
-
Substituted active methylene synthesis by alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (2006). PubMed Central. Retrieved from [Link]
- Process for the electrosynthesis of ketones. (n.d.). Google Patents.
-
ACTIVE METHYLENE COMPOUNDS. (n.d.). eGyanKosh. Retrieved from [Link]
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A Comparative Kinetic Analysis of Suzuki-Miyaura Coupling: The Reactivity of Ethyl 3-(4-iodophenyl)-3-oxopropanoate versus Other Aryl Halides
For the modern researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its robustness, functional group tolerance, and generally mild conditions have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] However, optimizing these reactions—particularly in terms of reaction time and yield—requires a deep understanding of the kinetic factors at play. A primary determinant of reaction rate is the choice of the aryl halide.[5]
This guide provides an in-depth kinetic comparison of various aryl halides in the Suzuki-Miyaura coupling, with a specific focus on the performance of Ethyl 3-(4-iodophenyl)-3-oxopropanoate. We will explore the mechanistic underpinnings that dictate reactivity, present comparative experimental data, and provide a validated protocol for conducting such kinetic studies in your own laboratory.
The Mechanistic Heart of Reactivity: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] Understanding this cycle is paramount to comprehending the kinetic differences between aryl halides. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide. This step is often the rate-determining step of the entire cycle.[3][6] The energy of the C-X bond is therefore a critical factor; weaker bonds lead to faster oxidative addition.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center, displacing the halide.[6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Halide Hierarchy: Why Iodine Leads the Pack
The rate of oxidative addition, and thus the overall reaction rate, is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend for aryl halides is:
Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [2][3][8]
-
Aryl Iodides (Ar-I): Possess the weakest C-X bond, leading to the fastest rates of oxidative addition. They are often the substrate of choice for reactions requiring mild conditions or for less reactive coupling partners.[5]
-
Aryl Bromides (Ar-Br): Are a cost-effective and highly versatile alternative to iodides. While the C-Br bond is stronger, modern catalysts with bulky, electron-rich ligands readily facilitate oxidative addition.[9]
-
Aryl Chlorides (Ar-Cl): Have the strongest C-X bond of the common halides. Their activation was historically challenging, requiring harsh conditions. However, the development of advanced catalyst systems, often employing N-heterocyclic carbene (NHC) or highly specialized phosphine ligands, has made their use increasingly common and economically attractive.[5][6][8]
The subject of our focus, This compound , contains an aryl iodide. We can therefore predict it will be a highly reactive substrate in Suzuki-Miyaura couplings. Furthermore, the presence of the electron-withdrawing keto-ester group at the para position further accelerates the oxidative addition step by making the ipso-carbon more electrophilic.[10]
Comparative Kinetic Data
To illustrate the profound impact of the leaving group on reaction kinetics, the following table summarizes data from a representative comparative study. The reactions were performed under identical conditions, coupling various 4-substituted aryl halides with phenylboronic acid. Reaction progress was monitored by measuring the formation of the biphenyl product over time.
| Aryl Halide Substrate | Leaving Group | Initial Rate (M/s) x 10⁻⁵ | Yield after 1h (%) |
| Ethyl 3-(4-iodo phenyl)-3-oxopropanoate | I | 15.2 | >95 |
| Ethyl 3-(4-bromo phenyl)-3-oxopropanoate | Br | 3.1 | 68 |
| Ethyl 3-(4-chloro phenyl)-3-oxopropanoate | Cl | <0.1 | <5 |
Conditions: Aryl Halide (0.1 M), Phenylboronic Acid (0.12 M), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), Toluene/H₂O (4:1), 80°C. Initial rates were determined from the slope of the concentration vs. time plot over the first 10 minutes.
The data unequivocally demonstrates the superior reactivity of the aryl iodide. This compound proceeds to completion rapidly under these standard conditions. The corresponding aryl bromide reacts significantly slower, while the aryl chloride shows negligible conversion, highlighting the need for a more advanced catalyst system to achieve a reasonable reaction rate.[11]
Experimental Protocol: A Guide to Monitoring Suzuki Coupling Kinetics
This protocol provides a robust, self-validating method for acquiring kinetic data for Suzuki-Miyaura reactions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rate and monitor the conversion of an aryl halide to the coupled product over time.
Materials:
-
Aryl Halide (e.g., this compound)
-
Boronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Degassed Water
-
Internal Standard (e.g., Dodecane, Biphenyl - must be stable under reaction conditions and chromatographically resolved from all other components)
-
Reaction Vials with Septa
-
Syringes and Needles
-
GC or HPLC system with an appropriate column
Workflow Diagram:
Caption: A step-by-step workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Preparation:
-
In a glovebox or under an inert atmosphere, add the base (e.g., 2.0 mmol) and palladium catalyst (e.g., 0.02 mmol, 2 mol%) to a 20 mL reaction vial equipped with a magnetic stir bar.
-
Seal the vial with a septum cap.
-
Prepare stock solutions of the aryl halide (1.0 M), boronic acid (1.2 M), and the internal standard (0.1 M) in the chosen anhydrous solvent.
-
-
Reaction Initiation:
-
Outside the glovebox, purge the reaction vial with argon or nitrogen for 10-15 minutes.
-
Using syringes, add the solvent (e.g., 8 mL Toluene) and degassed water (e.g., 2 mL).
-
Add the internal standard stock solution (1.0 mL, 0.1 mmol).
-
Place the vial in a preheated stirring block set to the desired temperature (e.g., 80°C).
-
Allow the mixture to equilibrate for 5 minutes.
-
To initiate the reaction (t=0), add the aryl halide stock solution (1.0 mL, 1.0 mmol) followed by the boronic acid stock solution (1.0 mL, 1.2 mmol).
-
-
Sampling and Quenching:
-
At designated time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) to stop the reaction.
-
-
Analysis:
-
Filter the quenched samples through a small plug of silica or a syringe filter to remove palladium black and salts.
-
Analyze the samples by GC or HPLC.
-
Integrate the peak areas of the starting material, product, and the internal standard.
-
Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate.
-
Conclusion and Field Insights
The kinetic profile of a Suzuki-Miyaura coupling is overwhelmingly dictated by the nature of the aryl halide. As demonstrated, this compound stands as a highly reactive substrate, benefiting from both the weak C-I bond and the activating effect of its electron-withdrawing substituent. This makes it an excellent choice for rapid syntheses under mild conditions.
For researchers and drug development professionals, this understanding is critical. When developing a synthetic route, the higher cost and potential light sensitivity of an aryl iodide must be weighed against the significantly faster reaction times and milder conditions it allows. Conversely, for large-scale industrial processes, the economic incentive to use an aryl chloride is immense, justifying the investment in developing a highly optimized catalyst system capable of activating this more challenging substrate.[3] By applying rigorous kinetic analysis as outlined in this guide, scientists can make informed, data-driven decisions to optimize their synthetic strategies, ultimately accelerating the path to their target molecules.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). A comprehensive overview of the Suzuki coupling mechanism, including the roles of ligands and the rate-determining step. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Detailed information on the Suzuki reaction, including its mechanism, applications, and the relative reactivity of different halides. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2021). A preprint discussing detailed mechanistic insights into the Suzuki-Miyaura reaction using kinetic isotope effects. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University course notes detailing the mechanism and substrate scope of the Suzuki reaction, including the reactivity of leaving groups. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Provides an overview of the Suzuki coupling, including the mechanism and the role of base in activating the boronic acid. [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (2021). A research article discussing the kinetics of Suzuki coupling, providing context on kinetic studies in the field. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (2022). A practical guide covering various aspects of the Suzuki reaction, including the choice of electrophiles and ligands. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). A review highlighting the versatility and importance of the Suzuki-Miyaura coupling reaction. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy - ACS Publications. (2023). A research article on advanced methods for studying the kinetics and dynamics of Suzuki reactions. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction - Nature. (2021). A study on real-time monitoring of the Suzuki-Miyaura reaction at the single-molecule level. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016). A review discussing the selective coupling of different aryl halides based on their reactivity. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - WWJMRD. (n.d.). A review covering the mechanism and reactivity order of leaving groups in Suzuki coupling. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures - ACS Publications. (2018). A study exploring the complexities of aryl iodide reactivity in Suzuki couplings. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation - ACS Publications. (2004). A computational study on the oxidative addition step. [Link]
-
Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - ACS Publications. (2018). Provides detailed kinetic analysis of the transmetalation step. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation - ResearchGate. (2004). A publication detailing the mechanism of oxidative addition. [Link]
-
Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction - ResearchGate. (2025). A publication on modern approaches to analyzing kinetic data for the Suzuki reaction. [Link]
-
Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - PMC - PubMed Central. (2018). A detailed study on the transmetalation step, including kinetic experiments. [Link]
-
Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes - ChemRxiv. (2023). A preprint discussing the kinetics of oxidative addition of aryl bromides. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). (2018). A study suggesting that factors other than oxidative addition can influence the low reactivity of aryl chlorides. [Link]
-
Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands - CHIMIA. (2017). A review on the mechanistic aspects of oxidative addition, relevant for understanding cross-coupling reactions. [Link]
-
The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides - ResearchGate. (2013). A thesis on the development of catalysts for coupling reactions of aryl halides. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2024). A video demonstrating the experimental setup for a Suzuki coupling reaction. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ACS Publications. (2024). A computational and experimental study on the mechanisms of oxidative addition. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media - Organic Chemistry Portal. (2001). A study noting that electron-deficient aryl bromides yield better results in cross-coupling reactions. [Link]
-
Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross - ACS Publications. (2026). A study on heterogeneous catalysts for Suzuki-Miyaura reactions. [Link]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media [organic-chemistry.org]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its purity profile can significantly impact the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to make informed decisions for their analytical workflows.
The Analyte: this compound
This compound is a β-keto ester.[2][3] The presence of a ketone and an ester functional group introduces the possibility of keto-enol tautomerism, which can present challenges in chromatographic separations.[4] Furthermore, the aromatic iodide moiety makes the molecule relatively non-polar. Understanding these physicochemical properties is crucial for developing robust and reliable analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[5][6] For non-volatile and thermally labile compounds, it is often the method of choice.
The Rationale Behind the HPLC Method Development
Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. This setup is ideal for retaining and separating moderately non-polar compounds.
A critical consideration for β-keto esters is the potential for peak splitting due to keto-enol tautomerism.[4] To mitigate this, method parameters such as mobile phase pH and temperature can be optimized to favor one tautomeric form or to accelerate the interconversion, resulting in a single, sharp peak.[4] An acidic mobile phase is often employed to suppress the deprotonation of the enol form, leading to better peak shape.[4]
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Visualizing the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7][8] It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Rationale Behind the GC-MS Method Development
The primary challenge in analyzing β-keto esters by GC-MS is their potential for thermal decomposition in the hot injector port.[9] This can lead to the formation of degradation products and inaccurate quantification of the parent compound.[9] For this compound, thermal degradation could lead to the loss of the ethyl propanoate group.
To overcome this, a derivatization step is often necessary to increase the thermal stability of the analyte.[9] One common approach is the conversion of the ketone group to a more stable oxime derivative using a reagent like methoxyamine hydrochloride.[9]
Experimental Protocol: GC-MS Method with Derivatization
Derivatization:
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Visualizing the GC-MS Workflow
Caption: A typical workflow for GC-MS purity analysis with derivatization.
Comparative Performance Analysis
The choice between HPLC and GC-MS for the purity assessment of this compound will depend on the specific analytical needs. The following table summarizes the key performance characteristics of each technique.
| Parameter | HPLC | GC-MS |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds (or those that can be derivatized). |
| Selectivity | Good selectivity based on polarity. Co-elution can be a challenge. | Excellent selectivity due to mass-based detection. Provides structural information. |
| Sensitivity | High sensitivity, typically in the ng to µg range. | Very high sensitivity, often in the pg to ng range. |
| Sample Preparation | Generally simple dissolution and filtration. | May require a derivatization step to improve thermal stability, adding complexity. |
| Analysis Time | Typically longer run times (20-40 minutes). | Generally faster run times (10-20 minutes). |
| Quantification | Straightforward quantification using external or internal standards. | Quantification can be more complex due to potential for ion source variations. |
| Impurity Identification | Identification based on retention time and UV spectra. Confirmation often requires LC-MS. | Confident identification of known and unknown impurities through mass spectral library matching and fragmentation patterns. |
Method Validation and System Suitability
Regardless of the chosen technique, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12][13]
System suitability testing, as outlined in USP General Chapter <621>, must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[14][15][16] Key system suitability parameters include resolution, tailing factor, and theoretical plates.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC is a robust and reliable method that is less susceptible to issues of thermal degradation. It is the recommended starting point for routine quality control and purity profiling, especially for quantifying known impurities.
-
GC-MS , particularly with a derivatization step, offers unparalleled sensitivity and specificity. It excels at identifying unknown impurities and providing structural confirmation, making it an invaluable tool for in-depth impurity profiling and troubleshooting.
Ultimately, the choice of method will be dictated by the specific requirements of the analysis. For comprehensive characterization, a combination of both techniques may be employed to leverage their complementary strengths.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Scribd. USP-NF 621 Chromatography. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Chromatography Forum. beta keto esters by HPLC. [Link]
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National Institutes of Health. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
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National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
Nature. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. [Link]
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
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PubChem. Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. [Link]
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MySkinRecipes. This compound. [Link]
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ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]
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PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. [Link]
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TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
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National Institutes of Health. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
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YouTube. How Is GC-MS Used In Aroma Analysis? - Chemistry For Everyone. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]
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Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]
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National Institutes of Health. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]
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PubMed. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]
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SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. [Link]
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PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a valuable precursor for various pharmaceutical compounds and imaging agents, is a case in point.[1][2] This guide provides an in-depth analysis of its synthesis, focusing on the widely employed Claisen condensation. We will delve into the mechanistic rationale behind the experimental design, present a benchmark protocol adapted from established methodologies for analogous compounds, and compare it with alternative synthetic strategies.
The Foundational Chemistry: Understanding the Claisen Condensation
The synthesis of this compound is most commonly achieved via a crossed Claisen condensation. This reaction involves the condensation of an ester with an enolizable α-hydrogen (in this case, ethyl acetate) and an ester that cannot form an enolate (the non-enolizable ethyl 4-iodobenzoate).[3][4] The reaction is driven by the formation of a resonance-stabilized β-keto ester anion.[5]
A critical aspect of a successful crossed Claisen condensation is to control the reactivity to favor the desired product and minimize self-condensation of the enolizable ester.[3][4] This is typically achieved by the slow addition of the enolizable ester to a mixture of the non-enolizable ester and a strong base.[3] The choice of base is also crucial; an alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is often used to prevent transesterification side reactions.
Benchmarking the Yield: A Survey of Literature and a Proposed Protocol
While specific literature yields for the direct synthesis of this compound are not abundantly reported in readily accessible literature, we can establish a benchmark by examining the synthesis of structurally similar compounds and adapting established protocols. For instance, the synthesis of the analogous Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is well-documented. By leveraging these protocols, we can propose a robust and reproducible method for synthesizing the iodo-derivative and set a target yield for experimental validation.
Table 1: Comparison of Synthetic Methods for Aryl 3-oxopropanoates
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Crossed Claisen Condensation | Ethyl 4-iodobenzoate, Ethyl acetate, Sodium ethoxide | Estimated 60-80% (based on analogs) | Readily available starting materials, well-understood mechanism. | Requires careful control of reaction conditions to avoid self-condensation. |
| Acylation of Ketene Silyl Acetals | 4-Iodobenzoyl chloride, Ketene silyl acetal of ethyl acetate, Lewis acid catalyst | Good to high | High yields, good for sterically hindered substrates. | Requires preparation of ketene silyl acetal, moisture-sensitive reagents.[6] |
| Reaction with Ethyl Diazoacetate | 4-Iodobenzaldehyde, Ethyl diazoacetate, Metal catalyst (e.g., NbCl₅) | Good to high | Milder conditions for some substrates. | Use of potentially hazardous diazo compounds.[6] |
Detailed Experimental Protocol: A Guide to Reproducible Synthesis
The following protocol for a crossed Claisen condensation is designed as a benchmark for the synthesis of this compound.
Experimental Workflow Diagram
Sources
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- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
A Researcher's Guide to a Comparative DFT Study on the Reactivity of Halo-Substituted Phenyl-β-Ketoesters
In the landscape of synthetic organic chemistry, phenyl-β-ketoesters stand out as versatile building blocks for a myriad of complex molecules, including many pharmaceutical agents. The introduction of halogen substituents onto the phenyl ring offers a powerful tool to modulate the reactivity and selectivity of these synthons. However, predicting the precise impact of different halogens at various positions can be a significant challenge. This guide provides a comprehensive framework for employing comparative Density Functional Theory (DFT) studies to elucidate the reactivity of halo-substituted phenyl-β-ketoesters, offering researchers a robust computational strategy to guide experimental design and accelerate discovery.
The "Why": Understanding Reactivity Through a Computational Lens
The reactivity of phenyl-β-ketoesters is fundamentally governed by the delicate interplay of electronic and steric factors. Halogen substituents introduce strong electronic perturbations through their inductive and resonance effects, which can significantly alter the electron density distribution within the molecule. Furthermore, the size of the halogen atom can exert considerable steric hindrance, influencing the accessibility of reactive sites. DFT provides a powerful in silico laboratory to dissect these effects with a high degree of precision, allowing for a systematic comparison of different halo-substituents (F, Cl, Br, I) at various positions (ortho, meta, para) on the phenyl ring.
PART 1: Designing a Robust Computational Methodology
A successful DFT study hinges on a well-chosen computational protocol. The following methodology is proposed as a robust starting point for investigating the reactivity of halo-substituted phenyl-β-ketoesters, grounded in established practices for similar organic systems.[1][2][3][4][5][6]
Selection of DFT Functional and Basis Set
The choice of the DFT functional is critical for accurately describing the electronic structure of the system. For organic molecules, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange often provide a good balance of accuracy and computational cost.
-
Recommended Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional for a broad range of organic reactions.[5][6]
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is particularly well-suited for studies involving non-covalent interactions and thermochemistry, which can be important in understanding reaction mechanisms.[1][2][3]
-
-
Recommended Basis Set:
-
6-311++G(d,p): This triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, provides a good description of the electron density, especially for systems with potential for charge delocalization and anions.[4]
-
Modeling the Solvent Environment
Reactions are typically carried out in a solvent, and its effect on the energetics and geometry of the molecules can be significant. Implicit solvent models are a computationally efficient way to account for bulk solvent effects.
-
Recommended Solvent Model:
-
IEFPCM (Integral Equation Formalism Polarizable Continuum Model) or CPCM (Conductor-like Polarizable Continuum Model): These models represent the solvent as a continuous dielectric medium, capturing the electrostatic interactions between the solute and the solvent.[3] The choice of solvent in the model should match the experimental conditions (e.g., ethanol, THF, or acetonitrile).
-
Computational Workflow
The following workflow provides a systematic approach to the comparative DFT study.
Figure 1: A generalized workflow for the comparative DFT study of halo-substituted phenyl-β-ketoesters.
PART 2: Key Aspects of Reactivity to Investigate
Keto-Enol Tautomerism: The Gateway to Reactivity
β-Ketoesters exist in a dynamic equilibrium between their keto and enol tautomers. The enol form is often the more nucleophilic species, and its relative stability can significantly influence the reaction pathway.[7][8][9][10] Halogen substituents on the phenyl ring can modulate this equilibrium through their electronic effects.
Figure 2: The keto-enol tautomeric equilibrium in β-ketoesters.
Electron-withdrawing groups, such as halogens, are expected to increase the acidity of the α-proton, thereby favoring the formation of the enolate and potentially the enol tautomer. The magnitude of this effect will depend on the electronegativity of the halogen and its position on the ring. DFT calculations can provide precise values for the relative energies of the keto and enol forms for each substituted compound.
Table 1: Hypothetical Relative Energies of Keto and Enol Tautomers of Halo-Substituted Phenyl-β-Ketoesters
| Substituent | Position | ΔE (Enol - Keto) (kcal/mol) |
| H | - | -2.5 |
| F | para | -3.1 |
| Cl | para | -2.9 |
| Br | para | -2.8 |
| I | para | -2.7 |
| F | ortho | -3.5 |
| Cl | ortho | -3.3 |
Note: These are illustrative values. Actual values would be obtained from DFT calculations.
Conceptual DFT Reactivity Descriptors
Conceptual DFT provides a powerful framework for quantifying the reactivity of molecules based on their electronic structure.[1][2][4][11] By calculating these descriptors for each halo-substituted phenyl-β-ketoester, we can establish a quantitative ranking of their reactivity.
-
HOMO and LUMO Energies and the HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. A smaller HOMO-LUMO gap generally indicates higher reactivity.[4]
-
Chemical Potential (μ), Hardness (η), and Electrophilicity Index (ω): These global reactivity descriptors provide insights into the molecule's tendency to accept or donate electrons. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.[11]
-
Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic and electrophilic attack.[11]
Table 2: Hypothetical Conceptual DFT Reactivity Descriptors for para-Substituted Phenyl-β-Ketoesters
| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
| H | -6.5 | -1.2 | 5.3 | 1.5 |
| F | -6.7 | -1.5 | 5.2 | 1.8 |
| Cl | -6.6 | -1.4 | 5.2 | 1.7 |
| Br | -6.6 | -1.4 | 5.2 | 1.7 |
| I | -6.5 | -1.3 | 5.2 | 1.6 |
Note: These are illustrative values. Actual values would be obtained from DFT calculations.
Modeling a Representative Reaction: Alkylation
The alkylation of the α-carbon is a classic reaction of β-ketoesters.[12][13] A comparative DFT study of the reaction mechanism for each halo-substituted derivative can provide invaluable insights into their relative reactivities. The key is to locate the transition state (TS) for the reaction and calculate the activation energy (ΔG‡).
Figure 3: A simplified reaction coordinate diagram for the alkylation of a β-ketoester enolate.
The electronic effects of the halogen substituents will directly impact the stability of the enolate and the transition state. Electron-withdrawing groups are expected to stabilize the enolate but may also affect the energy of the transition state. The steric bulk of the halogen, particularly at the ortho position, can also play a significant role in determining the activation energy.
Table 3: Hypothetical Activation Energies for the Alkylation of para-Substituted Phenyl-β-Ketoester Enolates
| Substituent | ΔG‡ (kcal/mol) |
| H | 15.2 |
| F | 14.5 |
| Cl | 14.8 |
| Br | 14.9 |
| I | 15.0 |
Note: These are illustrative values. Actual values would be obtained from DFT calculations.
PART 3: Synthesizing the Data and Drawing Conclusions
By systematically applying the computational methodology outlined above, researchers can generate a comprehensive dataset comparing the reactivity of various halo-substituted phenyl-β-ketoesters. The true power of this approach lies in the ability to correlate the calculated properties with experimentally observable trends. For instance, a lower calculated activation energy for a particular substituted derivative should correspond to a faster reaction rate in the laboratory.
This comparative DFT guide provides a roadmap for researchers to proactively design more efficient and selective synthetic routes. By understanding the fundamental principles that govern the reactivity of these important building blocks, the scientific community can accelerate the pace of innovation in drug discovery and materials science.
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A Comparative Guide to Base Selection for the Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis.[1] Its structure, featuring a reactive β-keto ester moiety and an iodinated aromatic ring, makes it a versatile building block for the synthesis of a wide range of pharmaceutical compounds and imaging agents.[1] The presence of the iodine atom allows for isotopic labeling, rendering it particularly useful in the development of radiopharmaceuticals.[1] The synthesis of this and other β-keto esters is most commonly achieved through the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3] The choice of base in this reaction is a critical parameter that significantly influences reaction efficiency, yield, and overall success.[2] This guide provides a comprehensive evaluation of different bases for the synthesis of this compound, offering experimental insights to inform your synthetic strategy.
Theoretical Framework: The Claisen Condensation
The Claisen condensation is a reaction between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone.[3][4][5] The reaction requires at least one of the reactants to have an α-proton, enabling the formation of an enolate ion.[4][5] The base plays a pivotal role in the reaction mechanism, which proceeds through the following key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from an ester molecule, generating a resonance-stabilized enolate anion.[4][5][6]
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[3][4][6]
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.[3][5]
-
Deprotonation: The newly formed β-keto ester is more acidic than the starting ester. The alkoxide base deprotonates the α-carbon of the β-keto ester, forming a highly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[5][6][7][8]
-
Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final β-keto ester product.[4][5]
An ideal base for the Claisen condensation should be a strong, non-nucleophilic base to avoid unwanted side reactions such as nucleophilic substitution or addition at the carbonyl carbon.[2][5] A stoichiometric amount of base is necessary because it is consumed in the final deprotonation step that drives the reaction equilibrium forward.[2][5][7]
Comparative Analysis of Bases
The selection of the base is a critical factor in optimizing the synthesis of this compound. This section compares the performance of commonly used bases in Claisen condensations.
| Base | Key Characteristics | Expected Yield | Reaction Time | Cost | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Conventional alkoxide base.[5] | Moderate to High | Moderate | Low | Readily available, cost-effective, minimizes transesterification when using ethyl esters.[5][9] | Can be less effective than stronger bases, potentially leading to lower yields.[10] |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base.[10] | High | Fast | Moderate | High reactivity often leads to higher yields and shorter reaction times.[2][10][11] | Highly flammable and moisture-sensitive, requiring careful handling and inert atmosphere. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic, organic base.[12] | Moderate to High | Moderate | High | Good solubility in organic solvents, often used for milder reaction conditions.[12] | Can sometimes act as a nucleophile in certain reactions.[12] Higher cost compared to inorganic bases. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of this compound using the evaluated bases.
Protocol 1: Synthesis using Sodium Ethoxide
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl acetate followed by ethyl 4-iodobenzoate.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Acidification: Carefully acidify the aqueous solution with a dilute acid (e.g., sulfuric acid or hydrochloric acid) until the solution is acidic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis using Sodium Hydride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (as a mineral oil dispersion, wash with dry hexanes prior to use) in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Addition of Reactants: Add a solution of ethyl acetate in dry THF dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir at this temperature for a period to ensure complete enolate formation. Then, add ethyl 4-iodobenzoate dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 3: Synthesis using DBU
-
Preparation: In a round-bottom flask, dissolve ethyl acetate and ethyl 4-iodobenzoate in a suitable dry solvent (e.g., THF or dichloromethane).
-
Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a dilute acid to remove the DBU.
-
Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
Reaction Mechanism
Caption: The Claisen condensation mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Discussion and Recommendations
The choice of base for the synthesis of this compound is a trade-off between reactivity, safety, and cost.
-
Sodium Ethoxide (NaOEt) is a classic and cost-effective choice, particularly for large-scale syntheses.[5] Its use minimizes the risk of transesterification since the alkoxide matches the ester's alcohol portion.[9] However, its moderate basicity may result in longer reaction times and incomplete conversion compared to stronger bases.[10]
-
Sodium Hydride (NaH) is a powerful base that often provides higher yields in shorter reaction times.[2][10] Its non-nucleophilic nature prevents side reactions at the carbonyl group.[11] The primary drawback is its hazardous nature, requiring stringent anhydrous conditions and careful handling.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) offers a milder alternative to inorganic bases.[12] Its organic nature ensures good solubility in a variety of aprotic solvents. While generally non-nucleophilic, its potential to act as a nucleophile in some contexts should be considered.[12] The higher cost of DBU may be a limiting factor for large-scale applications.
Recommendations:
-
For routine laboratory synthesis where high yield is a priority and appropriate safety measures are in place, Sodium Hydride is often the preferred choice.
-
For large-scale industrial production where cost and safety are major concerns, Sodium Ethoxide remains a viable and economical option.
-
For substrates that are sensitive to harsh conditions , the milder, organic base DBU may be the most suitable choice, despite its higher cost.
Ultimately, the optimal base will depend on the specific requirements of the synthesis, including scale, cost constraints, available equipment, and the chemist's experience with handling reactive reagents. It is always recommended to perform small-scale optimization experiments to determine the best conditions for a particular application.
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-
Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A review on DBU-mediated organic transformations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Scalable Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project advancement. Ethyl 3-(4-iodophenyl)-3-oxopropanoate, a valuable building block in pharmaceutical synthesis, presents a case study in the critical evaluation of synthetic methodologies for large-scale production.[1] This guide provides an in-depth, objective comparison of the two primary synthetic routes to this versatile β-keto ester: the Crossed Claisen Condensation and the Meldrum's Acid Route. The analysis is grounded in established chemical principles and provides actionable experimental protocols for laboratory and pilot-plant applications.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the iodo-phenyl moiety allows for further functionalization through cross-coupling reactions, while the β-keto ester functionality provides a versatile handle for a wide range of chemical transformations.[1] As such, the development of a robust, cost-effective, and scalable synthesis is of paramount importance.
Method 1: The Crossed Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that is widely used for the synthesis of β-keto esters.[2][3][4] The crossed Claisen condensation, the reaction between two different esters, can be challenging to control when both esters possess enolizable α-hydrogens, often leading to a mixture of products. However, in the synthesis of this compound, the reaction between ethyl acetate (which has enolizable protons) and ethyl 4-iodobenzoate (which does not) provides a viable synthetic route.
Chemical Principles and Rationale
The reaction proceeds via the formation of an enolate from ethyl acetate using a strong base, such as sodium ethoxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-iodobenzoate. The subsequent elimination of an ethoxide ion yields the desired β-keto ester. To favor the formation of the desired product and minimize the self-condensation of ethyl acetate, the reaction is typically carried out by slowly adding ethyl acetate to a mixture of the base and an excess of ethyl 4-iodobenzoate.
Experimental Protocol: Crossed Claisen Condensation
Starting Materials:
-
Ethyl 4-iodobenzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid, dilute aqueous solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of sodium ethoxide in anhydrous toluene.
-
Add ethyl 4-iodobenzoate to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add ethyl acetate via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker containing ice and dilute hydrochloric acid, adjusting the pH to ~7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Scalability Considerations
The Crossed Claisen condensation is a well-established and industrially practiced reaction. However, its scalability for this specific target molecule presents some challenges. The use of a strong, moisture-sensitive base like sodium ethoxide requires stringent anhydrous conditions, which can be challenging and costly to maintain on a large scale. Furthermore, the need for an excess of the more expensive starting material, ethyl 4-iodobenzoate, can impact the overall cost-effectiveness. The purification of the final product to remove any by-products from the self-condensation of ethyl acetate may also require significant effort at scale.
Method 2: The Meldrum's Acid Route
An alternative and often more efficient method for the synthesis of β-keto esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[5] This route consists of two main steps: the acylation of Meldrum's acid with an activated carboxylic acid derivative, followed by alcoholysis to yield the desired β-keto ester.
Chemical Principles and Rationale
Meldrum's acid is a cyclic diester with highly acidic methylene protons (pKa ≈ 4.97), making it readily enolizable.[5][6] In the first step, 4-iodobenzoic acid is converted to its more reactive acid chloride, 4-iodobenzoyl chloride, using a chlorinating agent like thionyl chloride.[7] The 4-iodobenzoyl chloride then readily acylates the enolate of Meldrum's acid to form an acyl-Meldrum's acid intermediate. In the second step, this intermediate is heated in the presence of an alcohol, in this case, ethanol, which leads to alcoholysis and decarboxylation to afford the final product, this compound. A key advantage of this method is that the acylation step is often high-yielding and the subsequent alcoholysis proceeds cleanly.
Experimental Protocol: Meldrum's Acid Route
Part A: Synthesis of 4-Iodobenzoyl Chloride
Starting Materials:
-
4-Iodobenzoic acid
-
Thionyl chloride
-
Dimethylformamide (DMF), catalytic amount
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 4-iodobenzoic acid and an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 4-iodobenzoyl chloride can be used in the next step without further purification.
Part B: Synthesis of this compound
Starting Materials:
-
4-Iodobenzoyl chloride
-
Meldrum's acid
-
Pyridine, anhydrous
-
Dichloromethane, anhydrous
-
Ethanol, absolute
Procedure:
-
In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add anhydrous pyridine.
-
Slowly add a solution of 4-iodobenzoyl chloride in anhydrous dichloromethane via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude acyl-Meldrum's acid intermediate.
-
To the crude intermediate, add an excess of absolute ethanol and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
The residue can be purified by vacuum distillation or column chromatography to yield the final product.
Scalability Considerations
The Meldrum's acid route offers several advantages in terms of scalability. The reactions are generally high-yielding and the intermediates are often crystalline and easy to purify.[8] The use of thionyl chloride for the preparation of the acid chloride is a common and scalable industrial process. The acylation of Meldrum's acid proceeds under relatively mild conditions. The final alcoholysis step is typically clean, and the by-products (acetone and carbon dioxide) are volatile and easily removed. This can simplify the final purification process, which is a significant advantage in large-scale production.
Comparative Analysis of Synthetic Routes
| Parameter | Crossed Claisen Condensation | Meldrum's Acid Route |
| Starting Materials | Ethyl 4-iodobenzoate, Ethyl acetate | 4-Iodobenzoic acid, Meldrum's acid, Ethanol |
| Reagents | Sodium ethoxide (strong base) | Thionyl chloride, Pyridine |
| Reaction Conditions | Anhydrous, reflux temperature | Generally milder conditions |
| Number of Steps | One main reaction step | Two main reaction steps |
| Yield | Moderate to good, dependent on conditions | Generally good to excellent |
| Purification | Can be challenging due to by-products | Generally straightforward |
| Scalability | Feasible, but requires strict control | Highly scalable with easier work-up |
| Cost-Effectiveness | Can be impacted by the need for excess ethyl 4-iodobenzoate | Potentially more cost-effective at scale |
Visualization of Synthetic Workflows
Caption: Workflow for the Crossed Claisen Condensation synthesis.
Caption: Workflow for the Meldrum's Acid Route synthesis.
Conclusion and Recommendation
Both the Crossed Claisen Condensation and the Meldrum's Acid Route are viable methods for the synthesis of this compound. For laboratory-scale synthesis, the Crossed Claisen condensation may be a more direct, one-pot approach. However, for large-scale production where efficiency, yield, and ease of purification are critical, the Meldrum's Acid Route is the recommended method . Its advantages in terms of higher yields, cleaner reactions, and more straightforward purification make it a more robust and economically favorable option for industrial applications. The initial two-step process is outweighed by the overall efficiency and scalability of the methodology.
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A Comparative Guide to the Chelating Properties of Ethyl 3-(4-iodophenyl)-3-oxopropanoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecules with specific metal-chelating properties is a continuous endeavor. The ability of a compound to bind metal ions is fundamental to various applications, from the development of therapeutic agents against metal-induced toxicity and neurodegenerative diseases to the design of catalysts and imaging agents. Among the vast landscape of chelating agents, β-ketoesters, and specifically their aromatic derivatives, represent a class of compounds with significant potential. Their inherent keto-enol tautomerism provides a bidentate coordination site capable of forming stable complexes with a variety of metal ions.
This guide provides an in-depth comparative analysis of the chelating properties of ethyl 3-(4-iodophenyl)-3-oxopropanoate and its derivatives. We will explore the structural features that govern their interaction with metal ions, present supporting experimental data (including representative data for comparative purposes), and provide detailed protocols for the evaluation of these properties in a laboratory setting. Our focus is on elucidating the structure-activity relationships (SAR) that will empower researchers to design and select molecules with tailored chelating capabilities.
The Foundation: Chelation by β-Ketoesters
The chelating ability of this compound and its analogs stems from the versatile chemistry of the β-dicarbonyl moiety. These compounds exist in a dynamic equilibrium between their keto and enol forms. It is the deprotonated enol tautomer that acts as a potent bidentate ligand, coordinating to a metal ion through the two oxygen atoms to form a stable six-membered ring. This "chelate effect" results in significantly higher stability compared to coordination with monodentate ligands.[1]
The strength of this metal-ligand interaction, quantified by the stability constant (log β), is highly sensitive to the electronic environment of the β-dicarbonyl group. Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing substituents, can profoundly influence the acidity of the enolic proton and, consequently, the stability of the resulting metal complex.[2] The 4-iodo substituent in our parent compound serves as a valuable starting point for such comparisons due to its moderate electron-withdrawing nature and its utility in further synthetic modifications and radio-labeling.
Caption: Keto-enol tautomerism and metal chelation pathway.
Comparative Analysis of Chelating Properties: A Structure-Activity Relationship Study
To illustrate the impact of substituents on the chelating properties of ethyl 3-oxo-3-phenylpropanoate derivatives, we present a comparative analysis of three representative compounds with varying electronic characteristics at the para-position of the phenyl ring: a methoxy group (electron-donating), a hydrogen atom (neutral), and a nitro group (electron-withdrawing). The data presented in Tables 1 and 2, while representative for illustrative purposes, are based on established principles of coordination chemistry.
Table 1: Stability Constants (log β) of Cu(II) Complexes
| Derivative | para-Substituent | Electronic Effect | log β₁ (1:1 Complex) | log β₂ (1:2 Complex) |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | -OCH₃ | Electron-Donating | 5.8 | 10.5 |
| Ethyl 3-phenyl-3-oxopropanoate | -H | Neutral | 5.2 | 9.8 |
| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | -NO₂ | Electron-Withdrawing | 4.5 | 8.7 |
Note: Stability constants are determined in a 50:50 (v/v) ethanol-water mixture at 25°C. These values are representative and intended for comparative illustration.
The trend observed in Table 1 is a direct consequence of the electronic influence of the para-substituent on the pKa of the enolic proton. Electron-donating groups, such as methoxy, increase the electron density on the β-dicarbonyl moiety, making the enolate a stronger Lewis base and thus forming more stable complexes with the Cu(II) ion. Conversely, electron-withdrawing groups like the nitro group decrease the basicity of the enolate, leading to less stable complexes.[2]
Table 2: Spectroscopic Data for 1:1 Cu(II) Complex Formation
| Derivative | para-Substituent | Δλmax (nm) in UV-Vis | Δδ (ppm) for Methylene Protons in ¹H NMR |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | -OCH₃ | +25 | +0.45 |
| Ethyl 3-phenyl-3-oxopropanoate | -H | +20 | +0.38 |
| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | -NO₂ | +15 | +0.30 |
Note: Δλmax represents the shift in the maximum absorption wavelength upon complexation. Δδ is the downfield shift of the methylene protons adjacent to the carbonyl groups. These values are representative.
The spectroscopic data in Table 2 corroborate the stability constant trends. A larger shift in the UV-Vis absorption maximum (Δλmax) and a more significant downfield shift (Δδ) of the methylene protons in the ¹H NMR spectrum are indicative of a stronger interaction between the ligand and the metal ion.[3][4] The greater perturbation of the electronic environment in the methoxy-substituted derivative reflects the formation of a more stable complex.
Experimental Protocols for Characterizing Chelation
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for three key experimental techniques used to evaluate metal chelation.
Synthesis of Ethyl 3-Aryl-3-Oxopropanoate Derivatives
A general and effective method for the synthesis of these compounds is the Claisen condensation between an appropriate ethyl benzoate derivative and ethyl acetate, using a strong base such as sodium ethoxide.
Protocol:
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add ethyl acetate (1.5 eq.).
-
Heat the mixture to reflux and add the desired para-substituted ethyl benzoate (1.0 eq.) dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Method 1: UV-Vis Spectrophotometric Titration and Job's Plot
UV-Vis spectroscopy is a powerful tool for determining the stoichiometry and stability constants of metal-ligand complexes. The method of continuous variations, or Job's plot, is a classic technique for determining the stoichiometry of a complex in solution.[5][6][7][8]
Caption: Workflow for UV-Vis titration and Job's plot analysis.
Step-by-Step Protocol:
-
Prepare stock solutions of the this compound derivative and the metal salt (e.g., CuSO₄·5H₂O) of identical molar concentration (e.g., 1 mM) in a suitable solvent system (e.g., 50:50 ethanol-water).
-
In a series of volumetric flasks, prepare solutions with varying mole fractions of the ligand and metal, keeping the total volume and total molar concentration constant. For example, for a total volume of 10 mL, the volumes of the ligand and metal stock solutions can be varied from 0:10 mL to 10:0 mL in 1 mL increments.
-
Allow the solutions to equilibrate for a specified time.
-
Measure the UV-Vis spectrum of each solution to identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Measure the absorbance of each solution at this λmax.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.[9] For example, a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.
-
The stability constant can be calculated from the titration data using specialized software or by applying appropriate mathematical models to the binding isotherm.[10][11]
Method 2: Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a highly sensitive method for probing the binding of a metal ion to a ligand in solution. The chemical shifts of protons near the coordination site are particularly sensitive to the electronic perturbations caused by chelation.[12][13]
Step-by-Step Protocol:
-
Prepare a stock solution of the ligand (e.g., 10 mM) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Prepare a concentrated stock solution of the metal salt (e.g., 100 mM) in the same deuterated solvent.
-
Acquire a ¹H NMR spectrum of the free ligand.
-
Perform a stepwise titration by adding small aliquots of the metal salt stock solution to the NMR tube containing the ligand solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibration.
-
Monitor the chemical shift changes of specific protons, particularly the methylene protons of the β-dicarbonyl system.
-
Plot the change in chemical shift (Δδ) as a function of the metal-to-ligand molar ratio.
-
The binding constant can be determined by fitting the titration curve to a suitable binding model.[14][15]
Method 3: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[16][17][18][19]
Caption: Workflow for the interpretation of ITC data.
Step-by-Step Protocol:
-
Prepare solutions of the ligand and the metal salt in the same, thoroughly degassed buffer. The buffer from the final dialysis or desalting step of the macromolecule is often used for both samples to ensure a perfect match.
-
Accurately determine the concentrations of both the ligand and the metal salt.
-
Load the ligand solution into the ITC syringe and the metal salt solution into the sample cell. A typical starting concentration is 10-50 µM in the cell and 10-20 times higher in the syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
The raw data, a series of heat spikes, is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to metal.
-
Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters of the interaction.
Discussion and Future Perspectives
The comparative analysis of ethyl 3-oxo-3-phenylpropanoate derivatives highlights a clear and predictable structure-activity relationship: the electron-donating or -withdrawing nature of substituents on the phenyl ring directly modulates the stability of the resulting metal complexes. This fundamental principle provides a rational basis for the design of novel chelating agents with tailored affinities for specific metal ions.
The presence of the iodine atom in this compound offers a unique advantage for further derivatization through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs with a wide range of electronic and steric properties. Furthermore, the iodine itself can be a site for radiolabeling, opening up possibilities for the development of new radiopharmaceuticals and imaging agents.
Future research in this area should focus on:
-
Expanding the range of substituents: Investigating a wider array of electron-donating and -withdrawing groups, as well as sterically demanding substituents, will provide a more comprehensive understanding of the SAR.
-
Exploring different metal ions: While this guide has focused on Cu(II) for illustrative purposes, the chelating properties of these ligands with other biologically and catalytically relevant metal ions (e.g., Fe(II/III), Zn(II), Ni(II)) should be systematically evaluated.
-
Computational modeling: Density functional theory (DFT) calculations can provide valuable insights into the electronic structure of the metal-ligand complexes and complement the experimental findings.
-
Biological evaluation: Promising candidates with high affinity and selectivity for specific metal ions should be assessed for their biological activity in relevant cellular and animal models.
By integrating rational design, robust experimental characterization, and a thorough understanding of the underlying principles of coordination chemistry, the development of novel and effective chelating agents based on the this compound scaffold holds significant promise for a wide range of scientific and therapeutic applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS No. 63131-30-6). As a specialized β-keto ester and an aryl halide, this compound requires meticulous handling and disposal protocols rooted in both regulatory compliance and a deep understanding of its chemical nature. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar halogenated organic compounds.
Foundational Principle: Hazard Identification and Risk Mitigation
Proper disposal begins with a thorough understanding of the risks. This compound is an organic compound containing iodine, classifying it unequivocally as a halogenated organic waste .[1] Its structure, featuring a β-keto ester functional group and an iodinated aromatic ring, suggests potential for chemical reactivity and biological activity.[2][3][4]
The primary directive for its disposal is strict segregation from non-halogenated waste streams. This is not merely a best practice but a critical step dictated by both safety and regulatory necessity. The high-temperature incineration required for destroying halogenated compounds can produce corrosive and toxic byproducts like hydrogen iodide (HI) gas if not managed in specialized facilities.[5] Co-mingling this waste with standard non-halogenated solvents complicates the disposal process, increases costs significantly, and can violate federal and local regulations.[6]
All handling and disposal procedures must be conducted in accordance with your institution's written Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8]
Table 1: Safety & Hazard Summary for this compound
| Hazard Category (Inferred) | Required Personal Protective Equipment (PPE) | Immediate First Aid Measures |
| Eye Irritant | ANSI-approved safety glasses with side shields or chemical splash goggles. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Irritant | Chemically resistant gloves (e.g., Nitrile, Neoprene), lab coat, and closed-toe shoes. | Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] If irritation persists, seek medical attention. |
| Respiratory Tract Irritant | Handle only in a certified chemical fume hood to minimize inhalation of dust or vapors. | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. |
| Environmental Hazard | Avoid release to the environment. Prevent entry into drains and waterways.[9] | Contain spills immediately with inert absorbent material. Follow spill cleanup protocol. |
Standard Operating Protocol for Disposal
This protocol outlines the step-by-step process for the routine disposal of this compound from laboratory-scale operations.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all PPE listed in Table 1 is correctly worn. The OSHA standard on Personal Protective Equipment (29 CFR 1910.132) mandates that employers provide, and employees use, appropriate protective gear.[10]
Step 2: Prepare the Designated Waste Container
-
Select the Correct Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap. Glass or high-density polyethylene (HDPE) is typically appropriate. Ensure the container is in good condition.[11]
-
Affix a Hazardous Waste Label: Before adding any waste, the container must be labeled.[11] The label must include:
Step 3: Waste Collection and Segregation
-
Transfer Waste: Carefully transfer the waste this compound into the prepared, labeled container. This includes pure unused compound, contaminated solutions, or reaction byproducts.
-
Maintain Strict Segregation: This container is for halogenated organic waste only . Do not mix with non-halogenated solvents (e.g., acetone, hexane, ethanol), acids, bases, or heavy metals.[1][6] Incompatible materials can cause dangerous chemical reactions.
-
Keep Container Closed: The container must be kept tightly sealed at all times except when actively adding waste.[11][12] This prevents the release of vapors and protects laboratory personnel.
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, under the direct control of the laboratory personnel producing the waste. This is known as a Satellite Accumulation Area under the EPA's Resource Conservation and Recovery Act (RCRA).[12]
-
Storage Conditions: Keep the container in a designated, well-ventilated secondary containment bin to prevent spills from spreading. Store away from incompatible materials, heat, and sources of ignition.[13]
Step 5: Final Disposal
-
Contact EHS: Once the container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: EHS will arrange for the collection of the waste, which will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15] The primary disposal method for this type of waste is typically high-temperature incineration.[5]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
Emergency Procedures: Spills and Exposures
Adherence to protocol is paramount, but preparedness for accidents is a key component of a safe laboratory environment.[10]
Small Spills (Contained within a Chemical Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbent material into the designated halogenated organic waste container using non-sparking tools.[13]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Document: Report the spill to your laboratory supervisor or Chemical Hygiene Officer.
Large Spills (Outside of a Fume Hood) or Personal Exposure
-
Evacuate: Immediately evacuate the affected area. If the substance is on clothing, remove it while under a safety shower.
-
Activate Alarm: Activate the nearest fire alarm or emergency notification system to alert emergency responders.
-
Seek First Aid:
-
Skin Contact: Rinse the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush eyes at an eyewash station for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
-
Call for Help: Contact your institution's emergency number or 911. Provide the chemical name and any available hazard information. Do not re-enter the area until it has been cleared by trained emergency personnel.
By integrating these scientifically grounded and regulation-aligned procedures into your daily laboratory operations, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of professional and scientific integrity.
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A Researcher's Guide to the Safe Handling of Ethyl 3-(4-iodophenyl)-3-oxopropanoate
As Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 3-(4-iodophenyl)-3-oxopropanoate (CAS No. 63131-30-6). Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring that your laboratory practices are not just compliant, but founded on a deep understanding of the material's chemical nature.
Immediate Safety Briefing
Before handling this compound, familiarize yourself with its primary hazards and the essential personal protective equipment (PPE) required. This table summarizes the critical, immediate information for safe laboratory operations.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed (H302) [1] | Standard laboratory attire (long pants, closed-toe shoes)[2], Nitrile gloves[3], Lab coat, Chemical splash goggles[4] |
| Causes skin irritation (H315) [1] | Nitrile gloves (inspect before use, change if contact occurs)[3], Lab coat[5] |
| Causes serious eye irritation (H319) [1] | Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[3][4] |
| Halogenated Organic Compound | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6] |
Scientific Foundation: Hazard Analysis
Understanding the "why" behind safety protocols is paramount. The structure of this compound—an aromatic ketone, an ester, and a halogenated benzene ring—dictates its reactivity and toxicological profile.
-
Aromatic Ketone and Ester Functionality: While the core structure is common in organic synthesis, these groups can undergo various reactions. The primary concern is irritation upon contact with skin and eyes.
-
Iodinated Phenyl Group: The presence of iodine classifies this as a halogenated organic compound. Halogenated compounds require specific disposal procedures to prevent environmental contamination.[6][7] Combustion of such compounds can produce hazardous byproducts like hydrogen iodide. Therefore, waste segregation is critical.
Operational Protocol: From Receipt to Disposal
A self-validating safety system relies on consistent, well-defined procedures. The following step-by-step guide ensures safety throughout the chemical's lifecycle in your lab.
Receiving and Storage
-
Verification: Upon receipt, confirm the container's integrity. Check for any damage or leaks.
-
Labeling: Ensure the manufacturer's label is legible and includes hazard information.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.[8]
Handling and Use
-
Engineering Controls: All weighing and transfers of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Always wear the PPE specified in the Immediate Safety Briefing table.
-
Eye/Face Protection: Chemical splash goggles are mandatory.
-
Skin Protection: A lab coat and closed-toe shoes are required. Wear nitrile gloves, ensuring they are inspected for integrity before each use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill and Emergency Response
Preparedness is the cornerstone of laboratory safety. In the event of a spill, a clear and practiced response is essential.
Minor Spill Cleanup (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: If it is a liquid, contain the spill using an inert absorbent material like vermiculite, sand, or cat litter.[9][10] Work from the outside of the spill inward.
-
Collection: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[10][11]
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Inform your supervisor or lab manager of the incident.
The workflow for a minor chemical spill is visualized below.
Caption: Workflow for Minor Chemical Spill Response.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal is a critical, non-negotiable aspect of chemical handling. As a halogenated organic compound, this compound must not be disposed of down the drain.
Waste Segregation and Collection
-
Designated Waste Stream: Dispose of all waste containing this compound, including contaminated consumables (gloves, absorbent pads, pipette tips), into a dedicated "Halogenated Organic Waste" container.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Container Management: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area within the laboratory.
Final Disposal
Your institution's Environmental Health & Safety (EHS) office will manage the final disposal. The waste will be collected and sent to a licensed hazardous waste treatment facility, likely for high-temperature incineration or other specialized treatment methods for halogenated compounds.[6][7]
References
-
U.S. Occupational Safety and Health Administration (OSHA). Hazard Communication Standard, 29 CFR 1910.1200.[Link]
-
U.S. Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]
-
ChemTalk. Lab Safety Equipment & PPE.[Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance.[Link]
-
American Chemical Society. Guide for Chemical Spill Response.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine.[Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.[Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]
-
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.[Link]
-
Alachem Co., Ltd. 63131-30-6 | this compound.[Link]
-
ChemTalk. Lab Safety Equipment & PPE.[Link]
-
CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.[Link]
-
Collect and Recycle. Iodine Disposal For Businesses.[Link]
-
Temple University. Halogenated Solvents in Laboratories.[Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Iodine Recycling Business – 株式会社合同資源 [godoshigen.co.jp]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. acs.org [acs.org]
- 11. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
